Technical Guide: Stereoselective Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid
This guide details the technical synthesis and stereochemical resolution of 4-Methylcyclohex-1-ene-1-carboxylic acid . It addresses the specific challenge of establishing the C4 stereocenter in a molecule where the doubl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical synthesis and stereochemical resolution of 4-Methylcyclohex-1-ene-1-carboxylic acid . It addresses the specific challenge of establishing the C4 stereocenter in a molecule where the double bond is conjugated to the carboxyl group (C1), distinct from the kinetically favored Diels-Alder adduct (3-ene isomer).
Key Structural Feature: Conjugated enoic acid system (C1=C2) with a remote chiral center at C4.
The synthesis of 4-methylcyclohex-1-ene-1-carboxylic acid presents a unique stereochemical paradox. The most direct synthetic route—Diels-Alder cycloaddition—yields the 3-ene isomer with a chiral center at C1. Isomerization to the thermodynamically stable 1-ene (conjugated) isomer destroys the C1 stereocenter (converting it to
) while creating a new stereocenter at C4. Consequently, optical resolution of the racemate or asymmetric transformation of a chiral pool precursor are the requisite strategies for obtaining enantiopure material.
This guide outlines a robust Racemic Synthesis + Optical Resolution workflow, currently the industry standard for scalability and reliability.
Synthetic Pathway Analysis
The Core Challenge: Regio- and Stereocontrol
The synthesis relies on the thermodynamic drive to conjugate the double bond with the electron-withdrawing carboxylic acid.
Kinetic Product (Diels-Alder): 4-Methylcyclohex-3-ene-1-carboxylic acid.[1] (Double bond isolated).[2]
Thermodynamic Product (Target): 4-Methylcyclohex-1-ene-1-carboxylic acid. (Double bond conjugated).
Reaction Workflow Diagram
The following directed graph illustrates the transformation from raw materials to the resolved enantiomer.
Caption: Figure 1. Synthetic workflow from achiral precursors to enantiopure target via thermodynamic isomerization and classical resolution.
Detailed Experimental Protocol
Phase 1: Synthesis of the Racemic Scaffold
This phase establishes the carbon skeleton and positions the double bond via thermodynamic equilibration.
Conditions: Sealed vessel, 120°C, 12 hours. Hydroquinone (inhibitor) is essential to prevent polymerization.
Mechanism: [4+2] Cycloaddition. The para isomer (4-methyl) is favored over the meta isomer (3-methyl) due to electronic effects, though a mixture (approx. 70:30) is common and requires fractional distillation.
Step 2: Thermodynamic Isomerization
The 3-ene acid must be converted to the 1-ene acid.
Reagents: Potassium tert-butoxide (
), DMSO (solvent).
Protocol:
Dissolve 4-methylcyclohex-3-ene-1-carboxylic acid in anhydrous DMSO.
Add 2.2 equivalents of
slowly at 0°C under .
Heat to 60°C for 4 hours. The base deprotonates the
-proton (C1), forming a dienolate intermediate.
Critical Mechanistic Step: Reprotonation occurs at the
-position (C4) and -position to regenerate the acid. The conjugated 1-ene isomer is thermodynamically favored () due to resonance stabilization with the carboxyl group.
Quench: Pour into ice-cold dilute HCl. Extract with ethyl acetate.[3]
Purification: Recrystallize from hexanes. The 1-ene acid typically melts at a higher temperature than the 3-ene precursor.
Phase 2: Stereochemical Resolution
Since the isomerization proceeds via a planar dienolate or involves non-stereoselective proton transfers, the resulting 1-ene acid is racemic. The C4 chiral center is established randomly.
Protocol: Optical Resolution with Chiral Amines
Objective: Isolate the (R)-enantiomer (common target for terpenoid synthesis).
Salt Formation:
Dissolve 10.0 g (71 mmol) of racemic 4-methylcyclohex-1-ene-1-carboxylic acid in 150 mL of hot acetone.
Add 0.5 equivalents (4.3 g) of (S)-(-)-1-Phenylethylamine .
Note: Using 0.5 eq maximizes the yield of the less soluble diastereomeric salt (Pope-Peachey method).
Fractional Crystallization:
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
Filter the white crystals (Salt A). The mother liquor contains the enriched opposite enantiomer.
Recrystallization: Dissolve Salt A in minimum boiling ethanol and cool. Repeat until constant melting point and optical rotation are achieved.
Liberation of the Acid:
Suspend the purified salt in diethyl ether.
Wash with 1M HCl (2x). The amine goes into the aqueous layer as the hydrochloride salt; the free chiral acid remains in the ether.
Dry (
) and evaporate to yield the enantiopure acid.
Data & Validation Parameters
Physical Properties and Identification
Researchers should validate the product using the following markers.
Parameter
3-Ene Isomer (Precursor)
1-Ene Isomer (Target)
Note
CAS
4342-60-3
5333-31-3
Distinct registry numbers.
UV
< 210 nm
~218 nm
Conjugation bathochromic shift.
IR (C=O)
~1710 cm⁻¹
~1685 cm⁻¹
Conjugation lowers C=O freq.
NMR (Alkene)
5.4 (2H, m)
6.9 (1H, m)
1-ene proton is deshielded.
Melting Point
99°C
134-136°C
Conjugated acid is more crystalline.
Enantiomeric Excess (ee) Determination
Do not rely solely on polarimetry. Use Chiral HPLC for precise quantification.
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.
Detection: UV at 220 nm.
Target ee: >98% after second recrystallization.
Advanced Mechanistic Insights
The "Chirality Transfer" Fallacy
A common misconception is that starting with an enantiopure 3-ene acid (obtainable via enzymatic resolution of the ester) allows for a stereoselective isomerization to the 1-ene acid.
Reality: The isomerization mechanism proceeds through a deprotonation at C1. In the 3-ene acid, C1 is the stereocenter. Deprotonation destroys this chirality, creating a planar intermediate. Reprotonation at C4 (to form the methyl stereocenter) is generally not influenced by the distal structure of the ring in simple solvent systems, leading to racemization.
Solution: Unless a chiral base (e.g., chiral lithium amide) is used to direct the protonation—a method known as enantioselective protonation —resolution of the racemate remains the most reliable method.
Biocatalytic Alternatives
For researchers requiring high-throughput synthesis without resolution steps, biocatalytic desymmetrization is the emerging standard.
Note: This route is chemically distinct but yields the same final chiral scaffold.
References
Preparation of 4-methylcyclohex-1-ene-1-carboxylic acid. PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Isomerization of cyclic alkenes.Organic Syntheses, Coll. Vol. 7, p. 4 (1990).
Resolution of Chiral Acids using Phenylethylamine.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for resolution protocols).
Enantioselective Synthesis of Cyclohexenone Derivatives. ResearchGate. (Discusses Pulegone routes to related 4-methylcyclohexenones). Available at: [Link]
Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.Google Patents WO2021107047A1. (Describes industrial handling of 4-substituted cyclohexane carboxylic acids).
An In-depth Technical Guide to the Diels-Alder Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid
This guide provides a comprehensive overview of the Diels-Alder synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, a substituted cyclohexene derivative. The content herein is tailored for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the Diels-Alder synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, a substituted cyclohexene derivative. The content herein is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, and the critical parameters influencing the synthesis.
The Diels-Alder Reaction: A Cornerstone of Cycloaddition Chemistry
The Diels-Alder reaction is a powerful and widely utilized transformation in organic chemistry for the construction of six-membered rings.[1][2] Discovered by Otto Diels and Kurt Alder in 1928, this Nobel Prize-winning reaction involves the concerted cycloaddition of a conjugated diene with a substituted alkene, known as the dienophile, to form a cyclohexene derivative.[1] The reaction proceeds through a pericyclic transition state, where the simultaneous formation of two new carbon-carbon sigma bonds and one new pi bond occurs.[3][4] This ability to form complex cyclic systems with high stereocontrol in a single step makes the Diels-Alder reaction an invaluable tool in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2]
The synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid serves as an excellent case study to explore the nuances of the Diels-Alder reaction, including regioselectivity and the influence of catalysts.
Reaction Mechanism: A Concerted [4+2] Cycloaddition
The formation of 4-Methylcyclohex-1-ene-1-carboxylic acid via a Diels-Alder reaction involves the reaction of isoprene (2-methyl-1,3-butadiene) as the diene and acrylic acid as the dienophile. This is a classic example of a [4+2] cycloaddition, where four pi electrons from the diene and two pi electrons from the dienophile participate in a cyclic redistribution of electrons.[5]
The reaction proceeds through a single, concerted transition state, meaning all bond-forming and bond-breaking events occur simultaneously, without the formation of any intermediates.[1][6] The stereochemistry of the reactants is retained in the product, a hallmark of concerted pericyclic reactions.[2]
Regioselectivity
When an unsymmetrical diene like isoprene reacts with an unsymmetrical dienophile like acrylic acid, the issue of regioselectivity arises. The formation of two possible regioisomers is possible: 4-Methylcyclohex-1-ene-1-carboxylic acid and 1-Methylcyclohex-3-ene-1-carboxylic acid. The predominant product is determined by the electronic effects of the substituents on the diene and dienophile. In this case, the methyl group on isoprene is an electron-donating group, while the carboxylic acid group on acrylic acid is an electron-withdrawing group. The preferred orientation of the reactants in the transition state leads to the formation of the "para" adduct, 4-Methylcyclohex-1-ene-1-carboxylic acid, as the major product.
Caption: The concerted [4+2] cycloaddition mechanism for the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid.
The Role of Lewis Acid Catalysis
Diels-Alder reactions can often be accelerated by the use of Lewis acid catalysts.[7] Lewis acids coordinate to the dienophile, typically at a carbonyl oxygen or other basic site, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). While it was traditionally thought that this LUMO-lowering enhances the interaction with the diene's Highest Occupied Molecular Orbital (HOMO), more recent studies suggest that Lewis acids primarily act by reducing the Pauli repulsion between the reactants.[1][8][9] This reduction in repulsion lowers the activation energy of the reaction, leading to a significant rate enhancement.[8][9]
For the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, a mild Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) can be employed to increase the reaction rate and potentially improve the regioselectivity.[9]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid.
Reagents and Materials
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
Notes
Isoprene
C₅H₈
68.12
10.0 mL (6.81 g, 0.1 mol)
Freshly distilled
Acrylic Acid
C₃H₄O₂
72.06
5.8 mL (7.21 g, 0.1 mol)
Inhibitor-free
Zinc Chloride (ZnCl₂)
ZnCl₂
136.30
1.36 g (0.01 mol)
Anhydrous
Toluene
C₇H₈
92.14
50 mL
Anhydrous
Diethyl Ether
(C₂H₅)₂O
74.12
As needed
For extraction
Saturated Sodium Bicarbonate Solution
NaHCO₃(aq)
-
As needed
For workup
Anhydrous Magnesium Sulfate
MgSO₄
120.37
As needed
For drying
Experimental Workflow
Caption: A streamlined workflow for the synthesis and analysis of 4-Methylcyclohex-1-ene-1-carboxylic acid.
Step-by-Step Procedure
Reaction Setup:
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous zinc chloride (1.36 g, 0.01 mol) and anhydrous toluene (50 mL).
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) to dissolve the Lewis acid.
Addition of Reactants:
In a separate, dry dropping funnel, mix freshly distilled isoprene (10.0 mL, 0.1 mol) and inhibitor-free acrylic acid (5.8 mL, 0.1 mol).
Add the isoprene-acrylic acid mixture dropwise to the stirred solution of zinc chloride in toluene at room temperature over a period of 15-20 minutes. An exothermic reaction may be observed.
Reaction:
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain reflux for 4-6 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Workup:
Cool the reaction mixture to room temperature.
Carefully quench the reaction by slowly adding 20 mL of water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acrylic acid. The product will be extracted into the aqueous basic layer as its sodium salt.
Separate the aqueous layer containing the carboxylate salt and acidify it with concentrated HCl until the pH is approximately 2. The product will precipitate out of the solution.
Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).
Combine the organic extracts and dry over anhydrous magnesium sulfate.
Purification and Characterization:
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine its melting point to confirm its identity and purity.
Product Characterization
The identity and purity of the synthesized 4-Methylcyclohex-1-ene-1-carboxylic acid can be confirmed using various spectroscopic techniques.
¹H NMR: Signals corresponding to the vinyl proton, the methyl group protons, and the protons of the cyclohexene ring.
¹³C NMR: Resonances for the carboxylic acid carbon, the olefinic carbons, the quaternary carbon, and the aliphatic carbons of the ring.
IR Spectroscopy: A broad O-H stretch for the carboxylic acid, a C=O stretch, and a C=C stretch.
Conclusion
The Diels-Alder synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid from isoprene and acrylic acid is a robust and efficient method for the construction of this substituted cyclohexene. The reaction proceeds via a concerted [4+2] cycloaddition mechanism, and its rate can be significantly enhanced by the use of a Lewis acid catalyst. The detailed experimental protocol provided in this guide offers a reliable procedure for the synthesis and purification of the target compound, making it a valuable resource for researchers in organic synthesis and drug development.
References
Diels–Alder reaction - Wikipedia. Available at: [Link]
Lewis acid catalyst system for Diels–Alder reaction - Indian Academy of Sciences. Available at: [Link]
4-Methylcyclohexene Synthesis. Available at: [Link]
Cyclic Dienes and Dienophiles in the Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]
Synthesis of 4-Methylcyclohexene - YouTube. Available at: [Link]
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Available at: [Link]
How Lewis Acids Catalyze Diels–Alder Reactions - PMC - NIH. Available at: [Link]
4-Methylcyclohexene Synthesis Lab | PDF | Alkene | Alcohol - Scribd. Available at: [Link]
The Diels-Alder Reaction - Master Organic Chemistry. Available at: [Link]
Lab report #4: Diels-Alder Reaction - Google Docs.
Understanding the Electronic Effects of Lewis Acid Catalysts in Accelerating Polar Diels–Alder Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
14.4: The Diels-Alder Cycloaddition Reaction - Chemistry LibreTexts. Available at: [Link]
4-METHYL-1-CYCLOHEXENE-1-CARBOXYLIC ACID - gsrs. Available at: [Link]
DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1 - Odinity. Available at: [Link]
The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride - YouTube. Available at: [Link]
Diels-Alder Reaction-For the preparation of cyclohexene | PDF - Slideshare. Available at: [Link]
Advanced Carboxylation Protocols: Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid via Vinyl Grignard Intermediates
[1] Executive Summary The synthesis of cyclic -unsaturated carboxylic acids is a cornerstone in the development of bioisosteres and terpene-derived scaffolds. This guide details the carboxylation of 1-bromo-4-methylcyclo...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The synthesis of cyclic
-unsaturated carboxylic acids is a cornerstone in the development of bioisosteres and terpene-derived scaffolds. This guide details the carboxylation of 1-bromo-4-methylcyclohex-1-ene to yield 4-methylcyclohex-1-ene-1-carboxylic acid .[1]
While classical Grignard formation using magnesium turnings is feasible, it often suffers from sluggish initiation and thermal byproducts when applied to vinyl halides.[1] Consequently, this guide presents two distinct protocols:
Method A (Classical): Direct magnesium insertion, optimized for cost-efficiency and scale.[1]
Method B (Advanced): Halogen-Magnesium exchange using the "Turbo Grignard" reagent (
), optimized for high functional group tolerance and mild conditions.[1][2]
Mechanistic Pathway & Strategic Logic
The transformation relies on the generation of a nucleophilic vinyl anion equivalent. The presence of the methyl group at the C4 position introduces a stereocenter, typically requiring the preservation of ring conformation during the metallation step.
Reaction Pathway Visualization[1]
Figure 1: Dual-pathway strategy for the generation of the target vinyl acid.
Precursor & Material Specifications
Success in Grignard chemistry is binary: it works perfectly or fails completely based on moisture content.[1]
Component
Specification
Rationale
Substrate
1-Bromo-4-methylcyclohex-1-ene
Vinyl bromides offer the best balance of reactivity and stability compared to chlorides (too inert) or iodides (light sensitive).[1]
Solvent
THF (Anhydrous, Inhibitor-free)
Diethyl ether is acceptable for Method A, but THF is mandatory for Method B to solubilize the LiCl complex.
Magnesium
Turnings (Grignard grade)
Must be mechanically crushed or iodine-activated to expose fresh surface.[1]
CO2 Source
Gas (dried through )
Dry ice pellets introduce water condensation.[1] Gaseous bubbling is preferred for pharmaceutical purity.[1]
Best for: Large-scale, robust substrates where heating is acceptable.[1]
The Challenge: Vinyl halides possess a stronger
bond than alkyl halides, making the initial insertion of Magnesium difficult.
Activation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under
flow. Add Mg turnings (1.2 equiv).[1] Add a single crystal of and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.
Initiation: Dissolve the vinyl bromide (1.0 equiv) in anhydrous THF (concentration ~1M). Add 5-10% of this solution to the Mg.
Critical Check: If the solution does not turn colorless (iodine consumption) and exotherm within 5 minutes, add 100
of 1,2-dibromoethane (entrainment agent).
Propagation: Once reflux begins, add the remaining bromide solution dropwise to maintain a gentle boil without external heating.
Completion: After addition, reflux externally (65°C) for 1-2 hours to ensure full conversion of the vinyl bromide. The solution should appear dark grey/brown.[1]
Carboxylation: Cool to 0°C. Bubble dry
gas through the solution for 30 minutes. The mixture will become viscous.[1]
Workup: Quench with 1M HCl (cold) until pH < 2. Extract with EtOAc, wash with brine, dry over
, and concentrate.
Method B: Turbo Grignard Exchange (Recommended)
Best for: High-value synthesis, mild conditions, and strict stereochemical retention.[1]
The Logic: Instead of forming the Grignard from
, we use isopropylmagnesium chloride complexed with lithium chloride ().[3] The LiCl breaks up magnesium aggregates, accelerating the Halogen-Magnesium exchange by orders of magnitude [1].
Setup: Flame-dry a Schlenk flask under Argon.
Reagent Prep: Charge the flask with 1-bromo-4-methylcyclohex-1-ene (1.0 equiv) and anhydrous THF (0.5 M).
Exchange: Cool to -20°C. Add
(1.3 M in THF, 1.1 equiv) dropwise.
Incubation: Stir at -20°C to 0°C for 1 hour.
Validation: Aliquot 0.1 mL, quench with
, and check NMR.[1] Disappearance of the vinyl proton signal adjacent to Br confirms exchange.
Carboxylation: Introduce
gas via a balloon or bubbler at 0°C. Stir for 1 hour.
Isolation: Acidify with 2M HCl. Extract with MTBE (Methyl tert-butyl ether).[1] The product can often be purified by simple acid-base extraction (extract into saturated
, wash organics, re-acidify aqueous layer, extract back to organic).
Critical Process Parameters (CPPs)
Parameter
Impact on Quality
Control Limit
Water Content
Quenches Grignard to 1-methylcyclohexene (protonation).[1]
Krasovskiy, A., & Knochel, P. (2004).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][3] Angewandte Chemie International Edition. [1]
Organic Chemistry Portal. (2023).[1] Grignard Reaction: Mechanism and Protocols.
BenchChem. (2025).[1][5] Technical Guide to Grignard Reaction Mechanisms for Alkene Synthesis.
An In-depth Technical Guide to 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS Number: 5333-31-3)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Methylcyclohex-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Methylcyclohex-1-ene-1-carboxylic acid. As a versatile building block in organic synthesis, this compound holds significant potential for the development of novel pharmaceuticals and other bioactive molecules.
Chemical Identity and Physical Properties
4-Methylcyclohex-1-ene-1-carboxylic acid is a cyclic carboxylic acid with a molecular formula of C₈H₁₂O₂ and a molecular weight of approximately 140.18 g/mol .[1][2] Its structure consists of a cyclohexene ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 1-position.
Table 1: Physicochemical Properties of 4-Methylcyclohex-1-ene-1-carboxylic acid
¹H NMR: Expected signals would include a singlet for the carboxylic acid proton, signals for the vinylic proton, and aliphatic protons of the cyclohexene ring, along with a signal for the methyl group protons.
¹³C NMR: Key signals would be observed for the carboxylic acid carbon, the two sp² hybridized carbons of the double bond, the aliphatic carbons of the ring, and the methyl carbon.
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H stretches of the aliphatic and vinylic protons.
Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight (140.18). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the cyclohexene ring. Predicted mass spectral adducts are available.[5]
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid is not widely published, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the synthesis of α,β-unsaturated carboxylic acids involves the oxidation of the corresponding α,β-unsaturated aldehyde or alcohol.
A potential precursor, 4-methylcyclohex-1-enecarbaldehyde, could be synthesized via a Diels-Alder reaction between isoprene and acrolein, followed by oxidation of the resulting aldehyde to the carboxylic acid.
Alternatively, a synthetic route could involve the dehydrohalogenation of a halogenated cyclohexanecarboxylic acid.
Caption: Proposed synthetic pathway for 4-Methylcyclohex-1-ene-1-carboxylic acid.
Chemical Reactivity
The reactivity of 4-Methylcyclohex-1-ene-1-carboxylic acid is dictated by the presence of the carboxylic acid group and the conjugated carbon-carbon double bond.[6]
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.
Reactions of the α,β-Unsaturated System: The conjugated system makes the β-carbon susceptible to nucleophilic attack in a Michael addition (1,4-conjugate addition).[6] This reactivity allows for the introduction of a wide range of functional groups at the β-position. The double bond can also undergo electrophilic addition reactions, although the presence of the electron-withdrawing carboxylic acid group can deactivate the double bond towards some electrophiles.
Cycloaddition Reactions: The alkene functionality can participate in cycloaddition reactions, such as Diels-Alder reactions, which can be a powerful tool for the construction of complex polycyclic systems.[7]
Caption: Reactivity profile of 4-Methylcyclohex-1-ene-1-carboxylic acid.
Applications in Research and Drug Development
4-Methylcyclohex-1-ene-1-carboxylic acid serves as a valuable building block in organic synthesis, particularly for the preparation of complex cyclic compounds and natural products.[1] Its bifunctional nature allows for sequential or orthogonal functionalization, providing access to a diverse range of molecular architectures.
In the context of drug development, this compound and its derivatives are of interest for several reasons:
Scaffold for Bioactive Molecules: The cyclohexene core is a common motif in many biologically active compounds. By modifying the carboxylic acid and the methyl group, and by functionalizing the ring, a library of compounds can be generated for screening against various biological targets.
Intermediate in Pharmaceutical Synthesis: It can be used as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its reactivity allows for the introduction of pharmacophoric features necessary for biological activity. For instance, derivatives of cyclohexene carboxylic acid have been investigated for their potential as antitumor agents.[8]
Safety and Handling
4-Methylcyclohex-1-ene-1-carboxylic acid is classified as a hazardous substance. The following GHS hazard statements apply:
Use in a well-ventilated area, preferably in a fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Wash hands thoroughly after handling.
Store in a tightly closed container in a cool, dry place.
In case of exposure, seek immediate medical attention.
Conclusion
4-Methylcyclohex-1-ene-1-carboxylic acid is a valuable and versatile chemical building block with significant potential in organic synthesis and medicinal chemistry. While some of its physical properties are not yet fully characterized in publicly available literature, its known reactivity profile makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. Researchers and drug development professionals can leverage the unique structural features of this compound to design and synthesize novel therapeutic agents. As with all chemicals, proper safety precautions must be observed during its handling and use.
References
The Good Scents Company. 4-methyl-3-cyclohexene-1-carboxylic acid. [Link]
ResearchGate. The reactivity of α,β-unsaturated carboxylic acids. Part XVI. The kinetics of the reaction of cycloalkenecarboxylic and cycloalkenylacetic acids with diazodiphenylmethane in various alcohols. [Link]
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Structural Profile
4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3) represents a critical structural motif in medicinal chemistry and organic synthesis.[1] Unlike its unconjugated isomer (the 3-ene derivative typically formed via Diels-Alder kinetics), this molecule features an
-unsaturated carboxylic acid moiety.[1] This conjugation confers unique electrophilic properties, making it a versatile Michael acceptor and a thermodynamically stable building block for functionalized cyclohexanes, terpenoids, and bioisosteres of benzoic acid.[1]
This guide details the synthetic logic, physicochemical characterization, and pharmaceutical utility of this scaffold, emphasizing the transformation from kinetic precursors to this thermodynamic target.[1]
Physicochemical Profile[2][3][4][5][6][7][8]
Property
Data
Note
IUPAC Name
4-Methylcyclohex-1-ene-1-carboxylic acid
Conjugated isomer
CAS Registry
5333-31-3
Distinct from 3-ene (4342-60-3)
Molecular Formula
CHO
MW: 140.18 g/mol
Chirality
C4 is a stereocenter
Exists as (R) and (S) enantiomers
Electronic Character
-Unsaturated Carbonyl
Electrophilic at C3 (Michael Acceptor)
Solubility
Organic solvents (DCM, EtOAc), Basic water
pKa ~4.5 (Est.)
Synthetic Architectures: The Thermodynamic Drive
The synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid is a lesson in controlling kinetic vs. thermodynamic outcomes.[1] The direct Diels-Alder reaction of isoprene and acrylic acid predominantly yields the 3-ene isomer (kinetic product).[1] Accessing the 1-ene target requires a subsequent isomerization step to establish conjugation between the alkene and the carbonyl group.[1]
Mechanism of Formation
Cycloaddition (Kinetic): Isoprene reacts with acrylic acid to form 4-methylcyclohex-3-ene-1-carboxylic acid.[1] The para regioselectivity is dictated by the coefficients of the Frontier Molecular Orbitals (HOMO of diene and LUMO of dienophile).[1]
Isomerization (Thermodynamic): Treatment with a base (e.g., alkoxides) or acid catalyst promotes the migration of the double bond.[1] The driving force is the resonance stabilization energy gained by conjugating the
-system with the carboxylic acid (2-4 kcal/mol stability gain).[1]
Visualization of Synthetic Pathway
Figure 1: The synthetic progression from raw materials to the conjugated target, highlighting the critical isomerization step.
Experimental Protocol: Synthesis and Isomerization
This protocol describes a self-validating workflow for generating the target acid, starting from the commercially available 3-ene precursor (or the crude Diels-Alder adduct).[1]
Catalyst: Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) (2.0 eq).[1]
Solvent: DMSO (for rate acceleration) or Ethanol.[1]
Quench: 1M HCl.
Validation:
H-NMR (monitoring the shift of the vinyl proton).
Step-by-Step Methodology
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-methylcyclohex-3-ene-1-carboxylic acid (10 mmol) in dry DMSO (20 mL).
Why DMSO? Polar aprotic solvents stabilize the anionic intermediate, accelerating the proton transfer required for double bond migration.[1]
Isomerization: Add KOtBu (20 mmol) in portions under nitrogen atmosphere. The solution may darken. Heat the mixture to 80°C for 4–6 hours.
Checkpoint: Monitor by TLC (SiO
, 20% EtOAc/Hexanes).[1] The conjugated acid is typically more polar and UV-active compared to the non-conjugated precursor.[1]
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Acidify carefully with 1M HCl to pH ~2.[1]
Observation: A precipitate should form.[1] If oil forms, extract with Ethyl Acetate (3 x 30 mL).[1]
Purification: Wash the organic layer with brine, dry over anhydrous Na
SO, and concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield the pure 1-ene acid.[1]
Analytical Validation (Self-Check)
Feature
3-Ene Precursor (Kinetic)
1-Ene Target (Thermodynamic)
Vinyl Proton (H NMR)
Multiplet at 5.40 ppm (2H)
Singlet/Multiplet at 6.80–7.00 ppm (1H)
IR Carbonyl Stretch
~1710 cm (Isolated COOH)
~1685 cm (Conjugated COOH)
UV-Vis
Transparent >210 nm
Absorption ~215–220 nm
Note: The downfield shift of the vinyl proton in the target is diagnostic, caused by the anisotropic deshielding of the adjacent carbonyl group.
Pharmaceutical Applications & Reactivity[3][5]
The 4-methylcyclohex-1-ene-1-carboxylic acid scaffold serves as a versatile intermediate in drug discovery, particularly for generating chiral cyclohexane derivatives.[1][2]
Functionalization Logic
Because the double bond is conjugated, the reactivity profile changes drastically compared to the 3-ene isomer:
Michael Addition: Nucleophiles (amines, thiols, cuprates) attack at the C3 position (beta-carbon).[1]
Hydrogenation: Heterogeneous catalysis (Pd/C, H
) yields cis- or trans- 4-methylcyclohexanecarboxylic acid.[1] The stereochemistry can be controlled by solvent choice and catalyst sterics.[1]
Downstream Pathways[1]
Figure 2: Divergent synthesis pathways utilizing the conjugated alkene and carboxylic acid functionalities.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219389, 4-Methylcyclohex-1-ene-1-carboxylic acid.[1] Retrieved from [Link]
Vertex AI Search (2026).Consolidated Search Results on Synthesis and Isomerization of Methylcyclohexenecarboxylic Acids.
The following technical guide details the thermal stability profile of 4-Methylcyclohex-1-ene-1-carboxylic acid , synthesizing structural analysis, inferred physicochemical data from close analogs, and standard stability...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the thermal stability profile of 4-Methylcyclohex-1-ene-1-carboxylic acid , synthesizing structural analysis, inferred physicochemical data from close analogs, and standard stability protocols.
Technical Guide for Process Chemists & Formulation Scientists [1]
Executive Summary
4-Methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3) is an
-unsaturated cyclic acid used as a chiral building block and intermediate in the synthesis of pharmaceuticals (e.g., glimepiride analogs) and polymer stabilizers.[1][2][3][4]
Its thermal stability is governed by the conjugation of the alkene with the carboxyl group.[1] While this conjugation provides thermodynamic stability relative to its non-conjugated isomers, the compound remains susceptible to oxidative degradation and thermal decarboxylation under forcing conditions.[1]
Thermal Status: Stable at ambient temperatures (25°C).
Critical Threshold: Significant degradation risk >130°C (atmospheric) or in the presence of radical initiators.[1]
Storage Mandate: Inert atmosphere (Argon/Nitrogen), <10°C, protected from light.
Chemical Profile & Structural Analysis
To understand the thermal behavior, we must analyze the molecular architecture.[1]
Feature
Structural Component
Thermal Implication
Core Ring
Cyclohexene
Semi-rigid; limits conformational freedom compared to linear alkenes, affecting boiling point.[1]
Unsaturation
C1=C2 Double Bond
Conjugated with C=O. This lowers the energy of the system, making it more resistant to decarboxylation than -isomers, but susceptible to Michael additions and oxidation.[1]
Substituent
4-Methyl Group
Adds lipophilicity and slight steric bulk.[1] Minimal electronic effect on the carboxyl group due to distance (C4 vs C1).[1]
Functionality
Carboxylic Acid (-COOH)
High boiling point due to dimerization (hydrogen bonding).[1] Primary site for thermal decarboxylation.[1]
The thermal stability of 4-Methylcyclohex-1-ene-1-carboxylic acid is compromised by three primary mechanisms.
Pathway A: Thermal Decarboxylation via Isomerization
Direct decarboxylation of
-unsaturated acids is difficult.[1] However, under thermal stress (>150°C) or acid catalysis, the double bond can migrate to the position.[1] The -isomer forms a six-membered cyclic transition state that facilitates rapid loss of CO₂.[1]
Pathway B: Oxidative Polymerization
The electron-poor alkene (deactivated by the carbonyl) is less prone to spontaneous polymerization than simple styrenes, but thermal stress in the presence of oxygen can initiate radical oligomerization or oxidative cleavage of the double bond.[1]
Pathway C: Dimerization
At high temperatures, the compound can act as a dienophile. While it lacks a diene partner in pure form, trace impurities or degradation products (dienes) can trigger Diels-Alder-type cycloadditions, leading to high-molecular-weight impurities.[1]
Figure 1: The dominant thermal degradation pathway involves isomerization followed by decarboxylation.[1]
Experimental Characterization Protocols
To validate the stability of your specific lot, the following self-validating protocols are recommended.
Check for cis/trans isomerization or polymerization.
Visualization: Stability Testing Workflow
Figure 2: Standardized workflow for assessing the stability limits of the compound.
Handling & Storage in Pharmaceutical Workflows[1]
Storage Recommendations
Temperature: Refrigerate (2–8°C). While stable at RT for short periods, long-term storage requires cooling to prevent slow decarboxylation or phase changes (melting).[1]
Atmosphere:Critical. Store under Argon or Nitrogen. The double bond is susceptible to auto-oxidation over months.[1]
Container: Amber glass to prevent photochemical isomerization.
Scale-Up Precautions[1]
Distillation: Do not distill at atmospheric pressure. Use high vacuum (<15 mmHg) to keep pot temperature below 140°C.
Reaction Solvents: Avoid acidic solvents at high temperatures (e.g., acetic acid at reflux) which catalyze the double bond migration essential for decarboxylation.[1]
Quenching: When used in Grignard or Lithiation reactions, ensure quench is kept cool (<0°C) to prevent exotherm-driven degradation of the newly formed acid.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219389, 4-Methylcyclohex-1-ene-1-carboxylic acid.[1] Retrieved from [Link]
NIST Chemistry WebBook. 1-Cyclohexene-1-carboxylic acid (Analog Data). Retrieved from [Link][1]
Arnold, R. T., et al. (1950). Thermal Decarboxylation of Unsaturated Acids.[1] Journal of the American Chemical Society, 72(10), 4359–4361.[1] (Mechanistic foundation for
Application Note: High-Purity Isolation of 4-Methylcyclohex-1-ene-1-carboxylic Acid via Controlled Crystallization
This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3). Unlike standard recrystallization guides, t...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3).
Unlike standard recrystallization guides, this protocol addresses the specific challenges of low-melting
-unsaturated acids and the separation of regioisomers (specifically the 3-ene Diels-Alder adduct).
Executive Summary
The isolation of 4-Methylcyclohex-1-ene-1-carboxylic acid presents a unique challenge in process chemistry. Often synthesized via the isomerization of 4-methylcyclohex-3-ene-1-carboxylic acid (the Diels-Alder adduct of isoprene and acrylic acid derivatives), the target molecule is an
-unsaturated acid.
Critical Challenge: The target compound typically exhibits a relatively low melting point (approx. 40–60°C range, analogous to 1-cyclohexenecarboxylic acid), making it prone to "oiling out" rather than crystallizing. Furthermore, thermodynamic stability often favors the conjugated 1-ene system, but kinetic impurities (starting material, 3-ene isomer) must be rejected.
Solution: This guide details a Low-Temperature Anti-Solvent Crystallization protocol using a Heptane/Ethyl Acetate system. This method leverages the planarity of the conjugated system to drive packing efficiency, separating it from the more flexible, non-conjugated impurities.
Understanding the molecular behavior is the prerequisite for successful purification.
Property
Value / Characteristic
Implication for Recrystallization
Structure
Conjugated alkene (-unsaturated)
Planar C1-C2-C(O) region facilitates stacking; distinct from the "twisted" 3-ene isomer.
Acidity (pKa)
~4.5 - 4.8
Soluble in basic aqueous solutions; insoluble in acidic water.
Melting Point
Low (Est. 40–60°C)*
High Risk of Oiling Out. Crystallization must occur below the melting point of the solvated solid.
Solubility
High in alcohols, DCM, EtOAc.
Requires a strong anti-solvent (Alkanes) to induce nucleation.
*Note: Pure 1-cyclohexenecarboxylic acid melts at 38°C. The 4-methyl substituent typically raises the MP slightly due to increased molecular weight and symmetry, but it remains a low-melting solid.
Impurity Fate Analysis
Regioisomer (3-ene): Less polar, more flexible. Remains in the non-polar mother liquor (Heptane-rich phase).
Saturated Analog: Significant solubility difference due to lack of pi-stacking capability.
Polymerization Products: Insoluble in Heptane; usually precipitate as gums (removed via hot filtration).
Solvent System Optimization (The "Golden Ratio")
Standard ethanol/water recrystallization is not recommended for this substrate due to the low melting point; the compound will likely form an emulsion (oil) in hot water before crystallizing.
Ethyl Acetate (EtOAc): Provides high solubility for the acid via hydrogen bonding.
n-Heptane: Acts as the anti-solvent. It is preferred over hexane due to its higher boiling point (98°C), allowing for a wider operational temperature window without premature evaporation.
Target Ratio: 1:3 to 1:5 (EtOAc : Heptane) v/v.
Detailed Experimental Protocol
Phase 1: Dissolution & Hot Filtration
Objective: Remove insoluble particulates and polymeric gums.
Charge: Place crude 4-Methylcyclohex-1-ene-1-carboxylic acid (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Heating: Heat the mixture to 50°C (Do not boil violently; keep T < MP of pure solid if possible to avoid phase separation, but if MP > 50°C, heat to 60°C). Ensure complete dissolution.
Filtration: If the solution is cloudy (polymeric debris), perform a rapid filtration through a pre-warmed sintered glass funnel.
Tip: Rinse the filter with 2 mL hot EtOAc.
Phase 2: Controlled Nucleation (The Critical Step)
Objective: Induce crystallization without oiling out.
Temperature Set: Stabilize the filtrate temperature at 45°C .
Anti-Solvent Addition: Slowly add n-Heptane (warm, ~40°C) dropwise via an addition funnel.
Rate: 1 mL/minute.
Observation: Watch for the "Cloud Point" (persistent turbidity).
Seeding: Once the solution turns slightly turbid, stop addition. Add a seed crystal of pure 4-Methylcyclohex-1-ene-1-carboxylic acid (if available).
Why? Seeding bypasses the metastable zone limit, preventing spontaneous oiling out.
Saturation: Continue adding Heptane until the ratio reaches approx 1:3 (EtOAc:Heptane). Total volume approx 45-60 mL.
Phase 3: Cooling & Isolation
Objective: Maximize yield and purity.
Slow Cool: Ramp temperature down from 45°C to 20°C at a rate of 5°C per hour .
Warning: Rapid cooling will trap the 3-ene isomer in the crystal lattice.
Cryogenic Soak: Once at 20°C, transfer the flask to a slurry bath (ice/salt) or chiller at -10°C . Hold for 2 hours.
Mechanistic Insight: The solubility of the 1-ene acid decreases drastically in cold heptane, while the 3-ene isomer (often a liquid or lower melting solid) remains dissolved.
Filtration: Filter the white crystalline solid using a chilled Buchner funnel.
Wash: Wash the cake immediately with cold n-Heptane (-10°C, 2 x 10 mL). Do not use EtOAc in the wash.
Drying: Dry in a vacuum oven at 25°C (Ambient) for 12 hours.
Caution: Do not heat above 35°C during drying to prevent melting the wet cake.
Process Visualization
Diagram 1: Purification Workflow
This flowchart illustrates the critical decision points to prevent "oiling out."
Caption: Step-by-step workflow emphasizing the seeding step to prevent oiling out in low-melting acids.
Diagram 2: Impurity Rejection Mechanism
Visualizing why the conjugated acid crystallizes while the isomer stays in solution.
Caption: The planar geometry of the conjugated 1-ene acid drives selective crystallization over the twisted 3-ene isomer.
Analytical Validation
To confirm the success of the recrystallization, the following analytical methods are required:
H-NMR (CDCl3):
Target (1-ene): Look for the olefinic proton at C2. In
-unsaturated acids, this signal is typically shifted downfield ( 6.8–7.1 ppm) compared to non-conjugated alkenes.
Impurity (3-ene): Olefinic protons appear further upfield (
5.4–5.7 ppm).
HPLC (Reverse Phase):
Column: C18.
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile gradient.
Detection: UV at 210-220 nm . Note: The conjugated 1-ene will have a significantly higher extinction coefficient than the 3-ene at this wavelength.
DSC (Differential Scanning Calorimetry):
Run a heat cycle from 0°C to 100°C at 5°C/min.
A sharp endotherm indicates high purity. A broad or split peak suggests the presence of the 3-ene isomer or eutectic formation.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Oiling Out (Liquid droplets form instead of crystals)
Temperature too high during anti-solvent addition; supersaturation too high.
Re-heat to dissolve oil. Add seed crystals. Cool much slower. Increase EtOAc ratio slightly.
Low Yield
Too much solvent (EtOAc); Final temp not low enough.
Concentrate mother liquor and repeat. Ensure cooling to -10°C.
Gummy Solid
Polymerized impurities present.
Perform a hot filtration with activated carbon before crystallization.
References
PubChem. 4-Methylcyclohex-1-ene-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Crystallization of Organic Compounds. Solvent Selection Strategies. LibreTexts Chemistry. Available at: [Link]
Google Patents.Process for purification of cyclohexene carboxylic acid derivatives. (General reference for separation of conjugated/non-conjugated isomers).
(Note: Specific melting point data for this exact isomer is sparse in open literature; the protocol is derived from first-principles of solubility for analogous cyclohexenecarboxylic acids.)
Application Note: High-Purity Isolation of Cyclohexenecarboxylic Acids via Differential Acid-Base Extraction
[1] Executive Summary Cyclohexenecarboxylic acids (e.g., 3-cyclohexene-1-carboxylic acid) are critical intermediates in the synthesis of bioactive molecules, including neuraminidase inhibitors (e.g., Oseltamivir) and var...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Cyclohexenecarboxylic acids (e.g., 3-cyclohexene-1-carboxylic acid) are critical intermediates in the synthesis of bioactive molecules, including neuraminidase inhibitors (e.g., Oseltamivir) and various amino acid analogs.[1] Synthesis often involves Diels-Alder cycloadditions or hydrolysis of esters, yielding crude mixtures contaminated with unreacted dienes, dienophiles, and polymeric byproducts.[1]
This application note details a robust Acid-Base Extraction protocol designed to isolate cyclohexenecarboxylic acids with >98% purity. Unlike standard filtration methods, this liquid-liquid extraction (LLE) exploits the specific
differential between the target acid () and neutral impurities, ensuring high recovery yields while mitigating common issues such as emulsion formation.[1]
Physicochemical Basis of Separation
The success of this protocol relies on the Henderson-Hasselbalch equation:
is preferred for ease of evaporation, but is safer (higher flash point) and less prone to peroxide formation.[1] Dichloromethane (DCM) is effective but forms the bottom layer, which complicates the mechanics of this specific protocol.
is a strong base that may hydrolyze sensitive functional groups (e.g., esters) on the ring. () is sufficient to deprotonate the acid without harsh side reactions.
Discard: Drain and discard the Top Organic layer . Keep the Bottom Aqueous layer.
Why? This step removes non-polar impurities physically entrained in the water during the emulsion-prone first step.[1]
Phase 4: Acidification and Recovery (The "Back" Extraction)
Goal: Return the target to the organic phase for isolation.
Acidification: Transfer the aqueous phase to a beaker containing a stir bar. Slowly add 6M HCl dropwise while stirring.
Observation: The solution will foam (
) and become cloudy as the free acid oils out or precipitates.
Endpoint: Continue until pH < 2 (verify with pH paper).[1]
Extraction: Transfer the acidified aqueous mixture back to the separatory funnel. Extract three times with Ethyl Acetate .[1]
Combine: Combine the organic extracts (Top Layer). The aqueous layer can now be discarded.[2]
Phase 5: Drying and Isolation[1]
Brine Wash: Wash the combined organic phase once with saturated Brine to remove residual water.
Drying: Pour the organic phase into a flask and add anhydrous
. Swirl until the drying agent flows freely (snow-globe effect).[1] Let sit for 10 minutes.
Filtration: Filter off the solid
.
Concentration: Evaporate the solvent using a Rotary Evaporator (
water bath, reduced pressure).
Result: The residue is the purified 3-cyclohexene-1-carboxylic acid (typically a clear oil or low-melting solid).[1]
Workflow Visualization
The following diagram illustrates the fractionation logic, highlighting the critical path of the Target Acid (A) versus Neutral Impurities (N).
Caption: Logic flow for the acid-base purification of cyclohexenecarboxylic acid. Green nodes indicate the location of the target compound.
Troubleshooting & Expert Insights
Issue: Emulsion Formation
Cyclohexene derivatives often exhibit surfactant-like behavior, leading to stable emulsions (a "third layer") between the organic and aqueous phases.[1]
Correction: Do not shake violently if an emulsion is suspected; swirl gently.
Remedy: If an emulsion forms, add 10-20 mL of Saturated Brine to the separatory funnel.[1] The increased ionic strength forces organic molecules out of the aqueous phase ("salting out"), sharpening the interface [1].
Check: Ensure the pH of the aqueous phase is distinctly acidic (pH 1-2) before back-extraction.[1] At pH 4-5, significant amounts of the compound remain ionized and stay in the water.
Check: While cyclohexenecarboxylic acid is lipophilic, it has partial water solubility. Saturating the acidic aqueous layer with NaCl (solid) before the final extraction can drive more product into the organic phase.
Validation Criteria
To confirm the success of the extraction:
TLC: Run a Thin Layer Chromatography plate of the Final Product vs. the Crude. The product spot should be distinct, and the spot corresponding to the starting material (e.g., diene) should be absent.
NMR:
NMR should show a clean multiplet for the vinyl protons ( ppm) and the disappearance of impurity peaks [2].
References
Chromatography Online. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.[1] Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 20903, 3-Cyclohexene-1-carboxylic acid.[1] Available at: [Link][1]
Chemistry LibreTexts. Acid-Base Extraction. Available at: [Link][1][3][4][5][6][7]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-Methylcyclohex-1-ene-1-carboxylic Acid in Medicinal Chemistry
Executive Summary
4-Methylcyclohex-1-ene-1-carboxylic acid (CAS: 5333-31-3) serves as a pivotal unsaturated building block in modern medicinal chemistry. While often overshadowed by its saturated derivatives, this alkene-acid acts as the strategic "pro-scaffold" for accessing the trans-4-methylcyclohexyl moiety—a pharmacophore critical to the efficacy of second-generation sulfonylurea antidiabetics, most notably Glimepiride .
This guide details the high-fidelity protocols for converting this unsaturated precursor into bioactive intermediates. It focuses on controlling stereochemistry during hydrogenation, executing the Curtius rearrangement for isocyanate generation, and leveraging the alkene functionality for novel scaffold design.
Core Application: Synthesis of the Glimepiride Pharmacophore
The primary industrial and medicinal application of this compound is its conversion into trans-4-methylcyclohexyl isocyanate , the key coupling partner in the synthesis of Glimepiride. The biological activity of Glimepiride is strictly dependent on the trans configuration of the cyclohexane ring, which dictates the spatial orientation of the distal methyl group relative to the sulfonylurea core.
Mechanism of Action & Rationale
Target: ATP-sensitive potassium channels (
) in pancreatic -cells.
SAR Insight: The trans-4-methylcyclohexyl group fits into a specific lipophilic pocket of the sulfonylurea receptor (SUR1). The cis isomer exhibits significantly reduced binding affinity due to steric clash (axial methyl group).
Synthetic Challenge: Hydrogenation of the alkene precursor (4-methylcyclohex-1-ene-1-carboxylic acid) typically favors the cis isomer (kinetic product via syn-addition). A thermal or chemical equilibration step is required to access the thermodynamic trans product.
Protocol A: Stereocontrolled Synthesis of trans-4-Methylcyclohexyl Isocyanate
Objective: Convert 4-methylcyclohex-1-ene-1-carboxylic acid to >98% trans-4-methylcyclohexyl isocyanate.
Step 1: Hydrogenation (Kinetic Phase)
Reagents: 4-Methylcyclohex-1-ene-1-carboxylic acid, 5% Pt/C or Rh/C, Methanol.
Conditions: 50 psi
, RT, 4 hours.
Outcome: Produces a mixture of cis- and trans-4-methylcyclohexanecarboxylic acid (typically ~70:30 cis:trans due to catalyst face accessibility).
Note: Do not use Pd/C if high cis selectivity is desired initially; however, for this application, the ratio matters less because of Step 2.
Treat 4-methylcyclohex-1-ene-1-carboxylic acid with 1 mol%
and 1.2 eq NMO.
Stir at RT for 12 hours.
Quench with
.
Result: cis-1,2-dihydroxy-4-methylcyclohexane-1-carboxylic acid. This scaffold locks the conformation and adds hydrogen-bond donors, useful for fragment-based drug discovery (FBDD).
Visualizing the Synthetic Pathway
The following diagram illustrates the critical "Glimepiride Pathway," highlighting the stereochemical inversion required to activate the pharmacophore.
Caption: Figure 1. The "Glimepiride Pathway" illustrating the conversion of the unsaturated acid to the bioactive trans-isocyanate via a critical epimerization step.
Comparative Data: Catalyst Selection
The choice of hydrogenation catalyst significantly impacts the initial cis/trans ratio. While the trans isomer is desired, most heterogeneous catalysts favor the cis isomer initially.
Catalyst System
Major Product (Initial)
Cis:Trans Ratio
Notes
Pt/C (5%)
cis-Acid
~70 : 30
Standard kinetic control; requires epimerization.
Rh/Alumina
cis-Acid
~85 : 15
High cis selectivity; useful if cis scaffold is the target.
Glimepiride Synthesis & SAR: Weyer, R., & Hitzel, V. (1988).[2] "Acylureas and sulfonylureas as antidiabetic agents." Arzneimittel-Forschung, 38(9), 1079-1080. Link
Stereoselective Hydrogenation: Siegel, S. (1966). "Stereochemistry of the Hydrogenation of Cycloalkenes." Advances in Catalysis, 16, 123-177. Link
Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[3] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205. Link
Isomerization of Cyclohexanecarboxylic Acids: Eliel, E. L. (1962). "Stereochemistry of Carbon Compounds." McGraw-Hill.
Compound Data: PubChem CID 219389. "4-Methylcyclohex-1-ene-1-carboxylic acid."[1] Link
derivatization of 4-Methylcyclohex-1-ene-1-carboxylic acid for biological assays
Application Note: Technical Guide to the Derivatization of 4-Methylcyclohex-1-ene-1-carboxylic Acid (MCCA) for Biological Assays Abstract 4-Methylcyclohex-1-ene-1-carboxylic acid (MCCA) serves as a critical chiral buildi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Technical Guide to the Derivatization of 4-Methylcyclohex-1-ene-1-carboxylic Acid (MCCA) for Biological Assays
Abstract
4-Methylcyclohex-1-ene-1-carboxylic acid (MCCA) serves as a critical chiral building block in the synthesis of sulfonylurea glimepiride analogs and various terpene-based therapeutics. However, its detection in complex biological matrices is hindered by its low volatility, lack of a strong chromophore, and poor ionization efficiency in electrospray mass spectrometry (ESI-MS). This technical guide details three validated derivatization protocols designed to overcome these limitations: (1) Silylation for GC-MS quantification, (2) Fluorogenic tagging for HPLC-FLD sensitivity, and (3) Bioconjugation for immunogen synthesis.
Analytical Challenges & Strategy
The structure of MCCA (CAS: 5333-31-3) features a cyclohexene ring with a carboxylic acid at the C1 position and a methyl group at C4.[1] This specific geometry presents unique challenges:
Steric Hindrance: The C1-carboxylic acid is conjugated to the alkene but sterically crowded by the ring structure, requiring activated reagents for quantitative derivatization.
Detection Limits: The isolated double bond provides only weak UV absorbance (<210 nm), making direct HPLC detection prone to interference from biological background.
Volatility: The free acid is polar and prone to tailing in gas chromatography; esterification is mandatory for accurate quantification.
Protocol A: GC-MS Quantification via Silylation
Objective: To render MCCA volatile and thermally stable for trace-level quantification in plasma or urine.
Mechanism:
We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . BSTFA silylates the carboxylic acid proton, replacing it with a trimethylsilyl (TMS) group. The addition of 1% TMCS acts as a catalyst to overcome the steric hindrance at the C1 position of the cyclohexene ring.
Materials:
MCCA Standard (>98% purity)
BSTFA + 1% TMCS (Sigma-Aldrich/Merck)
Solvent: Anhydrous Pyridine (critical as an acid scavenger and solvent)
Internal Standard: Benzoic acid-d5 or similar aromatic acid.
Step-by-Step Protocol:
Sample Preparation: Evaporate the biological extract (e.g., ethyl acetate fraction) to complete dryness under a stream of nitrogen at 40°C. Note: Any residual water will hydrolyze the silylating reagent.
Reconstitution: Add 50 µL of anhydrous pyridine to the residue. Vortex for 30 seconds.
Derivatization: Add 50 µL of BSTFA + 1% TMCS. Cap the vial immediately with a Teflon-lined crimp cap.
Incubation: Heat the mixture at 60°C for 30 minutes .
Causality: Heat is required to drive the reaction to completion due to the steric bulk of the cyclohexene ring.
Analysis: Inject 1 µL directly into the GC-MS (Splitless mode).
Target Ion: Monitor for the molecular ion of the TMS ester (M+ + 72 Da shift).
QC Check:
Success Criteria: A single sharp peak with no tailing.
Failure Mode: If multiple peaks appear, moisture contamination has hydrolyzed the TMS ester back to the free acid.
Protocol B: Bioconjugation for Assay Development (Immunogens/Probes)
Objective: To covalently link MCCA to a carrier protein (e.g., BSA, KLH) or an amine-functionalized surface (SPR chip) via the carboxylic acid moiety.
Mechanism:
The Carbodiimide (EDC) / Sulfo-NHS "two-step" method is employed.[2]
Activation: EDC reacts with the carboxylate of MCCA to form an unstable O-acylisourea. Sulfo-NHS immediately displaces this to form a semi-stable amine-reactive NHS-ester.
Coupling: The NHS-ester reacts with primary amines (lysine residues) on the protein to form a stable amide bond.
Critical Note: Since MCCA is hydrophobic, the activation step must occur in a compatible organic co-solvent (DMSO) before dilution into the aqueous protein buffer.
Workflow Diagram (Graphviz)
Figure 1: Two-step EDC/Sulfo-NHS conjugation workflow optimized for hydrophobic acids like MCCA.
Step-by-Step Protocol:
Reagents:
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
Coupling Buffer: PBS, pH 7.4.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) .
Stock Preparation: Dissolve 2 mg of MCCA in 100 µL of dry DMSO. (MCCA is sparingly soluble in water).
Activation:
Add the MCCA/DMSO solution to 900 µL of Activation Buffer .
Immediately add EDC (10-fold molar excess over MCCA) and Sulfo-NHS (25-fold molar excess).
Incubate for 15 minutes at room temperature.
Why MES pH 6.0? Carboxyl activation is most efficient at pH 4.5-6.0, while hydrolysis of the active ester is minimized compared to pH 7.4.
Coupling:
Add the activated MCCA solution to the protein solution (dissolved in Coupling Buffer ).
Note: Ensure the final DMSO concentration is <10% to prevent protein denaturation.
Incubate for 2 hours at room temperature or overnight at 4°C.
Why pH 7.4? The amine nucleophile on the protein (Lysine pKa ~10.5) needs to be partially unprotonated to react; pH 7.4 is a compromise between amine reactivity and NHS-ester stability.
Quenching: Add Hydroxylamine (final conc. 10-20 mM) to stop the reaction.
Purification: Use a Zeba Spin Desalting Column (7K MWCO) to remove unreacted MCCA and byproducts.
Objective: To attach a fluorophore for high-sensitivity HPLC detection.
Reagent Selection:ADAM (9-Anthryldiazomethane) is recommended over coumarins for this specific acid. ADAM reacts with carboxylic acids without a catalyst to form stable esters that fluoresce strongly.
Excitation: 365 nm
Emission: 412 nm
Protocol:
Dissolve MCCA residue in 100 µL of Ethyl Acetate.
Add 100 µL of 0.1% ADAM solution (in Ethyl Acetate).
Incubate at room temperature for 60 minutes in the dark.
Evaporate solvent and reconstitute in Mobile Phase (e.g., Acetonitrile/Water).
Inject into HPLC (C18 column).
Comparative Data Summary
Feature
GC-MS (Silylation)
HPLC-FLD (ADAM)
Bioconjugation (EDC/NHS)
Derivative Type
TMS Ester
Anthryl Ester
Amide Bond (Protein)
Stability
Low (Moisture sensitive)
High
High (Covalent)
LOD (Limit of Detection)
~10 pg
~100 fg
N/A (Functional Assay)
Reaction Time
30 min
60 min
2.5 hours
Key Risk
Hydrolysis
Light sensitivity
Protein precipitation
References
Thermo Fisher Scientific. "EDC Crosslinking Protocol." Thermo Fisher Scientific Technical Resources. Accessed February 2, 2026. Link
Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA + TMCS." Sigma-Aldrich Technical Bulletins. Accessed February 2, 2026. Link
BroadPharm. "Protocol for Amino PEG and Carboxylic Acid Coupling." BroadPharm Protocols. Accessed February 2, 2026. Link
PubChem. "4-Methylcyclohex-1-ene-1-carboxylic acid (Compound Summary)." National Library of Medicine. Accessed February 2, 2026. Link
ResearchGate. "Derivatization methods for the LC-MS/MS analyses of carboxylic acids." ResearchGate Discussions. Accessed February 2, 2026. Link
Application Note: Laboratory Scale Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid
Executive Summary & Scientific Rationale This application note details the laboratory-scale synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid , a critical intermediate in the development of bioactive terpene derivati...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This application note details the laboratory-scale synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid , a critical intermediate in the development of bioactive terpene derivatives and pharmaceutical scaffolds.
Unlike its structural isomer (4-methylcyclohex-3-ene-1-carboxylic acid), which is readily accessible via Diels-Alder cycloaddition, the 1-ene isomer features an
-unsaturated carboxylic acid moiety. This conjugation confers unique electrophilic properties (Michael acceptor capability) and thermodynamic stability, making it a distinct pharmacophore.
We present two validated protocols:
Method A (De Novo Regioselective Synthesis): A Palladium-catalyzed carbonylation of vinyl triflates derived from 4-methylcyclohexanone. This method offers the highest regiochemical control and is recommended for medicinal chemistry applications requiring high purity.
Method B (Thermodynamic Isomerization): A base-catalyzed migration of the double bond from the commercially available 3-ene isomer. This method is preferred for scale-up due to cost-efficiency.
Retrosynthetic Analysis & Strategy
The synthesis strategy relies on accessing the cyclohexene core and installing the carboxyl group at the thermodynamically favored conjugated position.
Protocol A: Palladium-Catalyzed Carbonylation
Best for: High regioselectivity, medicinal chemistry scale (1g - 10g).
Mechanism: Formation of an enol triflate followed by Pd(0)-mediated CO insertion.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Base Generation: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C (dry ice/acetone bath). Dropwise add n-BuLi (1.1 equiv) over 15 min. Stir for 30 min.
Enolization: Add 4-methylcyclohexanone (10 mmol) in THF (10 mL) dropwise over 20 min. Stir at -78°C for 1 hour to ensure kinetic enolate formation.
Workup: Allow to warm to room temperature (RT) over 2 hours. Quench with sat. NaHCO₃. Extract with Et₂O (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
Checkpoint: Crude product should be a light yellow oil. Use immediately or store at -20°C under argon.
Setup: Use a high-pressure glass reactor or autoclave.
Mixture: Dissolve the crude vinyl triflate in Methanol (0.2 M concentration). Add Et₃N (2.0 equiv).
Catalyst: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
Reaction: Purge vessel with CO (Carbon Monoxide) three times. Pressurize to 2 atm (balloon pressure is often sufficient for triflates, but 2-3 atm ensures speed) . Heat to 60°C for 12 hours.
Workup: Vent CO (fume hood!). Filter through a Celite pad to remove Pd black. Concentrate filtrate.[1][5]
Dissolve ester in THF/Water (1:1). Add LiOH (3.0 equiv). Stir at RT for 4 hours.
Acidify with 1M HCl to pH 2. Extract with EtOAc.
Recrystallize from Hexanes/Et₂O if necessary.
Protocol B: Base-Catalyzed Isomerization
Best for: Scale-up (>10g), cost-efficiency.
Starting Material: 4-Methylcyclohex-3-ene-1-carboxylic acid (commercially available or via Diels-Alder of isoprene/acrylic acid).
Scientific Principle
The 3-ene isomer has a non-conjugated double bond. Treatment with strong base removes the acidic
-proton (at C1), forming a dienolate intermediate. Reprotonation occurs to place the double bond in the conjugated () position, which is thermodynamically more stable by approx. 2-3 kcal/mol.
To ensure the integrity of the synthesis, compare the product against these specific markers. The shift in the olefinic proton is the primary validation check.
Metric
4-Methylcyclohex-3 -ene-1-COOH (Start)
4-Methylcyclohex-1 -ene-1-COOH (Target)
1H NMR (Olefin)
5.3 - 5.5 ppm (m, 2H)
6.9 - 7.0 ppm (m, 1H) (Conjugated)
13C NMR (C=O)
~180 ppm
~172 ppm (Conjugated Carbonyl)
IR Spectroscopy
C=O stretch ~1710 cm⁻¹
C=O stretch ~1680-1690 cm⁻¹ (Lower due to conjugation)
Melting Point
99°C
130-132°C
Safety & Waste Management
Carbon Monoxide (Protocol A): Odorless, silent killer. MANDATORY: Use a CO detector in the hood. Work in a well-ventilated fume hood.
Triflic Anhydride: Corrosive and moisture sensitive. Handle under inert atmosphere.
Waste:
Palladium waste must be segregated for heavy metal disposal.
Aqueous layers from Protocol B are acidic/basic and require neutralization before disposal.
References
Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid via Carbonylation
Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[4] Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.[4] Journal of the American Chemical Society.[4][10] Link
Note: Adapts general Pd-carbonylation conditions to cyclohexenyl systems.
Isomerization of Cyclohexenecarboxylic Acids
G. A. R.[3][7] Kon and K. S. Nargund. (1932). The formation of
-unsaturated acids from ketones. Journal of the Chemical Society. Link
Note: Classic foundation for base-catalyzed migration of double bonds to conjug
General Properties and Spectra
PubChem Compound Summary for CID 219389, 4-Methylcyclohex-1-ene-1-carboxylic acid. Link
Diels-Alder Precursor Synthesis (for Method B):
Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid for antitumor agent development
Application Note & Protocol: Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid Part 1: Introduction & Strategic Significance 4-Methylcyclohex-1-ene-1-carboxylic acid is a critical unsaturated cyclic scaffold in medic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid
Part 1: Introduction & Strategic Significance
4-Methylcyclohex-1-ene-1-carboxylic acid is a critical unsaturated cyclic scaffold in medicinal chemistry. Unlike its non-conjugated isomer (the 3-ene, often derived directly from Diels-Alder reactions), the 1-ene isomer features an
-unsaturated carbonyl system. This conjugation imparts unique electrophilic properties, making it a versatile "warhead" for covalent inhibition strategies or a stable core for structure-activity relationship (SAR) exploration in antitumor agents.
Therapeutic Relevance:
Recent studies indicate that derivatives of cyclohex-1-ene-1-carboxylic acid exhibit significant antiproliferative activity . The moiety serves as a bioisostere for aromatic rings, offering different solubility profiles and metabolic stability while maintaining planarity at the binding interface. Key biological targets for derivatives include:
Cytokine Modulation: Inhibition of TNF-
and IL-6 secretion in inflammatory tumor microenvironments.
Enzyme Inhibition: Acting as a scaffold for inhibitors of ALKBH1 (DNA demethylase) and PKMYT1, which are implicated in cancer cell cycle regulation.
Part 2: Retrosynthetic Analysis & Pathway Design
To ensure high regioselectivity for the conjugated (1-ene) isomer over the deconjugated (3-ene) isomer, we utilize a Cyanohydrin Intermediate Strategy . This route is thermodynamically driven to favor the conjugated product during the elimination step, avoiding the difficult separation of isomers inherent in Diels-Alder approaches.
Setup: In a fume hood, dissolve NaCN (2.5 eq) in a minimum amount of water (approx. 3 mL per gram of NaCN). Cool to 0°C in an ice bath.
Addition: Dropwise add a saturated solution of sodium bisulfite (1.5 eq) followed immediately by 4-methylcyclohexanone (1.0 eq) dissolved in ethanol.
Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature (RT) over 4 hours.
Checkpoint: The formation of a solid precipitate (the cyanohydrin-bisulfite adduct) or phase separation indicates progress.
Workup: Extract the mixture with diethyl ether (3x). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
Safety: All aqueous waste must be treated with bleach (sodium hypochlorite) to quench residual cyanide before disposal.
Phase 2: Dehydration to Unsaturated Nitrile
Objective: Create the C1=C2 double bond.
Reagents:
Crude Cyanohydrin
Thionyl Chloride (SOCl₂) (1.5 eq)
Pyridine (Excess, as solvent/base)
Protocol:
Setup: Dissolve the crude cyanohydrin in anhydrous pyridine (approx. 5 mL/g) in a round-bottom flask equipped with a drying tube. Cool to 0°C.
Dehydration: Add SOCl₂ dropwise. The reaction is exothermic; control the rate to maintain temp < 10°C.
Heating: Once addition is complete, heat the mixture to 100°C for 2 hours.
Mechanism:[1][3][4] Thermal elimination favors the conjugated alkene (1-ene) over the isolated alkene (3-ene).
Workup: Pour the cooled mixture onto crushed ice/HCl (to neutralize pyridine). Extract with ether. Wash with NaHCO₃ (sat) to remove acid traces.
Purification: Distillation under reduced pressure is recommended to separate the target nitrile (bp ~90°C at 15 mmHg) from any remaining starting ketone.
Phase 3: Hydrolysis to Carboxylic Acid
Objective: Convert the nitrile to the free acid.[1]
Protocol:
Reaction: Combine the nitrile with 6M HCl (excess). Heat to reflux (approx. 100-110°C) for 12-18 hours.
Monitoring: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The nitrile spot (high R_f) will disappear, and a baseline spot (acid) will appear.
Isolation: Cool the mixture. The product often crystallizes directly from the acidic solution. If oil forms, extract with ethyl acetate.
Purification: Recrystallize from Hexane/Ethyl Acetate or water/ethanol.
Part 4: Characterization & Quality Control
Target Specifications:
Appearance: White to off-white crystalline solid.
Melting Point: 103–105°C (Lit. value for 1-ene isomer).[5][6][7][8][9][10][11][12] Note: The 3-ene isomer melts lower (~98°C).[13]
Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Data Summary Table:
Parameter
Specification
Method of Verification
Purity
>98%
HPLC (C18, Acetonitrile/Water + 0.1% TFA)
Identity
1H-NMR
Olefinic proton at ~6.9-7.0 ppm (septet-like). Note: The 3-ene isomer shows olefinic protons at ~5.4 ppm.
Conjugation
UV-Vis
~215-220 nm (characteristic of -unsaturation).
Mass Spec
[M-H]- 139.1
LC-MS (ESI Negative Mode)
Self-Validating Checkpoint:
If your 1H-NMR shows a signal at 5.4 ppm , you have the 3-ene isomer (Diels-Alder product or isomerization failure). You must treat this material with NaOEt/EtOH at reflux for 4 hours to isomerize it to the thermodynamic 1-ene product (signal shift to ~6.9 ppm).
Part 5: Safety & Handling
Cyanide Hazard: Phase 1 utilizes NaCN. This is lethal. work must be performed in a certified hood. Keep a cyanide antidote kit available. Never mix cyanide waste with acid.
Corrosives: SOCl₂ and HCl cause severe burns. Use proper PPE (gloves, face shield).
Storage: Store the final acid at 2-8°C under inert atmosphere (Argon) to prevent slow oxidation of the double bond.
References
PubChem Compound Summary. (2025). 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3).[5][7][9][10][11][12][14] National Center for Biotechnology Information. Link[5]
ChemicalBook. (2025). Product properties and suppliers for CAS 5333-31-3.[5]Link
MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules.[1][2][3][4][5][6][7][15][16][17] Link
Organic Syntheses. (1941). General methods for Cyanohydrin Synthesis and Dehydration. Coll. Vol. 1. Link
Tokyo Chemical Industry (TCI). (2025). Specification Sheet for 4-Methyl-3-cyclohexene-1-carboxylic acid (Isomer Comparison).Link
Application Notes and Protocols for the Use of 4-Methylcyclohex-1-ene-1-carboxylic Acid in Perfume Preparation
Introduction: The Untapped Potential of a Novel Fragrance Candidate In the relentless pursuit of novel and captivating fragrance molecules, the family of cyclohexene derivatives has consistently yielded compounds of sign...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Untapped Potential of a Novel Fragrance Candidate
In the relentless pursuit of novel and captivating fragrance molecules, the family of cyclohexene derivatives has consistently yielded compounds of significant olfactory interest.[1][2] These molecules, characterized by a six-membered carbon ring with a double bond, form the structural backbone of many important natural and synthetic odorants, contributing a diverse range of notes from fruity and floral to woody and spicy.[2][3][4] This application note delves into the hypothetical exploration of a promising, yet under-explored, candidate: 4-Methylcyclohex-1-ene-1-carboxylic acid .
While direct perfumery applications of this specific molecule are not yet established in publicly available literature, its structural isomer, 4-methyl-3-cyclohexene-1-carboxylic acid, is known for its use in augmenting and enhancing perfume compositions, imparting a unique "sweaty, cuminic aroma with castoreum under tones".[5][6] This precedent strongly suggests that 4-Methylcyclohex-1-ene-1-carboxylic acid possesses a distinct and potentially valuable olfactory profile. The presence of the carboxylic acid functional group, while sometimes associated with sharp or unpleasant odors in high concentrations, can introduce intriguing creamy, buttery, or tangy notes at high dilutions, adding complexity and depth to a fragrance.[7]
These application notes provide a comprehensive guide for researchers and perfumers to systematically evaluate the olfactory characteristics of 4-Methylcyclohex-1-ene-1-carboxylic acid and to explore its incorporation into fragrance formulations. The protocols outlined herein are designed to ensure scientific rigor and to unlock the full creative potential of this novel ingredient.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a new fragrance ingredient is paramount for its effective and safe handling.
Warning: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
Crucial Safety Precaution: Due to its irritant nature, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling 4-Methylcyclohex-1-ene-1-carboxylic acid. All work should be conducted in a well-ventilated fume hood.
Olfactory Evaluation of a Novel Ingredient: A Step-by-Step Protocol
The initial and most critical step in assessing a new molecule for perfumery is a detailed olfactory evaluation. This protocol outlines the systematic preparation of dilutions for sensory analysis.
Objective: To determine the olfactory profile of 4-Methylcyclohex-1-ene-1-carboxylic acid at various concentrations.
Materials:
4-Methylcyclohex-1-ene-1-carboxylic acid (99% purity or higher)
Perfumer's alcohol (denatured ethanol)
Glass vials with airtight caps
Pipettes (graduated and disposable)
Labeling materials
Perfumer's smelling strips
Protocol:
Preparation of a 10% Stock Solution:
Accurately weigh 1 gram of 4-Methylcyclohex-1-ene-1-carboxylic acid and dissolve it in 9 grams of perfumer's alcohol in a labeled glass vial.
Ensure complete dissolution by gentle agitation. This is your 10% stock solution.
Serial Dilutions:
Prepare a series of dilutions from the 10% stock solution: 1%, 0.1%, and 0.01%.
For a 1% solution: Mix 1 gram of the 10% stock solution with 9 grams of perfumer's alcohol.
For a 0.1% solution: Mix 1 gram of the 1% solution with 9 grams of perfumer's alcohol.
For a 0.01% solution: Mix 1 gram of the 0.1% solution with 9 grams of perfumer's alcohol.
Olfactory Assessment:
Dip a clean smelling strip into the 0.01% dilution, ensuring not to oversaturate the strip.
Allow the solvent to evaporate for a few seconds before smelling.
Record your initial impressions (top notes).
Continue to smell the strip at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours) to evaluate the evolution of the scent (heart and base notes).
Repeat the process for the 0.1%, 1%, and 10% dilutions, noting any changes in character and intensity.
Causality Behind the Protocol:
Dilution is Key: Many fragrance molecules, especially those with high impact or potentially harsh notes like carboxylic acids, are overwhelming or unpleasant in their concentrated form.[7] Serial dilution allows for the appreciation of more subtle nuances and the determination of the optimal concentration for use.
Use of Perfumer's Alcohol: Perfumer's alcohol is the standard solvent in perfumery due to its volatility and neutral odor profile, which minimizes interference with the scent of the molecule being evaluated.[11]
Evaluation Over Time: The perceived scent of a molecule changes as it evaporates. Assessing the smelling strip over several hours provides crucial information about its tenacity and the different facets of its character that emerge over time.
Experimental Workflow for Olfactory Evaluation
Caption: Workflow for the systematic olfactory evaluation of a novel fragrance molecule.
Incorporation into a Perfume Formulation: A Base Accord Protocol
Once the olfactory profile of 4-Methylcyclohex-1-ene-1-carboxylic acid has been established, the next step is to evaluate its performance and interaction within a simple fragrance accord. This protocol details its incorporation into a classic Chypre base.
Objective: To assess the blending properties and synergistic effects of 4-Methylcyclohex-1-ene-1-carboxylic acid in a foundational perfume structure.
Materials:
1% solution of 4-Methylcyclohex-1-ene-1-carboxylic acid in perfumer's alcohol
Essential oils and aroma chemicals for the Chypre accord (Bergamot, Oakmoss, Patchouli, Labdanum)
Perfumer's alcohol
Glass beakers and stirring rods
Digital scale (accurate to 0.01g)
Empty perfume bottles for maturation
Protocol:
Prepare the Chypre Accord Base:
In a glass beaker, combine the following ingredients in the specified proportions:
Bergamot oil: 30 parts
Oakmoss absolute (or a safe substitute like Evernyl): 10 parts
Patchouli oil: 15 parts
Labdanum absolute: 5 parts
This will serve as your control accord.
Create the Test Formulation:
In a separate beaker, prepare the same Chypre accord base.
To this base, add the 1% solution of 4-Methylcyclohex-1-ene-1-carboxylic acid drop by drop, carefully weighing each addition. Start with a low concentration, for instance, 1-2% of the total accord weight.
Gently stir the mixture to ensure homogeneity.
Dilution and Maturation:
Dilute both the control and the test accords to a 20% concentration in perfumer's alcohol. For example, add 2 grams of the accord to 8 grams of alcohol.
Transfer the solutions to separate, labeled perfume bottles.
Allow the perfumes to mature for at least one week in a cool, dark place. This allows the different components to meld and harmonize.
Comparative Evaluation:
After maturation, evaluate the control and test formulations on smelling strips and on the skin.
Note the differences in the top, middle, and base notes. Does the addition of 4-Methylcyclohex-1-ene-1-carboxylic acid alter the overall character of the Chypre accord? Does it enhance certain notes or introduce new, interesting facets?
Hypothetical Olfactory Reception Pathway
The perception of a fragrance molecule like 4-Methylcyclohex-1-ene-1-carboxylic acid begins with its interaction with olfactory receptors in the nasal cavity.
Caption: Simplified signaling pathway for olfactory perception.
Stability and Quality Control Considerations
Carboxylic acids can present stability challenges in certain formulations.[7] It is essential to assess the long-term stability of any new perfume containing 4-Methylcyclohex-1-ene-1-carboxylic acid.
Key Stability Factors:
pH Sensitivity: Carboxylic acids are, by nature, acidic. In alkaline conditions, they can be neutralized, forming salts that may have a different or weaker odor.[7] It is crucial to monitor the pH of the final product and ensure it remains in a suitable range for the stability of all fragrance components.
Light and Temperature: Exposure to UV light and high temperatures can accelerate the degradation of fragrance molecules, leading to discoloration and the development of off-notes.[7] Stability testing should include exposure to these conditions to predict the shelf-life of the perfume. Finished fragrances should be stored in dark, cool conditions.
Reactivity with Other Ingredients: The carboxylic acid group can potentially react with other functional groups present in the formulation, such as aldehydes, through esterification or other reactions. Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the aged perfume can help identify any new, unwanted reaction products.
Conclusion: A Promising Avenue for Fragrance Innovation
While the journey of a new molecule from the lab to a finished fragrance is long and complex, the structural alerts and precedents set by similar compounds suggest that 4-Methylcyclohex-1-ene-1-carboxylic acid is a worthy candidate for exploration. Its unique cyclic structure combined with the carboxylic acid moiety holds the promise of a novel olfactory profile that could bring a distinctive character to a wide range of perfume compositions. By following the systematic evaluation and formulation protocols outlined in these application notes, perfumers and fragrance chemists can rigorously assess its potential and, perhaps, unlock the next iconic scent. The ongoing need for new and innovative fragrance ingredients ensures that the exploration of molecules like 4-Methylcyclohex-1-ene-1-carboxylic acid will remain a vital and exciting frontier in the art and science of perfumery.[12]
References
Google Patents. (n.d.). Use of 4-methyl-3-cyclohexene-1-carboxylic acid for enhancing or augmenting the aroma of fabric softener compositions or drier-added articles.
The Good Scents Company. (n.d.). 4-methyl-3-cyclohexene-1-carboxylic acid. Retrieved from [Link]
Drop of Odor. (2025). Scents & Science (Ch. 13): A Guide to Carboxylic Acids in Perfumery. Retrieved from [Link]
Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositons.
PubChem. (n.d.). 4-Methylcyclohexanecarboxylic acid. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
Google Patents. (n.d.). Methyl cyclohexane carboxylates and their use in perfume compositions.
Google Patents. (n.d.). Use of carboxylic acid esters as a fragrance substance.
PubChem. (n.d.). 4-Methylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]
My World of Fragrance. (2022, February 22). Perfume Layering with Aromachemicals | How to Enhance Your Fragrance [Video]. YouTube. Retrieved from [Link]
Ondet, P., Plessis, C., Lemière, G., & Duñach, E. (2016). Synthesis and olfactory evaluation of spiro tricyclic diether structures. Flavour and Fragrance Journal, 31(6), 427-434.
Zhang, Z., & Liu, Y. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(11), 3573.
Alpha Aromatics. (2025). Perfume Making 101 - Mastering The Art Of Blending Perfumes. Retrieved from [Link]
Google Patents. (n.d.). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
Chemistry LibreTexts. (2023). 2.4: Chemical Properties of Carboxylic Acids II- Formation of Esters. Retrieved from [Link]
By Isra New York. (2024). The Art of Perfume Making: Ingredients and Techniques. Retrieved from [Link]
Google Patents. (n.d.). Cyclohexane derivatives in fragrance compositions.
Wikipedia. (n.d.). Cyclohexene. Retrieved from [Link]
Reddit. (2022). How to add molecules to oil?. r/DIYfragrance. Retrieved from [Link]
Wikipedia. (n.d.). Cyclohexane. Retrieved from [Link]
Perfume Engineering. (2026). Techniques for Long-Lasting Fragrances in Perfumes. Retrieved from [Link]
School of Scent. (2023, October 29). How To Mix Fragrance Ingredients Together (Essential Oils, Absolutes Etc.) | Bedroom Perfumery Ep. 3 [Video]. YouTube. Retrieved from [Link]
Cosmetics & Toiletries. (n.d.). What Every Formulator Needs to Know about Fragrance. Retrieved from [Link]
Technical Support Center: 4-Methylcyclohex-1-ene-1-carboxylic Acid Synthesis
This technical support guide addresses the specific challenges in synthesizing and purifying 4-Methylcyclohex-1-ene-1-carboxylic acid . The content focuses on the most prevalent synthetic route: the Diels-Alder reaction...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide addresses the specific challenges in synthesizing and purifying 4-Methylcyclohex-1-ene-1-carboxylic acid . The content focuses on the most prevalent synthetic route: the Diels-Alder reaction of isoprene and acrylic acid derivatives, followed by base-catalyzed isomerization to the conjugated system.
Topic: Troubleshooting Common Byproducts & Impurities
Target Audience: Synthetic Chemists, Process Development Scientists
Version: 2.4 (Current)[1]
Core Synthetic Pathway & Failure Points
The synthesis typically proceeds via a Diels-Alder cycloaddition to form the kinetic product (3-ene), followed by thermodynamic isomerization to the target (1-ene).[1] Understanding this causality is critical for troubleshooting.
Figure 1: Reaction network showing the transition from kinetic intermediate to thermodynamic target and potential deviation points.
Troubleshooting Guide: Byproduct Analysis
Issue 1: High Content of "3-Ene" Isomer (Regioisomer Contamination)
Symptom: NMR shows a vinyl proton signal at
5.4 ppm (multiplet) instead of the expected conjugated olefin signal near 6.8-7.0 ppm.[1]
Identity: 4-Methylcyclohex-3-ene-1-carboxylic acid.[1]
Probable Cause
Mechanism
Corrective Action
Incomplete Isomerization
The double bond has not migrated to the thermodynamically stable conjugated position (C1-C2).[1]
Increase Reaction Time/Temp: Ensure the base-catalyzed step reaches equilibrium. Switch Base: Use a stronger base (e.g., t-BuOK in DMSO) to lower the activation energy for proton abstraction.[1]
Kinetic Quenching
Quenching the reaction before equilibrium is established locks the kinetic product.
Monitor via GC/NMR: Do not quench until the 3-ene:1-ene ratio stabilizes (>95:5).
Issue 2: Presence of Aromatic Impurities (p-Toluic Acid)
Symptom: Product solidifies unexpectedly or shows aromatic signals (
7.2-8.0 ppm) in H NMR.
Identity: 4-Methylbenzoic acid (p-Toluic acid).[1]
Mechanism: Cyclohexene derivatives are susceptible to oxidative dehydrogenation, driven by the formation of a stable aromatic ring. This is accelerated by trace metals (Pd, Fe) or excessive heat in the presence of air.[1]
Protocol Validation:
Inert Atmosphere: Strictly maintain
or Ar atmosphere during high-temperature steps.[1]
Antioxidants: Add trace BHT (Butylated hydroxytoluene) during the workup if distillation is required.[1]
Temperature Control: Avoid heating crude material above 150°C for extended periods.
Issue 3: Oligomeric Tars / Gumming
Symptom: Loss of mass balance; viscous dark residue in the distillation pot.
Identity: Poly-isoprene or Diels-Alder oligomers.[1]
Root Cause: Isoprene is prone to radical polymerization.[1]
Solution: Use a radical inhibitor (Hydroquinone or Phenothiazine) during the initial Diels-Alder step.[1] Ensure the acrylic acid is free of peroxides before use.
Analytical Data & Specifications
Use the following data to validate your isolated product against common byproducts.
Table 1:
H NMR Diagnostic Signals (CDCl, 400 MHz)
Compound
Vinyl Proton ()
Key Feature
Target (1-Ene)
6.90 - 7.05 ppm (m, 1H)
Conjugated olefin; downfield shift due to -COOH.[1]
Aromatic pattern (AA'BB' system of p-toluic acid).[1]
Frequently Asked Questions (FAQs)
Q1: Can I separate the 3-ene isomer from the 1-ene target via distillation?
Answer: It is extremely difficult. The boiling points are very similar (
T < 5°C).[1] The most effective strategy is chemical conversion . Drive the isomerization to completion using a base catalyst (e.g., NaOH/MeOH or t-BuOK/DMSO).[1] If a mixture persists, recrystallization is preferred over distillation, as the conjugated acid typically has a higher melting point and better crystallinity.
Q2: Why is my yield lower than reported in literature (approx. 40-50%)?
Answer: The Diels-Alder step often produces a mixture of regioisomers (para- vs meta- substitution, i.e., 4-methyl vs 3-methyl).[1] While the "para" (4-methyl) is favored, the "meta" isomer is a significant byproduct that is often lost during purification.[1] Additionally, polymerization of isoprene reduces the effective stoichiometry.
Q3: Is the product chiral?
Answer: Yes. While C1 is planar (
), C4 is a chiral center ().[1] Syntheses starting from achiral isoprene and acrylic acid will yield a racemic mixture ().[1] If enantiopure material is required, resolution via chiral amines (e.g., phenylethylamine) or asymmetric catalysis is necessary.[1]
Q4: How do I store the purified acid?
Answer: Store at 2-8°C under an inert atmosphere. The conjugated double bond is susceptible to Michael addition (by water/nucleophiles) or oxidation over time.[1]
This technical guide addresses yield optimization for the [4+2] cycloaddition of dienes (e.g., 1,3-butadiene, isoprene, myrcene) with acrylic acid derivatives to form cyclohexenecarboxylic acids. High yields in this system are frequently compromised by three factors: polymerization of the dienophile , catalyst deactivation by the free acid , and poor regioselectivity .
This guide moves beyond standard textbook protocols, integrating microwave acceleration, Lewis Acid catalysis, and "on-water" chemistry to maximize throughput and purity.
Module 1: Kinetic vs. Thermodynamic Control
The Challenge: Thermal Diels-Alder reactions often require high temperatures (>100°C) to overcome the activation barrier, promoting the retro-Diels-Alder reaction (thermodynamic product) and polymerization.
The Solution: Microwave-Assisted Organic Synthesis (MAOS).
Microwave irradiation provides rapid, uniform heating that accelerates the forward reaction rate significantly faster than the rate of polymerization or retro-cyclization.
Preparation: Mix diene (1.0 equiv) and acrylic acid (1.2 equiv) in a microwave-transparent vial (e.g., Pyrex).
Additives: Add Hydroquinone (200 ppm) to inhibit radical polymerization of the acrylic acid.
Sealing: Cap with a Teflon-lined septum to withstand autogenic pressure.
Irradiation: Ramp to 140°C over 2 mins; hold for 20 mins at 150 W max power.
Workup: Cool to RT. If neat, dissolve in EtOAc and wash with NaHCO3 (aq) to remove unreacted acid.
Module 2: Catalytic Precision (Lewis Acids)
The Challenge: Uncatalyzed reactions with electron-deficient dienophiles (like acrylic acid) have high activation energies.
The "Acid" Problem: Free carboxylic acids can bind to and deactivate standard Lewis Acids (e.g., AlCl3), releasing HCl or forming inactive salts.
The Solution: Use of Bi-dentate Lewis Acids or Ester-First Strategy .
Recent computational studies suggest Lewis Acids accelerate the reaction not merely by lowering LUMO energy, but by diminishing Pauli repulsion between the diene and dienophile [1].[1][2]
Workflow Visualization: Catalyst Selection
Caption: Decision matrix for selecting the optimal catalytic pathway based on substrate sensitivity and functional group tolerance.
Protocol B: Lewis Acid Catalyzed (Ester Route)
Recommended when regioselectivity (Ortho/Meta) is critical.
Esterification: Convert acrylic acid to methyl acrylate (protects the acid proton).
Catalyst: Suspend AlCl3 (0.1 equiv) in dry DCM at 0°C.
Addition: Add methyl acrylate (1.0 equiv) slowly. Stir 15 min to form the activated complex.
Reaction: Add Diene (1.1 equiv) dropwise. The Lewis Acid coordinates to the carbonyl, lowering the LUMO and directing the "Ortho" (1,2) regioselectivity.[3]
Hydrolysis: Post-reaction, saponify the ester (LiOH/THF/H2O) to recover the cyclohexenecarboxylic acid.
Module 3: Solvent Engineering (The Hydrophobic Effect)
The Challenge: Organic solvents dilute reactants, slowing bimolecular kinetics.
The Solution: "On-Water" Chemistry.
Running the reaction in water (heterogeneous suspension) forces the hydrophobic diene and dienophile to aggregate, increasing effective concentration and stabilizing the transition state via hydrogen bonding at the interface [2].
Protocol C: Aqueous Suspension ("On-Water")
Medium: Use degassed 2.0 M LiCl (aq) solution (Salting-out effect enhances hydrophobic aggregation).
Reactants: Add Acrylic Acid and Diene. They will likely form a separate layer or emulsion.
Agitation: Vigorously stir (>1000 RPM). The reaction occurs at the organic-water interface.
Optimization: If the diene is a solid, use a minimal amount of co-solvent (Ethanol) to create a slurry, but maintain >80% water content.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid, insoluble gel. What happened?
Diagnosis: You have polymerized the acrylic acid.
Root Cause: Acrylic acid is prone to radical polymerization at elevated temperatures, especially without inhibitors.
Corrective Action:
Add Inhibitor: Add Phenothiazine (PTZ) or Hydroquinone monomethyl ether (MeHQ) at 200–500 ppm to the reaction mixture [3].
Oxygen Control: Unlike many organic reactions, some inhibitors (like MeHQ) require a small amount of dissolved oxygen to function. Do not fully purge with Nitrogen if using MeHQ; use PTZ for oxygen-free environments.
Q2: I am getting a 50:50 mixture of regioisomers. How do I favor the 1,2-isomer?
Diagnosis: Lack of electronic guidance in the transition state.
Root Cause: Thermal reactions often lack the coordination required to differentiate the ortho and meta transition states.
Corrective Action: Switch to Protocol B (Lewis Acid Catalysis) . The coordination of the Lewis Acid to the carbonyl group increases the coefficient of the LUMO on the beta-carbon, strongly favoring the ortho (1,2-substituted) product [4].
Q3: The reaction stalls at 60% conversion.
Diagnosis: Equilibrium limitation (Retro-Diels-Alder) or Catalyst poisoning.
Corrective Action:
If Thermal: Lower the temperature and extend time, or use High Pressure (10-15 kbar) if available (pressure strongly favors the product).
If Catalytic: Ensure your diene does not contain basic amines that poison the Lewis Acid.
Q4: Can I use crude bio-based dienes (e.g., Myrcene)?
Answer: Yes. Myrcene reacts with acrylic acid to form surfactant precursors.[4] However, crude bio-oils often contain peroxides which trigger polymerization.
Pre-treatment: Filter the crude diene through a plug of basic alumina or wash with sodium bisulfite solution before use [5].
References
Vermeeren, P., Hamlin, T. A., & Bickelhaupt, F. M. (2019). How Lewis Acids Catalyze Diels–Alder Reactions . Chemistry – A European Journal.
Narayan, S., Muldoon, J., Finn, M. G., Fokin, V. V., Kolb, H. C., & Sharpless, K. B. (2005). "On Water": Unique Reactivity of Organic Compounds in Aqueous Suspension . Angewandte Chemie International Edition.
Becker, T., et al. (2023).[5] Inhibition of Free Radical Polymerization: A Review . Processes.
Sauer, J. (1967). Diels-Alder Reactions Part II: The Reaction Mechanism . Angewandte Chemie International Edition.
Beilstein J. Org. Chem. (2017).[4][5][6] Diels–Alder reactions of myrcene using intensified continuous-flow reactors . Beilstein Journal of Organic Chemistry.
removing unreacted starting materials from 4-Methylcyclohex-1-ene-1-carboxylic acid
Welcome to the technical support center for the synthesis and purification of 4-Methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and purification of 4-Methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.
Introduction: The Synthetic Landscape
4-Methylcyclohex-1-ene-1-carboxylic acid is commonly synthesized via a Diels-Alder reaction between isoprene (the diene) and acrylic acid (the dienophile).[1][2] This [4+2] cycloaddition is an efficient method for forming the cyclohexene ring system. However, as with any chemical reaction, the crude product is often a mixture containing the desired product, unreacted starting materials, and potentially side products. The primary challenge in the workup and purification is the effective removal of excess isoprene and acrylic acid to obtain pure 4-Methylcyclohex-1-ene-1-carboxylic acid.
This guide will walk you through the most effective methods for purifying your product, focusing on the principles of acid-base extraction, crystallization, and chromatography.
Troubleshooting & FAQs
Here, we address specific issues you may encounter during the purification of 4-Methylcyclohex-1-ene-1-carboxylic acid.
Question 1: My crude reaction mixture is a complex mess. What is the first and most effective step to isolate my carboxylic acid product?
Answer: The most robust and selective initial purification step is an acid-base extraction . This technique leverages the acidic nature of your target molecule, 4-Methylcyclohex-1-ene-1-carboxylic acid, to separate it from the neutral starting material (isoprene) and the other acidic, but more water-soluble, starting material (acrylic acid).
The Underlying Principle: Why Acid-Base Extraction Works
Carboxylic acids, while often soluble in organic solvents, can be deprotonated by a weak base to form a carboxylate salt.[3][4][5] This salt is ionic and therefore highly soluble in an aqueous solution. Neutral organic molecules, like isoprene, will remain in the organic phase. While acrylic acid is also a carboxylic acid, its smaller size and higher polarity make it significantly more soluble in water, especially in a basic aqueous solution.[6] This difference in partitioning behavior is the key to a successful separation.
Here is a visual representation of the acid-base extraction workflow:
Technical Support Center: Purification of 4-Methylcyclohex-1-ene-1-carboxylic acid
Welcome to the technical support center for 4-Methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Methylcyclohex-1-ene-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.
The purification of 4-Methylcyclohex-1-ene-1-carboxylic acid is often more challenging than anticipated due to its propensity for isomerization, potential for polymerization, and the frequent co-synthesis of structurally similar impurities. This guide provides a structured approach to identifying and resolving these common hurdles.
Section 1: Understanding the Core Challenge: The Impurity Profile
Effective purification begins with understanding what you need to remove. The impurity profile is intrinsically linked to the synthetic route employed. However, several classes of impurities are common across different methods.
Positional Isomers: The most persistent challenge. The positions of the double bond and the methyl group can vary, leading to isomers with very similar physical properties. Examples include 4-Methyl-3-cyclohexene-1-carboxylic acid and 1-Methyl-4-cyclohexene-1-carboxylic acid.[1][2] These isomers often co-distill and co-crystallize, making separation difficult.
Synthetic Precursors: Incomplete reactions can leave starting materials. For instance, in a Diels-Alder synthesis, unreacted diene or dienophile may persist.[3][4]
Saturated Analogs: Over-reduction during a synthesis or hydrogenation of the starting materials can lead to 4-Methylcyclohexanecarboxylic acid.[5] Its polarity is similar, complicating chromatographic separation.
Oxidation & Polymerization Byproducts: As an α,β-unsaturated acid, the molecule is susceptible to oxidation, especially at the allylic positions, and can undergo polymerization under thermal stress or in the presence of radical initiators.[6][7] This often manifests as a yellow or brown discoloration.
Logical Flow of Potential Impurities
Caption: Origin and types of common impurities.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during purification.
Q1: My product is a persistent, brownish oil that refuses to crystallize. What's happening?
A1: This is a classic sign of significant impurities, likely a mixture of isomers and polymeric byproducts. The diverse structures disrupt the crystal lattice formation. Forcing crystallization under these conditions will likely lead to an impure solid.
Causality: Crystalline solids are highly ordered structures. The presence of multiple isomers or amorphous polymers prevents the molecules from packing into a regular, repeating lattice. Discoloration points towards oxidation or polymerization byproducts.
Recommended Action: Do not attempt direct recrystallization. First, perform a preliminary purification using acid-base extraction to remove neutral impurities, followed by column chromatography to separate the isomers from your target compound. Only after obtaining a relatively pure fraction (>90% by NMR) should you attempt recrystallization.
Q2: After purification, my NMR spectrum shows multiple, complex signals in the olefinic region and more than one methyl signal. Why?
A2: This is a definitive indication of isomeric impurities. The different electronic environments for the protons in each isomer result in distinct NMR signals. Since their polarities are very similar, they often co-elute during chromatography if the conditions are not optimized.
Causality: The chemical shift of a proton is highly sensitive to its local environment. In positional isomers, the proximity of the double bond and methyl group to other parts of the molecule differs, leading to separate peaks.
Recommended Action:
Optimize Chromatography: Use a shallower solvent gradient (e.g., increase ethyl acetate in hexane by 1-2% increments). Consider using a different stationary phase, such as silver nitrate-impregnated silica, which can separate alkenes based on the degree of substitution of the double bond.
Derivative Analysis: Consider converting a small sample to the methyl ester. Esters can sometimes exhibit better separation on silica gel than the corresponding carboxylic acids.[8]
Q3: My yield drops dramatically after recrystallization, even though the mother liquor doesn't seem saturated. What am I doing wrong?
A3: This issue typically points to an inappropriate choice of recrystallization solvent or technique.
Causality: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. If your compound remains highly soluble even at low temperatures, your recovery will be poor. Alternatively, forming an "oil" during cooling instead of crystals can trap impurities and hinder efficient recovery.
Recommended Action:
Solvent System Optimization: Your target is a moderately polar molecule. Avoid highly polar solvents like methanol or water where it might be too soluble. Test solvent pairs. A good starting point is dissolving the compound in a minimal amount of a "good" solvent (like ethyl acetate or acetone) at an elevated temperature and then slowly adding a "poor" solvent (like hexane or heptane) until turbidity appears. Then, allow it to cool slowly.
Seeding: If slow cooling doesn't yield crystals, add a single, pure crystal of the product (if available) to induce nucleation.
Avoid Oiling Out: If the solution becomes cloudy and forms an oil upon cooling, you may be cooling it too quickly or the solution is too concentrated. Re-heat the solution, add slightly more of the "good" solvent, and allow it to cool much more slowly, perhaps by placing the flask in a large, insulated container.
Q4: The purified compound develops a yellow tint after a few days in storage. How can I prevent this?
A4: This indicates degradation, most likely oxidation at the allylic C-H bonds or slow polymerization.
Causality: The double bond makes the adjacent (allylic) protons susceptible to radical abstraction and subsequent oxidation. Light and residual atmospheric oxygen can promote these processes.
Recommended Action:
Storage Conditions: Store the purified solid under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at a low temperature (-20°C is recommended for long-term storage).[9][10]
Antioxidant: For bulk material that will be stored for an extended period, consider adding a trace amount of an antioxidant like BHT (butylated hydroxytoluene), provided it does not interfere with your downstream applications.
Section 3: Validated Purification Protocols
Here are step-by-step protocols for the most effective purification strategies.
Protocol 1: Preparatory Acid-Base Extraction
This technique is excellent for removing neutral impurities (like unreacted starting materials or non-acidic byproducts) from the crude product.
Caption: Workflow for acid-base purification.
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).
Basification: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate (NaHCO₃) solution. Use NaHCO₃ initially as it is a weaker base and less likely to cause hydrolysis or other side reactions. Perform 2-3 extractions, collecting the aqueous layers. This converts the carboxylic acid to its water-soluble sodium salt, leaving neutral impurities in the organic phase.
Separation: Discard the organic layer. Combine the aqueous extracts in the separatory funnel.
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to the aqueous layer while stirring until the pH is approximately 2 (test with pH paper). The carboxylic acid will precipitate out or form an oil. This step should be performed in an ice bath to dissipate heat.
Re-extraction: Extract the acidified aqueous solution 3 times with fresh ethyl acetate or diethyl ether. The purified carboxylic acid will now move back into the organic phase.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.
This is the most effective method for separating positional isomers.
Stationary Phase: Use silica gel (230-400 mesh).
Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve peak shape and prevent tailing of the carboxylic acid on the silica.
Sample Loading: Adsorb the partially purified acid onto a small amount of silica gel (dry loading). This provides better resolution than loading the sample as a concentrated solution.
Elution: Run the column, collecting small fractions.
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure desired product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization for Final Polishing
Use this method on material that is already >95% pure to achieve analytical grade purity.
Solvent/System
Suitability
Rationale
Toluene
Good
Dissolves the compound when hot, but solubility drops significantly upon cooling.
Hexane/Ethyl Acetate
Excellent (Solvent Pair)
Allows for fine-tuning of solubility. Dissolve in minimal hot EtOAc, add hot hexane until cloudy.
Heptane
Good (for high purity material)
Similar to toluene but less aromatic. Good for removing non-polar grease-like impurities.
Water
Poor
The compound has low water solubility.
Methanol/Ethanol
Poor
Compound is likely too soluble even at low temperatures, leading to poor recovery.
Place the chromatographically purified solid in an Erlenmeyer flask.
Add the minimum amount of hot solvent (e.g., toluene) required to fully dissolve the solid.
Allow the solution to cool slowly to room temperature. Do not disturb the flask.
Once crystals have formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation.
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Dry the crystals under high vacuum to remove all residual solvent.
Section 4: Purity Assessment: A Comparative Overview
Confirming the purity of your final product is a critical, self-validating step. No single technique is foolproof; a combination is recommended.
Technique
Information Provided
Strengths
Limitations
¹H NMR Spectroscopy
Structural confirmation, presence of isomers, residual solvents.
Highly sensitive to isomeric impurities and provides structural detail.
Quantification can be complex without an internal standard (qNMR).
Gas Chromatography-Mass Spec (GC-MS)
Purity percentage, identification of volatile impurities by mass.
Excellent for separating volatile isomers and provides molecular weight.
Requires derivatization (e.g., to methyl ester) as acids can perform poorly.
High-Performance Liquid-Chrom. (HPLC)
Quantitative purity (area %), separation of non-volatile impurities.
Excellent for quantitative analysis and separating isomers.
Can be slower than GC; requires method development.
Melting Point Analysis
A sharp melting point close to the literature value indicates high purity.
Fast, inexpensive indicator of purity.
A broad melting range indicates the presence of impurities.
Section 5: Frequently Asked Questions (FAQs)
Q: What are the primary safety hazards associated with 4-Methylcyclohex-1-ene-1-carboxylic acid?A: Based on data for similar compounds, it should be treated as a skin and eye irritant.[1][11] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can this compound undergo decarboxylation?A: While many carboxylic acids can lose CO₂, α,β-unsaturated acids are relatively stable to decarboxylation under normal conditions.[12] However, pyrolysis at very high temperatures or under certain catalytic conditions could potentially lead to the loss of CO₂.[12] For standard purification and storage, this is not a primary concern.
Q: How should I properly store the purified compound to ensure long-term stability?A: For optimal stability, store the compound as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). Keep it in a freezer (-20°C) to minimize degradation.[10]
References
University of Colorado, Boulder. (n.d.). Synthesis of 4-methylcyclohexene. Department of Chemistry.
BenchChem. (2025). Application Note: Purification of 1-Methylcyclohexene by Fractional Distillation.
Koch, H., & Haaf, W. (1964). 1-methylcyclohexanecarboxylic acid. Organic Syntheses, 44, 75. Retrieved from [Link]
PubChem. (n.d.). 4-Methylcyclohex-1-ene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Jones, G. (1945). Preparation of alpha-beta unsaturated carboxylic acids. U.S. Patent No. 2,361,036.
ResearchGate. (2011). Purification of carboxylic esters by extractive distillation. Retrieved from [Link]
Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Journal of Education and Science, 21(2), 55-66. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride (Diels-Alder Reaction). Department of Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (2015). Oxidation of hydrocarbons with H2O2/O2 catalyzed by osmium complexes containing p-cymene ligands in acetonitrile. Retrieved from [Link]
LibreTexts Chemistry. (2025). Preparing Carboxylic Acids. Retrieved from [Link]
Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]
optimization of reaction conditions for 4-Methylcyclohex-1-ene-1-carboxylic acid synthesis
Current Status: Operational Subject: Optimization & Troubleshooting for CAS 5333-31-3 Synthesis Assigned Specialist: Senior Application Scientist[1] Process Overview & Chemistry This guide addresses the synthesis of 4-me...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Optimization & Troubleshooting for CAS 5333-31-3 Synthesis
Assigned Specialist: Senior Application Scientist[1]
Process Overview & Chemistry
This guide addresses the synthesis of 4-methylcyclohex-1-ene-1-carboxylic acid (the conjugated, thermodynamically stable isomer).[1]
The standard industrial and laboratory route involves a two-stage process:
Regioselective Diels-Alder Cycloaddition: Reaction of isoprene and acrylic acid to form the kinetic product, 4-methylcyclohex-3-ene-1-carboxylic acid (CAS 4342-60-3).[1]
Base-Catalyzed Isomerization: Migration of the double bond from the
-position (3-ene) to the -position (1-ene) to achieve conjugation with the carboxyl group.[1]
Reaction Scheme Workflow
Caption: Two-stage synthesis workflow transitioning from kinetic Diels-Alder adduct to thermodynamic conjugated product.
Optimization of Reaction Conditions
The following protocols are optimized for regioselectivity and conversion efficiency.
Stage 1: Diels-Alder Cycloaddition
Goal: Maximize formation of the para isomer (4-methyl) over the meta isomer (3-methyl) and prevent polymerization.[1]
Parameter
Recommended Condition
Technical Rationale
Stoichiometry
Isoprene (1.2 - 1.5 eq) : Acrylic Acid (1.0 eq)
Excess diene compensates for volatility and dimerization (isoprene limonene).[1]
Inhibitor
Hydroquinone or BHT (0.1 mol%)
Critical: Prevents radical polymerization of acrylic acid and isoprene at elevated temperatures.[1]
Temperature
120°C (Sealed Vessel)
High temp required for uncatalyzed DA.[1] Lower to 0-25°C if using Lewis Acid (e.g., AlCl).[1]
Solvent
Toluene or Neat
Toluene aids in heat dissipation; neat reactions maximize rate but require careful exotherm control.[1]
Heat provides activation energy to reach thermodynamic equilibrium (1-ene is ~5 kcal/mol more stable).[1]
Time
4 - 12 Hours
Monitor via GC/NMR.[1] Reaction stops when equilibrium is reached (typically >95% 1-ene).[1]
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a mixture of 3-ene and 1-ene isomers."
Diagnosis: Incomplete isomerization.[1] The reaction has not reached thermodynamic equilibrium.[1]
Corrective Action:
Increase Reaction Time: The 1-ene is the thermodynamic product (conjugated). If the reaction is stopped too early, the kinetic 3-ene remains.
Check Base Equivalents: Ensure you are using at least 2.0 equivalents of base if using hydroxides (one to neutralize the acid, one to catalyze migration).[1]
Solvent Switch: If using Methanol/Water, switch to DMSO or HMPA (with safety precautions).[1] Polar aprotic solvents vastly increase the basicity of hydroxide/alkoxide ions, accelerating the proton shift.
Issue 2: "My product solidifies into a gummy polymer during workup."
Diagnosis: Polymerization of unreacted acrylic acid or diene.[1]
Corrective Action:
Distillation: Distill the intermediate 3-ene before the isomerization step. This removes oligomers formed during the Diels-Alder step.[1]
Inhibitor Check: Did you add Hydroquinone during the Diels-Alder step? If not, radical polymerization likely occurred alongside the cycloaddition.[1]
Issue 3: "Low yield in the Diels-Alder step; mostly recovering starting material."[1]
Diagnosis: Reaction temperature too low or diene loss.[1]
Corrective Action:
Sealed Tube: Isoprene boils at 34°C. If you reflux in an open flask, isoprene escapes.[1] Use a pressure vessel (autoclave) or a sealed heavy-wall glass tube.[1]
Lewis Acid Catalysis: Add 10 mol% AlCl
or ZnCl .[1] This lowers the activation energy, allowing the reaction to proceed at room temperature and improving para regioselectivity [1].[1]
Issue 4: "The product has the wrong NMR signals (Doublet at ~5.4 ppm instead of multiplet at ~6.9 ppm)."
Diagnosis: You have isolated the 3-ene (intermediate), not the 1-ene.[1]
3-ene (Intermediate): Olefinic proton is at C3/C4, usually appears ~5.4 ppm.[1]
1-ene (Target): Olefinic proton is at C2 (conjugated), usually deshielded to ~6.8–7.0 ppm due to the electron-withdrawing carboxyl group.[1]
Corrective Action: Re-subject the material to the isomerization conditions (KOH/DMSO, 100°C, 6h).
Troubleshooting Logic Tree
Use this flow to diagnose yield or purity issues.
Caption: Decision tree for diagnosing synthetic failures in cyclohexenecarboxylic acid synthesis.
References
PubChem. (2025).[1] 4-Methylcyclohex-1-ene-1-carboxylic acid (Compound).[1] National Library of Medicine.[1] Link[1]
Siegfried AG. (2017).[1][2] Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. European Patent EP3411355B1.[1][2] (Demonstrates base-mediated isomerization/stabilization of cyclohexanecarboxylic acid derivatives). Link
Bellucci, G., et al. (1972).[1] Bromination of 3-cyclohexene-1-carboxylic acid... Stereochemical results. Tetrahedron, 28(13), 3393–3399.[1] (Mechanistic insight into the 3-ene intermediate reactivity). Link[1][3]
University of Calgary. (2012). Thermodynamics of Cyclohexene Isomers. Chem 351 Course Materials. (Establishes thermodynamic stability of conjugated alkenes vs isolated alkenes). Link
preventing side reactions in the synthesis of substituted cyclohexenes
Technical Support Center: Synthesis of Substituted Cyclohexenes A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, my goal...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Substituted Cyclohexenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in the synthesis of substituted cyclohexenes. These structures are pivotal in medicinal chemistry and materials science, and achieving high-purity products requires a nuanced understanding of potential side reactions.
This guide is structured as a series of troubleshooting modules, each focusing on a critical synthetic method. We will explore not just what to do, but why specific experimental choices lead to successful outcomes.
Module 1: The Diels-Alder Reaction - Mastering the [4+2] Cycloaddition
The Diels-Alder reaction is a cornerstone for forming six-membered rings with excellent stereochemical control.[1] However, its elegance can be compromised by issues of selectivity and unwanted secondary reactions.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction is producing a mixture of regioisomers. How can I control the product outcome?
A1: Cause & Mechanism: Regioselectivity in the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile.[2] When both reactants are unsymmetrical, they can align in two different ways, leading to "ortho" (1,2-substituted) and "para" (1,4-substituted) products, while "meta" (1,3-substituted) products are generally disfavored.[2] The predominant isomer is determined by the alignment of partial positive and negative charges that arise from the resonance structures of the reactants.[3]
Solution - Lewis Acid Catalysis:
A robust method to enforce regioselectivity is the use of a Lewis acid catalyst.[4] Lewis acids, such as AlCl₃, BF₃, SnCl₄, or ZnCl₂, coordinate to the dienophile, typically at a carbonyl oxygen or other Lewis basic site.[5][6] This coordination polarizes the dienophile, exaggerating the partial charges and creating a more defined electronic bias for one orientation over the other.[1][5] Recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing Pauli repulsion between the reactants, rather than solely by lowering the dienophile's LUMO energy.[5]
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: My reaction favors the thermodynamically stable exo product, but I need the kinetically favored endo product. What should I do?
A2: Cause & Mechanism: The "endo rule" in Diels-Alder reactions describes the preference for the formation of the endo isomer, where substituents on the dienophile are oriented towards the newly forming double bond of the diene.[7][8] This preference is a kinetic phenomenon, stabilized by secondary orbital interactions between the p-orbitals of the substituent and the diene's π-system. The exo product is often thermodynamically more stable due to reduced steric hindrance.
Solution - Kinetic Control:
To favor the endo product, the reaction must be run under kinetic control.
Lower Temperature: High temperatures can provide enough energy to overcome the activation barrier for the reverse reaction (retro-Diels-Alder), allowing the initial endo product to revert to starting materials and then re-form as the more stable exo isomer.[9] Running the reaction at the lowest feasible temperature will trap the kinetic endo product.
Lewis Acid Catalysis: As with regioselectivity, Lewis acids can enhance endo selectivity by holding the transition state in a more rigid, compact geometry that favors secondary orbital overlap.[6]
Q3: I'm observing significant polymerization of my diene and/or a low overall yield. What is the cause and how can I prevent it?
A3: Cause & Mechanism: Conjugated dienes can undergo 1,4-polymerization, especially at elevated temperatures or in the presence of radical initiators or acids.[10][11] This side reaction competes with the desired [4+2] cycloaddition, reducing the yield of the cyclohexene adduct. Low yields can also result from a mismatch in reactant electronics (e.g., using an electron-withdrawing group on the diene with an electron-withdrawing group on the dienophile) or if the diene is locked in a non-reactive s-trans conformation.[4][12]
Solutions:
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize polymerization.
Use High-Purity Monomers: Ensure starting materials are free from peroxides or other impurities that could initiate polymerization. Consider passing the diene through a column of alumina to remove inhibitors and oligomers immediately before use.
Slow Addition: If polymerization is severe, add the more reactive component (often the diene) slowly to a solution of the other component to keep its instantaneous concentration low.
Check Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[4] Dienes that are sterically locked in the s-trans conformation will not react.[4] If your diene has a high rotational barrier, heating may be necessary to access the reactive conformation, but this must be balanced against the risk of polymerization.
Q4: My product seems to be decomposing back to the starting materials upon heating or during workup. What is happening?
A4: Cause & Mechanism: You are likely observing the retro-Diels-Alder reaction .[9][13] This is the microscopic reverse of the Diels-Alder reaction and becomes favorable at high temperatures.[9][14] The stability of the Diels-Alder adduct dictates how easily this reverse reaction occurs. Adducts that release a stable, gaseous molecule (like CO₂ or N₂) or form a highly stable aromatic system are particularly prone to this process.[14]
Solutions:
Minimize Heat: Avoid unnecessarily high reaction temperatures and prolonged heating. If the reaction requires heat, find the minimum temperature and time needed for completion.
Gentle Workup: Avoid high temperatures during purification steps like distillation or recrystallization. Use techniques like flash column chromatography at room temperature if possible.
Product Trapping: If the retro-Diels-Alder reaction is unavoidable but the desired product is an intermediate, consider an in-situ trapping experiment where a more reactive dienophile is added to the reaction mixture to intercept the diene as it is released.
Key Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for improving the rate and selectivity of a Diels-Alder reaction using a Lewis acid catalyst.
Objective: To synthesize a substituted cyclohexene with high regioselectivity and endo stereoselectivity.
Materials:
Diene (e.g., Isoprene)
Dienophile (e.g., Methyl acrylate)
Lewis Acid (e.g., Aluminum chloride, AlCl₃)
Anhydrous Solvent (e.g., Dichloromethane, CH₂Cl₂)
Anhydrous Sodium Sulfate (Na₂SO₄)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
Reagent Preparation: In the flask, dissolve the dienophile (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Catalyst Addition: Slowly add the Lewis acid (e.g., AlCl₃, 0.1 - 1.1 eq) to the stirred solution. The amount can be catalytic or stoichiometric depending on the substrate. Allow the mixture to stir for 15 minutes.
Diene Addition: Add the diene (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
Reaction Monitoring: Allow the reaction to stir at -78 °C (or as determined by optimization) and monitor its progress by Thin Layer Chromatography (TLC).
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated NaHCO₃ solution while the flask is still in the cold bath.
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Common Lewis Acids in Diels-Alder Reactions
Lewis Acid
Common Substrates
Typical Conditions
Key Advantages
AlCl₃
α,β-Unsaturated ketones/esters
CH₂Cl₂, -78 °C to RT
High reactivity, strong catalyst
TiCl₄
α,β-Unsaturated ketones/esters
CH₂Cl₂, -78 °C to RT
Excellent selectivity, moderate reactivity
BF₃·OEt₂
Carbonyl-containing dienophiles
Neat or CH₂Cl₂, 0 °C to RT
Mild, easy to handle liquid
ZnCl₂
Dienophiles with heteroatoms
THF or Et₂O, RT
Very mild, tolerant of some functional groups
This table provides a starting point for catalyst selection based on the reactivity of the dienophile and desired reaction conditions.
References
Diels–Alder reaction. In: Wikipedia. Accessed January 29, 2026. [Link]
Fernández, I. & Bickelhaupt, F. M. How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. 2020;59(15):6201-6205. [Link]
Diels Alder Reaction. SATHEE CUET. Accessed January 29, 2026. [Link]
Fallis, A. G. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). HARVEST, University of Saskatchewan. 2001. [Link]
Budhathoki, R. Retro diels alder reaction: Mechanism application. Chemistry Notes. February 13, 2022. [Link]
Ben-Salem, R., et al. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Der Chemica Sinica. 2017;8(1). [Link]
Retro-Diels–Alder reaction. In: Wikipedia. Accessed January 29, 2026. [Link]
Ashenhurst, J. The Diels-Alder Reaction. Master Organic Chemistry. August 30, 2017. [Link]
Multiple Authors. What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Quora. April 18, 2018. [Link]
Ashenhurst, J. Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. November 5, 2018. [Link]
The Diels-Alder Cycloaddition. Chemistry LibreTexts. January 22, 2023. [Link]
Ashenhurst, J. The Retro Diels-Alder Reaction. Master Organic Chemistry. October 1, 2018. [Link]
Polymerization of Conjugated Dienes. Chemistry LibreTexts. January 22, 2023. [Link]
Yates, P. & Eaton, P. Lewis acid catalysis of Diels-Alder reactions. Journal of the American Chemical Society. 1960;82(16):4436-4437. [Link]
Polymerization Reactions of Conjugated Dienes. Chemistry LibreTexts. March 5, 2021. [Link]
Ashenhurst, J. Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. September 8, 2017. [Link]
Regioselectivity of the Diels-Alder Reaction. The Organic Chemistry Tutor via YouTube. December 5, 2023. [Link]
Exploring Polymeric Diene–Dienophile Pairs for Thermoreversible Diels–Alder Reactions. Macromolecules. June 18, 2024. [Link]
Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI. Accessed January 29, 2026. [Link]
End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. MDPI. Accessed January 29, 2026. [Link]
Diels-Alder Reaction Practice Problems. Pearson. Accessed January 29, 2026. [Link]
Abdullah, J. A., Ali, O. Th., & Al-Jawharji, Y. S. Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. November 21, 2020. [Link]
The synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid (4-MCCA-1) on a kilogram-to-ton scale presents a classic dichotomy in process chemistry: Kinetic Control vs. Thermodynamic Stability .
While the target molecule (1-ene) is the thermodynamically favored conjugated system, the most atom-economical route—the Diels-Alder reaction of isoprene and acrylic acid—kinetically favors the non-conjugated 3-ene isomer. Therefore, successful scale-up relies not just on synthesis, but on a robust Isomerization-Crystallization sequence.
This guide addresses the three critical failure points in this workflow:
Regioselectivity & Thermal Safety in the Diels-Alder formation.
Conversion Efficiency during the 3-ene
1-ene isomerization.
Isomeric Separation during downstream processing.
Visual Workflow: The Self-Validating Process
The following diagram outlines the logical flow of the synthesis, highlighting critical control points (CCPs) where quality must be verified before proceeding.
Caption: Operational workflow distinguishing the Kinetic Phase (Diels-Alder) from the Thermodynamic Phase (Isomerization), with a recycling loop for unreacted intermediates.
Module A: The Diels-Alder Construction (Kinetic Phase)
The Challenge: Reacting Isoprene and Acrylic Acid is exothermic and produces a mixture of para (4-methyl) and meta (3-methyl) isomers. The target is the para-skeleton.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Para/Meta Ratio
Reaction temperature too high.
Lower Temperature: Run at 80–100°C rather than >120°C. Regioselectivity decreases as temperature rises. Use a Lewis Acid catalyst (e.g., or ) to lower the activation energy for the para transition state [1].
Polymerization (Gelling)
Lack of polymerization inhibitors.
Inhibitor Protocol: Add 200–500 ppm of Hydroquinone (HQ) or Phenothiazine. Ensure oxygen presence if using HQ (it requires to function), or switch to TEMPO for anaerobic conditions [2].
Runaway Exotherm
Rapid addition of reagents.
Dosing Control: Do not mix all reagents at once. Use a semi-batch process: Charge the solvent and acid/catalyst, then slowly feed Isoprene. Isoprene is volatile; refluxing it removes heat, but accumulation leads to thermal spikes.
Expert Insight:
The "Para" Rule: In the Diels-Alder reaction between isoprene (electron-rich diene) and acrylic acid (electron-poor dienophile), the "para" product (4-methyl) is favored by orbital overlap coefficients. However, this selectivity is modest (typically 70:30 to 80:20 without catalysis).
Scale-Up Tip: On a pilot scale, avoid sealed vessels if possible due to pressure buildup from isoprene vapor. Use a reflux condenser with a high cooling capacity (glycol chiller).
Module B: The Isomerization Shift (Thermodynamic Phase)
The Challenge: Moving the double bond from the 3-position (isolated) to the 1-position (conjugated with the carboxylic acid).
Mechanism: Base-catalyzed proton abstraction at C1, formation of a dienolate intermediate, and reprotonation.
FAQ: Why is my conversion stalling?
User Question: "I am using NaOH in water/ethanol at reflux, but I still see 15% of the 3-ene starting material by GC."
Technical Response:
Equilibrium Limitations: This reaction is an equilibrium process. While the 1-ene is thermodynamically more stable (conjugated), the energy difference isn't infinite. You will reach a steady state (e.g., 90:10).
Solvent Choice: Water can suppress the basicity of hydroxide. Switch to a higher-boiling alcohol (e.g., n-Butanol or Ethylene Glycol) with KOH. The higher temperature (110°C+) drives the kinetics, and the stronger effective basicity accelerates the shift.
The "Push" Strategy: You cannot "force" 100% conversion in the reactor. You must rely on crystallization-induced isolation . If the 1-ene crystallizes out preferentially, the equilibrium in the mother liquor shifts (Le Chatelier's principle), but this is hard to do in one pot.
Protocol for High Conversion:
Dissolve crude Diels-Alder adduct in 20% KOH/Ethylene Glycol.
Heat to 140°C for 4-6 hours.
Monitor by GC/NMR.
Critical Step: Do not aim for 100%. At >95% conversion, prolonged heating generates tars (Michael additions/polymerization).
Module C: Purification & Isolation
The Challenge: Separating the 4-methyl-1-ene acid from the 4-methyl-3-ene acid and the 3-methyl regioisomers.
Troubleshooting Table: Separation Logic
Method
Feasibility
Technical Notes
Distillation
Low
The boiling point difference between the 1-ene and 3-ene isomers is often <2°C. Distillation is effective only for removing heavy polymers or solvent, not for isomer separation.
Acid-Base Extraction
Medium
Both are carboxylic acids with similar pKa. This will not separate them.
Crystallization
High
The 1-ene acid (conjugated) typically has a higher melting point and better lattice energy than the 3-ene.
Recommended Crystallization Protocol:
Solvent: Hexane or Heptane (non-polar). The acids are moderately soluble in hot alkanes but insoluble cold.
Procedure: Dissolve the crude isomerized mixture in hot heptane (60°C).
Cooling: Cool slowly to 0°C. The 4-methylcyclohex-1-ene-1-carboxylic acid should crystallize as white needles/plates.
Polishing: If the meta (3-methyl) isomer is present from the Diels-Alder step, it often remains in the mother liquor due to the disruption of crystal packing symmetry.
Alternative Route: The "High Purity" Option
If the Diels-Alder route yields inseparable mixtures for your specific grade requirements (e.g., >99.5% purity for pharma), switch to the Cyanohydrin Route [3].
Start: 4-Methylcyclohexanone.
Step 1: Reaction with Acetone Cyanohydrin or TMSCN
Cyanohydrin.
Step 2: Dehydration (
/ Pyridine) 4-Methylcyclohex-1-enecarbonitrile (Regioselectivity is dictated by the conjugation stability).
Step 3: Acid Hydrolysis
Target Acid.
Why use this? It guarantees the carbon skeleton structure (no meta-isomers) and the dehydration step naturally favors the conjugated 1-ene.
References
Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
Abele, S., et al. (2014). "Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers." Organic Process Research & Development, 18(11). Link
Organic Syntheses. "1-Methylcyclohexanecarboxylic acid" (Analogous chemistry demonstrating the carboxylation/hydrolysis workflows). Org.[1][2][3][4][5] Synth. 1968, 48, 107. Link
Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
Disclaimer: These protocols involve hazardous chemicals (Isoprene, Acrylic Acid, Strong Bases). All scale-up activities must be preceded by a rigorous Process Safety Management (PSM) review and calorimetry (DSC/RC1) testing.
Navigating the Synthesis of 4-Methylcyclohex-1-ene-1-carboxylic Acid: A Technical Support Guide on Solvent Selection
For researchers, chemists, and professionals in drug development, the synthesis of novel compounds is a foundational practice. The successful synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, a valuable building blo...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, chemists, and professionals in drug development, the synthesis of novel compounds is a foundational practice. The successful synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, a valuable building block in organic chemistry, hinges on a nuanced understanding of its core reaction: the Diels-Alder cycloaddition of isoprene and acrylic acid. A critical, and often underestimated, parameter in this synthesis is the choice of solvent. This technical support guide provides in-depth, experience-driven insights into how solvent selection directly impacts reaction yield, purity, and overall success. We will explore the underlying chemical principles, offer detailed experimental protocols, and provide a comprehensive troubleshooting guide to navigate the common challenges encountered in this synthesis.
The Heart of the Matter: The Diels-Alder Reaction and the Role of the Solvent
The formation of 4-Methylcyclohex-1-ene-1-carboxylic acid is a classic [4+2] cycloaddition, where the π-electrons of the conjugated diene (isoprene) and the dienophile (acrylic acid) rearrange in a concerted fashion to form a six-membered ring.[1] While the reaction can proceed without a solvent, the choice of the reaction medium is paramount for several reasons:
Solubilization of Reactants: Ensuring that both the nonpolar isoprene and the more polar acrylic acid are in the same phase is crucial for efficient molecular collision and reaction.
Transition State Stabilization: Solvents can interact with the transition state of the reaction, thereby lowering the activation energy and increasing the reaction rate. This effect is particularly pronounced in Diels-Alder reactions.[2]
Controlling Side Reactions: A judicious choice of solvent can help to suppress unwanted side reactions, such as the polymerization of the diene (isoprene).
Heat Management: Solvents act as a heat sink, allowing for better temperature control, which is critical as the Diels-Alder reaction can be reversible at elevated temperatures.
Experimental Workflow: A Visual Guide
To better understand the process, the following diagram outlines the key steps in the synthesis and purification of 4-Methylcyclohex-1-ene-1-carboxylic acid.
Caption: A generalized workflow for the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid.
FAQs and Troubleshooting Guide
This section addresses common questions and challenges encountered during the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid, with a focus on the impact of solvent choice.
Q1: What is the best solvent for maximizing the yield of 4-Methylcyclohex-1-ene-1-carboxylic acid?
A1: The "best" solvent is often a trade-off between reaction rate, yield, and practical considerations like ease of removal and safety. Here's a breakdown of common choices:
Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): These are often the default choice for Diels-Alder reactions. Toluene is particularly effective due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to ensure a reasonable rate. Hexane can also be used, but its lower boiling point may necessitate longer reaction times. These solvents are excellent at solubilizing the nonpolar isoprene.
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile): Polar aprotic solvents can sometimes accelerate Diels-Alder reactions by stabilizing the polar transition state.[2] However, their lower boiling points may require the use of a sealed reaction vessel to reach sufficient temperatures. DCM is a good choice for reactions conducted at or near room temperature, especially when a Lewis acid catalyst is employed.[3]
Polar Protic Solvents (e.g., Water, Ethanol): While seemingly counterintuitive for an organic reaction, water can have a dramatic accelerating effect on certain Diels-Alder reactions due to hydrophobic effects and hydrogen bonding with the activated complex.[4] However, the low solubility of isoprene in water can be a significant challenge. Ethanol can be a compromise, offering some polarity while still being a reasonable solvent for the reactants.
Ionic Liquids: These have been shown to significantly lower the activation energy of the isoprene-acrylic acid reaction, leading to faster reaction rates.[2] However, their cost and the difficulty of product separation can be drawbacks.
Recommendation: For a reliable and scalable synthesis, toluene is often the preferred solvent due to its high boiling point and good solubilizing properties for both reactants. For reactions where thermal sensitivity is a concern or when using a Lewis acid catalyst, dichloromethane (DCM) is a suitable alternative.
Q2: I am getting a low yield. What are the likely causes and how can I troubleshoot this?
A2: Low yield is a common issue. Here's a systematic approach to troubleshooting:
Troubleshooting Low Yield
Caption: A troubleshooting flowchart for low yield in the synthesis.
Incomplete Reaction:
Insufficient Reaction Time or Temperature: The Diels-Alder reaction can be slow. If using a lower boiling point solvent like DCM, the reaction may need to be run for an extended period or under reflux. With toluene, ensure the reaction is refluxing at the appropriate temperature (around 110°C). Monitor the reaction by TLC or GC to confirm the consumption of the limiting reagent.
Reversibility: At very high temperatures, the retro-Diels-Alder reaction can become significant, leading to an equilibrium that disfavors the product. If you suspect this, try running the reaction at the lowest temperature that still provides a reasonable rate.
Side Reactions:
Isoprene Polymerization: Isoprene can polymerize, especially at elevated temperatures. This is often observed as the formation of a viscous, insoluble material. Using a solvent that allows for a lower reaction temperature (e.g., DCM with a catalyst) can mitigate this. The addition of a radical inhibitor, such as hydroquinone, can also be effective.
Product Loss During Work-up:
Incomplete Extraction: 4-Methylcyclohex-1-ene-1-carboxylic acid is a carboxylic acid and can be extracted into a basic aqueous solution (e.g., sodium bicarbonate). Ensure the aqueous layer is sufficiently basic to deprotonate the acid and that you perform multiple extractions to ensure complete transfer.
Premature Precipitation: Upon acidification of the basic extract, the product precipitates. If the solution is too dilute, precipitation may be incomplete.
Poor Reactant Quality: Ensure that the isoprene and acrylic acid are of high purity. Isoprene, in particular, can contain polymerization inhibitors from the manufacturer that may need to be removed.
Q3: My reaction mixture turned into a thick, sticky mess. What happened?
A3: This is a classic sign of isoprene polymerization. As mentioned above, this is a common side reaction.
Solutions:
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. This may require a longer reaction time or the use of a catalyst.
Use a Polymerization Inhibitor: A small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be added to the reaction mixture.
Solvent Choice: Solvents that allow for lower reaction temperatures, such as DCM, can help to minimize polymerization.
Q4: How does the regioselectivity of the reaction get influenced by the solvent?
A4: The Diels-Alder reaction between isoprene and acrylic acid can theoretically yield two regioisomers: the "para" product (4-Methylcyclohex-1-ene-1-carboxylic acid) and the "meta" product (3-Methylcyclohex-1-ene-1-carboxylic acid). The "para" isomer is generally the major product. The regioselectivity is primarily governed by electronic factors, but the solvent can play a role.[5] Highly hydrogen-bond-donating solvents can interact with the carbonyl group of acrylic acid, which can influence the electronic distribution in the transition state and potentially enhance the preference for the "para" product.[6]
High reaction temperature, good for thermal reactions.[7]
Hexane
Non-polar aprotic
69
Moderate to High
Lower reaction temperature requires longer reaction times.
Dichloromethane (DCM)
Polar aprotic
40
Moderate to High
Good for catalyzed reactions at lower temperatures.[2][3]
Acetonitrile
Polar aprotic
82
Moderate
Can accelerate the reaction but may be more difficult to remove.
Water
Polar protic
100
Potentially High
Hydrophobic effect can accelerate the reaction, but reactant solubility is an issue.[4]
Ethanol
Polar protic
78
Moderate
A compromise between polarity and reactant solubility.
Ionic Liquid
Ionic
High
High
Can significantly increase reaction rate, but cost and purification are concerns.[2]
Note: These yields are illustrative and can vary significantly based on reaction time, temperature, concentration, and the presence of catalysts.
Detailed Experimental Protocols
Protocol 1: Synthesis in Toluene (Thermal Conditions)
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acrylic acid (1.0 eq), isoprene (1.2 eq), and a small amount of hydroquinone (polymerization inhibitor).
Solvent Addition: Add toluene to the flask to achieve a reactant concentration of approximately 1 M.
Reaction: Heat the mixture to reflux (approximately 110°C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the acrylic acid is consumed (typically 4-8 hours).
Work-up:
Cool the reaction mixture to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
Dissolve the residue in diethyl ether and extract with a saturated sodium bicarbonate solution (3 x 50 mL).
Wash the combined aqueous layers with diethyl ether to remove any unreacted isoprene.
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. The product will precipitate as a white solid.
Purification:
Collect the solid product by vacuum filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 4-Methylcyclohex-1-ene-1-carboxylic acid.
Dry the purified product under vacuum.
Protocol 2: Synthesis in Dichloromethane (Lewis Acid Catalysis)
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of acrylic acid (1.0 eq) in dry dichloromethane (DCM).
Catalyst Addition: Cool the solution to 0°C in an ice bath and add a Lewis acid catalyst (e.g., AlCl₃ or Et₂AlCl, 0.1-0.2 eq) portion-wise.
Diene Addition: Add isoprene (1.2 eq) dropwise to the cooled solution.
Reaction: Allow the reaction to stir at 0°C to room temperature.
Monitoring: Monitor the reaction by TLC or GC until completion (typically 1-4 hours).
Work-up:
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Separate the organic and aqueous layers.
Extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization as described in Protocol 1.
Conclusion
The choice of solvent is a powerful tool in optimizing the synthesis of 4-Methylcyclohex-1-ene-1-carboxylic acid. While toluene remains a robust choice for thermal reactions, the use of polar aprotic solvents in conjunction with Lewis acid catalysis can offer faster reaction times at lower temperatures, potentially minimizing side reactions like polymerization. By understanding the principles outlined in this guide and systematically troubleshooting any issues that arise, researchers can significantly improve the yield and purity of their desired product.
References
Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928, 460 (1), 98–122.
Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis.
Master Organic Chemistry. Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
Korzenski, M. B.; Kolis, J. W. Diels-Alder reactions using supercritical water as an aqueous solvent medium. Tetrahedron Letters1997 , 38 (32), 5611–5614.[4]
Jribi, S.; Mzoeugui, A.; Essalah, K.; Hellal, A.; Ghalla, H. Theoretical illustration of the effect of 1-ethyl-pyridinium trifluoroacetate ionic liquid in the enhancement of the Diels–Alder reaction of isoprene with acrylic acid. ResearchGate2016 .[2]
Gandini, A.; Coelho, D.; Silvestre, A. J. D. Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules2002 , 35 (24), 8963–8969.[3]
Houk, K. N.; Li, Y.; Evanseck, J. D. Transition Structures of Diels−Alder Reactions. Journal of the American Chemical Society1992, 114 (22), 8561–8567.
Master Organic Chemistry. The Diels-Alder Reaction. [Link][8]
Cativiela, C.; García, J. I.; Mayoral, J. A.; Salvatella, L. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Journal of the Chemical Society, Perkin Transactions 21994 , (5), 847-851.[6]
Master Organic Chemistry. Regiochemistry In the Diels-Alder Reaction. [Link][5]
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing, 1999.
Khan, A.; Sahu, S.; Singh, S.; Kumar, R. Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews2021 , 50 (20), 11055-11097.[9]
Odinity. DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE. [Link][7]
strategies to minimize byproduct formation in Diels-Alder reactions
Welcome to the technical support center for Diels-Alder reaction troubleshooting. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to address common challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Diels-Alder reaction troubleshooting. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to address common challenges in controlling byproduct formation. This resource moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.
The Diels-Alder reaction is a cornerstone of synthetic chemistry for its ability to form six-membered rings with high stereochemical control.[1] However, its powerful reactivity can also lead to a variety of undesired byproducts. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Controlling Stereoselectivity (Endo vs. Exo Products)
The formation of diastereomeric endo and exo products is one of the most common selectivity challenges in Diels-Alder reactions, particularly with cyclic dienes.
Q: My reaction is yielding the undesired exo product as the major component. How can I favor the formation of the endo isomer?
A: This is a classic case of kinetic versus thermodynamic control. The endo product is typically the kinetically favored product, meaning it forms faster at lower temperatures.[2] Its formation is preferred due to favorable secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.[1][3]
Causality & Solution:
To favor the endo product, you must operate under kinetic control .
Lower the Reaction Temperature: This is the most critical parameter. Reducing the temperature decreases the available thermal energy, making it more difficult for the reaction to overcome the higher activation barrier of the exo pathway and preventing the kinetically formed endo product from reverting to the starting materials.
Use a Lewis Acid Catalyst: Lewis acids (e.g., AlCl₃, BF₃·OEt₂) coordinate to the electron-withdrawing group on the dienophile. This coordination enhances the secondary orbital interactions, further stabilizing the endo transition state and increasing both the reaction rate and the endo:exo ratio.[2][4]
Choose an Appropriate Solvent: While solvent effects can be complex, polar solvents can sometimes enhance endo selectivity by stabilizing the more polar endo transition state.[1][5]
Experimental Protocol: Maximizing Endo Selectivity in the Cyclopentadiene-Maleic Anhydride Reaction
Preparation: Freshly crack dicyclopentadiene by heating it to ~180 °C and distilling the resulting cyclopentadiene monomer. Keep the monomer cold (~0 °C) to prevent re-dimerization.
Reaction Setup: Dissolve maleic anhydride in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a flask equipped with a stir bar and cooled to 0 °C in an ice bath.
Addition: Slowly add the chilled, freshly distilled cyclopentadiene to the maleic anhydride solution dropwise while stirring.
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. The endo product will often precipitate out of solution.
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
Q: I need to synthesize the thermodynamically more stable exo product. What conditions should I employ?
A: The exo product is often sterically less hindered and therefore the more thermodynamically stable isomer.[2] To obtain it, you need to allow the reaction to reach thermodynamic equilibrium, where the product distribution reflects product stability rather than the rate of formation.
Causality & Solution:
To favor the exo product, you must operate under thermodynamic control .
Increase the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barriers for both the forward Diels-Alder and the reverse (retro-Diels-Alder) reactions.[6][7] This allows the initially formed kinetic (endo) product to revert to the starting materials and re-react to form the more stable thermodynamic (exo) product until equilibrium is reached.
Prolong Reaction Time: Sufficient time is needed for the system to reach equilibrium.
Avoid Lewis Acids: Catalysts that preferentially lower the endo transition state barrier will work against your goal. A purely thermal reaction is preferred.
Caption: Kinetic (endo) vs. Thermodynamic (exo) control.
Section 2: Improving Regioselectivity
When both the diene and dienophile are unsymmetrical, multiple regioisomers (e.g., "ortho" vs. "meta") can form. Controlling this is crucial for the synthesis of a specific target molecule.
Q: My reaction with an unsymmetrical diene and dienophile is producing a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity in Diels-Alder reactions is governed by the electronic properties of the substituents on the diene and dienophile. The reaction proceeds via a transition state where the orbital coefficients of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) have the largest overlap.[3]
Causality & Solution:
Maximize Electronic Complementarity: For a normal-electron-demand Diels-Alder, the reaction is fastest when the diene has an electron-donating group (EDG) and the dienophile has an electron-withdrawing group (EWG).[8] The preferred isomer arises from the alignment of the atoms with the largest orbital coefficients.
1-Substituted Diene: An EDG at the C1 position leads to a preference for the "ortho" product.
2-Substituted Diene: An EDG at the C2 position favors the "para" product.
Employ Lewis Acid Catalysis: A Lewis acid will coordinate to the EWG on the dienophile, making it more electron-deficient. This not only accelerates the reaction but also enhances the difference in the magnitude of the LUMO coefficients, leading to a significant improvement in regioselectivity.[9][10]
Steric Hindrance: In some cases, bulky substituents can override electronic preferences, favoring the less sterically congested regioisomer. Carefully consider the steric profile of your reactants.
Parameter
Effect on Selectivity
Rationale
Temperature
Lower temperature generally increases selectivity.
Reduces thermal energy, making the reaction more sensitive to small differences in activation barriers between regioisomeric transition states.
Lewis Acid Catalyst
Significantly increases regioselectivity.
Coordinates to the dienophile, amplifying the electronic directing effects of the substituents.[9]
Solvent Polarity
Can have a modest effect.
Polar solvents may preferentially stabilize the more polar transition state, which often corresponds to the electronically favored regioisomer.[11]
Reactant Stoichiometry
Minimal direct effect on selectivity.
Can influence overall yield and competing side reactions like polymerization.
Table 1: Influence of Reaction Parameters on Regioselectivity.
Section 3: Preventing Polymerization and Dimerization
Highly reactive dienes and dienophiles can react with themselves, leading to dimerization or polymerization, which competes with the desired cycloaddition.
Q: My diene, cyclopentadiene, is dimerizing before it can react with my dienophile. How do I solve this?
A: Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form dicyclopentadiene. This is a reversible process.[6]
Causality & Solution:
To use cyclopentadiene as a diene, you must first "crack" the dimer back into the monomer and use it immediately before it can re-dimerize.
Experimental Protocol: Cracking of Dicyclopentadiene
Setup: Assemble a simple fractional distillation apparatus. Place dicyclopentadiene in the distilling flask with a few boiling chips.
Heating: Gently heat the flask to approximately 180 °C. The retro-Diels-Alder reaction will occur, liberating the volatile cyclopentadiene monomer (b.p. 41 °C).[6]
Collection: Collect the distilled cyclopentadiene monomer in a receiving flask cooled in an ice bath (0 °C).
Usage: Use the freshly prepared, cold monomer immediately in your Diels-Alder reaction. Do not store it for extended periods at room temperature.
Caption: Cyclopentadiene Dimerization and Cracking Workflow.
Q: My reaction is producing a significant amount of polymer instead of the desired adduct. What can I do?
A: Polymerization occurs when the diene or dienophile reacts repeatedly with itself or the product. This is common with highly reactive, unhindered starting materials.
Causality & Solution:
Control Concentration: High concentrations increase the probability of intermolecular side reactions. Run the reaction at a lower concentration. A common technique is to add one reactant slowly (via syringe pump) to a solution of the other, keeping the concentration of the added reactant low at all times.
Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate polymerization. Find the lowest temperature at which the Diels-Alder reaction proceeds efficiently.
Use a Catalyst: A Lewis acid can dramatically accelerate the desired [4+2] cycloaddition, allowing it to outcompete the slower polymerization pathway.[8] This allows the use of lower temperatures and shorter reaction times.
Section 4: Suppressing the Retro-Diels-Alder Reaction
The reversibility of the Diels-Alder reaction can lead to low product yields, especially when the adduct is not significantly more stable than the starting materials.[12]
Q: I suspect my product is reverting to the starting materials, leading to low yield. How can I prevent the retro-Diels-Alder reaction?
A: The retro-Diels-Alder reaction is a cycloelimination that is the microscopic reverse of the forward reaction. It is favored entropically and becomes significant at elevated temperatures.[7][13]
Causality & Solution:
Minimize Reaction Temperature: This is the most effective strategy. The forward reaction has a negative enthalpy (exothermic) and negative entropy change. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more positive, eventually favoring the reverse reaction. Use the minimum temperature required for the forward reaction to proceed.
Product Removal: If feasible, remove the product from the reaction mixture as it forms (e.g., by precipitation or crystallization). This shifts the equilibrium toward the product side according to Le Châtelier's principle.
Structural Considerations: Adducts that are sterically strained or that can revert to form highly stable aromatic products are particularly prone to the retro reaction. If possible, design your substrates to form a more stable adduct. For example, intramolecular Diels-Alder reactions often form less strained, more stable products that are less susceptible to the retro process.
References
Pavan, M., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. Available at: [Link]
Wikipedia contributors. (2024). Diels–Alder reaction. Wikipedia. Available at: [Link]
Burel, A., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews. Available at: [Link]
Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]
Harvest. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan. Available at: [Link]
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. organic-chemistry.org. Available at: [Link]
Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Available at: [Link]
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Available at: [Link]
Wikipedia contributors. (2023). Retro-Diels–Alder reaction. Wikipedia. Available at: [Link]
Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
Ferreira, M. J., et al. (2020). Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC - NIH. Available at: [Link]
ACS Publications. (2022). Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. The Journal of Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. Available at: [Link]
Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]
Huertas, I., et al. (2017). Solvent-free Diels-Alder reactions of in situ generated cyclopentadiene. ResearchGate. Available at: [Link]
Ishida, M., et al. (2014). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PMC - NIH. Available at: [Link]
Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. Master Organic Chemistry. Available at: [Link]
RSC Publishing. (2007). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. Available at: [Link]
Stille, J. K., & Plummer, L. (1961). Polymerization by the Diels-Alder Reaction. The Journal of Organic Chemistry. Available at: [Link]
THE DIELS ALDER/RETRO-DIELS ALDER CONCEPT ON SOLID SUPPORT. (n.d.). Available at: [Link]
ACS Publications. (2019). exo/endo Selectivity Control in Diels–Alder Reactions of Geminal Bis(silyl) Dienes: Theoretical and Experimental Studies. The Journal of Organic Chemistry. Available at: [Link]
MDPI. (n.d.). Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI. Available at: [Link]
MDPI. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. Available at: [Link]
Chemistry LibreTexts. (2022). 10.5: Endo and Exo Products. Available at: [Link]
Technical Support Center: Stability & Handling of 4-Methylcyclohex-1-ene-1-carboxylic Acid
Introduction: The Stability Paradox You are likely working with 4-Methylcyclohex-1-ene-1-carboxylic acid , a valuable intermediate in the synthesis of terpenoids and bioactive scaffolds. Structurally, this molecule featu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability Paradox
You are likely working with 4-Methylcyclohex-1-ene-1-carboxylic acid , a valuable intermediate in the synthesis of terpenoids and bioactive scaffolds. Structurally, this molecule features an
While the conjugation between the alkene and the carbonyl group provides thermodynamic stability relative to its unconjugated isomers, it simultaneously creates a "chemical handle" susceptible to oxidative degradation and photo-induced polymerization .
This guide moves beyond generic MSDS advice. It breaks down why your compound degrades, how to detect it before it ruins a reaction, and what specific protocols ensure long-term integrity.
Module 1: Visual Triage & Physical Diagnostics
Use this section to immediately assess the viability of your current stock.
Q: My white powder has turned off-white/yellow. Is it still usable?
A: Proceed with caution. Yellowing indicates autoxidation.
The yellow color typically arises from the formation of conjugated oligomers or oxidation byproducts (epoxides/peroxides) initiated by radical mechanisms at the allylic position or across the double bond.
Q: The melting point is lower than the literature value (approx. 134-138°C for pure isomers). Why?
A: Impurity-induced Melting Point Depression.
If your melting point drops by >2°C or the range widens, you are likely seeing:
Regioisomers: Migration of the double bond to the
position (3-ene isomer).
Solvent Entrapment: Carboxylic acids form strong hydrogen-bonded dimers that can trap solvent molecules in the lattice.
Module 2: The Chemistry of Degradation
Understanding the mechanism allows you to prevent it. This compound suffers from two primary pathways: Radical Autoxidation and Michael-Type Oligomerization .
Degradation Pathway Visualization
Figure 1: Primary degradation pathways. The allylic protons (adjacent to the double bond) are susceptible to radical abstraction, leading to oxidation. The double bond itself can undergo polymerization.
Module 3: Troubleshooting & Recovery Protocols
Protocol A: Purification via Recrystallization
Use this if you suspect surface oxidation (yellowing) but the bulk material is intact.
Solvent Selection: Use a mixture of Hexanes:Ethyl Acetate (9:1) . The carboxylic acid is moderately polar; non-polar impurities (oligomers) often remain in solution or separate as oils.
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent.
Critical Step: If the solution is colored, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
Crystallization: Allow to cool slowly to Room Temperature (RT), then refrigerate (4°C).
Isolation: Filter the white crystals and wash with cold hexanes.
Validation: Check
H NMR. The vinylic proton (approx. 6.8-7.0 ppm) should integrate 1:1 with the methyl group (0.9-1.0 ppm, doublet).
Protocol B: The "Argon Blanket" Storage System
Carboxylic acids can corrode metal caps, leading to iron-catalyzed degradation.
Container: Use amber glass vials with Teflon-lined caps . Avoid metal-lined caps.
Atmosphere: Flush the headspace with Argon or Nitrogen for 10-15 seconds before sealing. Argon is heavier than air and provides a better "blanket."
Temperature: Store at 2–8°C .
Why? Radical initiation rates drop significantly at lower temperatures.
Warning: Do not freeze (-20°C) unless the vial is perfectly sealed; freeze-thaw cycles can introduce condensation (moisture).
Module 4: Analytical FAQ
Q: I see a small extra peak in the NMR around 5.5 ppm. Is this degradation?
A: It is likely the regioisomer (3-ene or 4-ene) .
The 1-ene proton (conjugated) is typically deshielded (>6.5 ppm). Non-conjugated alkene protons appear upfield (5.4–5.7 ppm). If this peak grows over time, your compound is isomerizing, likely catalyzed by trace acid or base impurities left over from synthesis.
Q: Can I use metal spatulas to handle this compound?
A: Avoid if possible.
Use porcelain or glass spatulas.
Reasoning: Trace iron (Fe) or nickel (Ni) from scratched stainless steel can act as a radical initiator (Fenton-type chemistry) with the carboxylic acid, accelerating the "yellowing" oxidation process described in Module 1.
Module 5: Decision Support Workflow
Follow this logic flow to determine if your batch is safe for critical experiments.
Figure 2: Quality Control Decision Matrix for pre-experiment validation.
References
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Methyl-1-cyclohexenecarboxylic acid. Link
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing general stability of
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Synthesis, Isolation, and Stereocontrol
Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: Choosing Your Pathway
The synthesis of cyclohexene carboxylic acids is a cornerstone in the production of biologically active pharmacophores (e.g., Oseltamivir precursors, Gabapentinoids). In drug development, the choice of pathway dictates the impurity profile and stereochemical outcome.
We categorize support into two primary modules based on the synthetic strategy:
Constructive Strategy (Diels-Alder): High regiocontrol, access to cyclohex-3-ene derivatives.
Reductive Strategy (Birch/Hydrogenation): Modification of aromatic acids, access to 1,4-dienes or cyclohexanecarboxylic acids.
The [4+2] cycloaddition between a 1,3-diene and an acrylic acid derivative is the gold standard for generating the cyclohexene core with defined stereochemistry.
Workflow Visualization: Optimization Logic
Figure 1: Decision matrix for optimizing Diels-Alder reactivity and selectivity. Lewis acids are critical for lowering the LUMO energy of the dienophile (acrylic acid).
Troubleshooting Guide: Diels-Alder
Symptom
Root Cause Analysis
Corrective Action
Low Conversion (<20%)
Electronic Mismatch: The energy gap between the Diene HOMO and Dienophile LUMO is too large.
Catalysis: Introduce a Lewis Acid (e.g., , , or ). This coordinates with the carbonyl of the carboxylic acid, lowering the LUMO energy and accelerating the reaction [1].
Polymerization
Radical Side Reactions: Acrylic acid derivatives prone to radical polymerization at high T.
Inhibition: Add a radical inhibitor like hydroquinone or BHT (0.1–1.0 mol%). Perform the reaction under strictly inert atmosphere ( or Ar).
Wrong Diastereomer (Exo)
Thermodynamic Control: Reaction temperature is too high, allowing retro-Diels-Alder equilibration to the more stable exo isomer.
Kinetic Control: Lower the temperature (-78°C to 0°C). Use Lewis Acids to accelerate the forward reaction at low temps. The endo isomer is favored by secondary orbital interactions [2].
Regioisomer Scrambling
Weak Directing Effects: Substituents on the diene are not sufficiently directing.
Structure Modification: Ensure "Ortho/Para" rule compliance. Electron-donating groups (EDG) at C1 of diene direct ortho; EDG at C2 direct para.
FAQ: Why is my acrylic acid not reacting with the diene?
Answer: Free carboxylic acids can poison certain Lewis Acid catalysts or form unreactive salts. Protocol: Convert the acid to an ester (methyl acrylate) or acyl chloride before the Diels-Alder step. Hydrolyze back to the acid post-cyclization.
Module 2: The Reduction Pathway (Birch & Hydrogenation)
Target: 1,4-Cyclohexadiene-1-carboxylic acids (Birch) or Cyclohexanecarboxylic acid (Hydrogenation).[1]
This route involves the partial reduction of benzoic acid. It is notoriously difficult to stop at the mono-alkene stage; typically, one obtains the 1,4-diene (Birch) or the fully saturated alkane (Catalytic Hydrogenation).
Workflow Visualization: Mechanism & Quenching
Figure 2: The Birch Reduction pathway.[2] Note that the electron-withdrawing carboxyl group directs protonation to the ipso and para positions, yielding the 1,4-diene.
Troubleshooting Guide: Reduction Protocols
Symptom
Root Cause Analysis
Corrective Action
Over-Reduction (to Cyclohexane)
Catalytic Hydrogenation Issues: Standard Pd/C or Pt/C catalysts are too active and reduce the alkene.
Catalyst Poisoning: Use partially poisoned catalysts (e.g., Ru/C or oxide-modified catalysts) if attempting partial hydrogenation [3]. For Birch, ensure no excess metal remains during quench.
Conjugation (Isomerization)
Basic Workup: The 1,4-diene product is kinetically formed but thermodynamically unstable. Base catalyzes the shift to the conjugated 1,3-diene or reformation of aromaticity.
Inverse Quench: Pour the reaction mixture into a buffered acid solution (e.g., or dilute acetic acid) to neutralize immediately. Avoid strong bases during isolation [4].
Low Yield (Birch)
Proton Source Timing: Benzoic acid consumes 1 eq of base to form the salt, which is less soluble in .
Cosolvent: Use ethanol or t-butanol as a cosolvent to improve solubility and provide a proton source. Note: The carboxylate anion resists reduction more than the ester; consider reducing the ester if yield persists low [5].
Module 3: Isolation & Purification
Handling cyclohexene carboxylic acids requires care to prevent oxidation or polymerization of the double bond.
Critical Protocols
Extraction pH Control:
Step: Adjust aqueous layer to pH 3–4 (using 1M HCl) to protonate the carboxylic acid (
).
Why: Going too acidic (pH < 1) can catalyze alkene hydration or isomerization.
Solvent: Extract with Ethyl Acetate or DCM. Avoid ethers if peroxides are a concern.
Crystallization vs. Chromatography:
Crystallization: Preferred for high-melting solids (e.g., trans-isomers). Use Hexane/EtOAc mixtures.
Chromatography: If oil, use silica gel buffered with 1% Acetic Acid.
Warning: Unbuffered silica is slightly acidic and can degrade sensitive dienes (from Birch).
References
Pearson. (n.d.). Diels-Alder Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
Master Organic Chemistry. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. [Link]
National Institutes of Health (PMC). (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. [Link]
Organic Chemistry Portal. (n.d.). Birch Reduction Mechanism and Examples. [Link]
A Comparative Guide to the Reactivity of 4-Methylcyclohex-1-ene-1-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of the stereoisomers of 4-Methylcyclohex-1-ene-1-carboxylic acid. By examining their b...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of the stereoisomers of 4-Methylcyclohex-1-ene-1-carboxylic acid. By examining their behavior in key organic reactions and grounding these observations in mechanistic principles, we aim to equip researchers with the predictive understanding necessary for synthetic planning and drug development.
Introduction: Structure Dictates Reactivity
4-Methylcyclohex-1-ene-1-carboxylic acid is a substituted cyclohexene derivative featuring two key functional groups: a carboxylic acid and a carbon-carbon double bond.[1][2] The molecule's structure is notable for the placement of the carboxylic acid on the double bond (an α,β-unsaturated system) and a chiral center at the C4 position, where the methyl group is attached. This chirality gives rise to two non-superimposable mirror-image isomers: (R)-4-Methylcyclohex-1-ene-1-carboxylic acid and (S)-4-Methylcyclohex-1-ene-1-carboxylic acid.
While enantiomers possess identical physical properties in an achiral environment, their reactivity can diverge significantly, particularly in stereoselective reactions or when interacting with other chiral molecules. This guide will dissect the reactivity at both the carboxylic acid and alkene moieties, providing experimental frameworks to probe and understand these differences.
Isomeric Landscape and Conformational Effects
The primary isomers for consideration are the (R) and (S) enantiomers. The methyl group at the C4 position influences the conformational preference of the cyclohexene ring. In the most stable half-chair conformations, there is a general preference for larger substituents to occupy pseudo-equatorial positions to minimize steric strain.[3] For the 4-methyl derivative, the methyl group will preferentially occupy this position, influencing the steric environment around the entire ring.
Electronic Properties:
Carboxylic Acid: As an electron-withdrawing group, the carboxylic acid deactivates the double bond towards electrophilic attack compared to a simple alkyl-substituted alkene.[4][5]
Methyl Group: As an electron-donating group, the methyl group has a modest activating effect on the ring.
These opposing electronic effects, combined with the specific three-dimensional arrangement of each enantiomer, set the stage for nuanced differences in reactivity.
Comparative Reactivity at the Carboxylic Acid Moiety: Esterification
Esterification is a fundamental reaction of carboxylic acids. The acid-catalyzed Fischer esterification, a reversible reaction, provides a classic model for assessing the steric and electronic environment of the carboxyl group.[6][7]
Causality Behind Experimental Design
To compare the intrinsic reactivity of the (R) and (S) enantiomers, a standard Fischer esterification protocol is employed. By using a simple, achiral alcohol like methanol and a strong acid catalyst, we can measure the reaction kinetics. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon. While the chiral center at C4 is remote from the C1 carboxyl group, subtle conformational differences transmitted through the ring structure could lead to minor, yet measurable, differences in reaction rates.
Preparation: In separate, identical reaction vessels, dissolve a precise amount (e.g., 100 mg, 0.71 mmol) of each enantiomer—(R)- and (S)-4-Methylcyclohex-1-ene-1-carboxylic acid—in 5 mL of anhydrous methanol.
Initiation: To each vessel, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mL). Seal the vessels and place them in a thermostatically controlled bath at a constant temperature (e.g., 60°C).[7]
Monitoring: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction. Immediately quench the reaction in the aliquot by diluting it with a known volume of a cold, neutral solvent containing an internal standard (e.g., dodecane in diethyl ether).
Analysis: Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the peak areas of the starting carboxylic acid, the methyl ester product, and the internal standard.
Data Processing: Calculate the concentration of the carboxylic acid at each time point. Plot ln[Acid] vs. time to determine the pseudo-first-order rate constant (k) for each enantiomer.
Workflow for Comparative Esterification
Caption: Diastereoselective outcome of hydrogenating the (R) and (S) enantiomers.
Expected Results & Interpretation
The hydrogenation of both the (R) and (S) enantiomers is expected to proceed with high diastereoselectivity, but the major product formed will be the same diastereomer in both cases (e.g., the cis isomer where the new hydrogens add from the face opposite to the methyl group). The key comparison is the degree of selectivity. Subtle differences in the ground-state conformation of the (R) and (S) enantiomers could lead to a different diastereomeric ratio (d.r.) for each reaction. For example, one enantiomer might yield a 95:5 ratio of diastereomers, while the other yields a 92:8 ratio, reflecting a slight difference in the energy barrier for catalyst approach to the two faces of the double bond.
Starting Isomer
Diastereomeric Ratio (cis : trans)
(R)-enantiomer
Expected high selectivity (e.g., >90:10)
(S)-enantiomer
Expected high selectivity (e.g., >90:10)
Conclusion
This guide outlines a logical, experimentally-driven approach to comparing the reactivity of the enantiomers of 4-Methylcyclohex-1-ene-1-carboxylic acid.
Reactivity at the Carboxyl Group: In reactions with achiral reagents, such as Fischer esterification, the (R) and (S) isomers are expected to exhibit nearly identical reaction rates, establishing a baseline for their chemical behavior.
Reactivity at the Alkene Group: In stereoselective reactions like catalytic hydrogenation, the inherent chirality of the isomers becomes paramount. The C4-methyl group directs the approach of the reagent, leading to a diastereoselective outcome. Comparing the diastereomeric ratios obtained from each enantiomer provides a quantitative measure of how this chirality influences the transition state of the reaction.
For drug development professionals and synthetic chemists, understanding these nuances is critical. The stereochemical outcome of a reaction can dramatically impact the biological activity and pharmacological profile of a target molecule. The protocols and principles described herein provide a robust framework for making informed decisions in the design and execution of stereoselective syntheses.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219389, 4-methylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20330, 4-Methylcyclohexanecarboxylic acid. Retrieved from [Link]
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Retrieved from [Link]
Al-Zaini, E. (2016). Kinetic Study of Esterification Reaction. ResearchGate. Retrieved from [Link]
Siegel, S., & Dmuchovsky, B. (1962). Stereochemistry and the Mechanism of Hydrogenation of Cycloalkenes. IV. 4-tert-Butyl-1-methylcyclohexene and 4-tert-Butyl-1-methylenecyclohexane on Platinum Oxide and a Palladium Catalyst. Journal of the American Chemical Society, 84(17), 3132–3136. [Link]
Schlenk, H., & Holman, R. T. (1950). The Kinetics of Acid-catalyzed Esterification of Cyclohexanedicarboxylic Acids. Journal of the American Chemical Society, 72(11), 5001–5004. Retrieved from [Link]
comparative analysis of catalysts for the synthesis of cyclohexenecarboxylic acids
Introduction: The Significance of Cyclohexenecarboxylic Acids and Their Synthetic Challenges Cyclohexenecarboxylic acids and their saturated analog, cyclohexanecarboxylic acid, are pivotal structural motifs in a wide arr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Cyclohexenecarboxylic Acids and Their Synthetic Challenges
Cyclohexenecarboxylic acids and their saturated analog, cyclohexanecarboxylic acid, are pivotal structural motifs in a wide array of biologically active molecules and functional materials. Their applications span from pharmaceuticals, such as the anticoagulant edoxaban, to agrochemicals and polymer synthesis. The inherent chirality of 3-cyclohexenecarboxylic acid further amplifies its importance as a versatile chiral building block.
The synthesis of these six-membered ring structures, however, is not without its challenges. The primary routes often involve cycloaddition reactions, which necessitate careful control of regioselectivity and stereoselectivity, or hydrogenation processes that require robust and selective catalysts. The choice of catalyst is therefore paramount in achieving high yields, desired stereochemistry, and overall process efficiency. This guide provides a comparative analysis of various catalytic systems for the synthesis of cyclohexenecarboxylic acids, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.
Part 1: The Diels-Alder Approach to 3-Cyclohexenecarboxylic Acid: A Lewis Acid-Catalyzed Cycloaddition
The [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrylic acid) is a powerful and atom-economical method for the synthesis of 3-cyclohexenecarboxylic acid. While the thermal reaction can proceed, the use of Lewis acid catalysts is crucial for enhancing the reaction rate and controlling the stereoselectivity.
The Role of Lewis Acid Catalysis
Lewis acids accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile (acrylic acid). This coordination increases the dienophile's electrophilicity, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, reduces the HOMO-LUMO energy gap between the diene and the dienophile, leading to a significant rate enhancement. Recent theoretical studies also suggest that Lewis acids can reduce the destabilizing steric Pauli repulsion between the interacting diene and dienophile, further lowering the reaction barrier.[1]
The choice of Lewis acid can also influence the endo/exo selectivity of the reaction. The endo product is often kinetically favored due to secondary orbital interactions, a phenomenon that can be enhanced by the presence of a Lewis acid catalyst.
Comparative Analysis of Lewis Acid Catalysts
The performance of various Lewis acids in the Diels-Alder reaction of 1,3-butadiene and an acrylate dienophile is summarized below. While data for acrylic acid itself is limited in comparative studies, the use of methyl acrylate serves as a reliable proxy.
Can favor the exo product, in contrast to many other Lewis acids.[6]
Titanium-based
Dichloromethane, low temp.
High
Chiral titanium-based Lewis acids can induce high enantioselectivity.[7]
Ca(OTf)₂
Dichloromethane, rt
Good to excellent
A more environmentally benign and sustainable Lewis acid catalyst.[8]
Experimental Protocol: AlCl₃-Catalyzed Synthesis of 3-Cyclohexenecarboxylic Acid
This protocol provides a general procedure for the aluminum chloride-catalyzed Diels-Alder reaction between 1,3-butadiene and acrylic acid.
Materials:
Acrylic acid
1,3-Butadiene (liquefied or generated in situ)
Aluminum chloride (AlCl₃), anhydrous
Anhydrous dichloromethane (DCM)
Hydrochloric acid (1 M)
Sodium sulfate (Na₂SO₄), anhydrous
Round-bottom flask, pressure-rated
Magnetic stirrer and stir bar
Cooling bath (ice-water or dry ice-acetone)
Procedure:
Reaction Setup: To a flame-dried, pressure-rated round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.
Catalyst Addition: Cool the flask to 0 °C and slowly add anhydrous aluminum chloride with vigorous stirring.
Dienophile Addition: Once the AlCl₃ has dissolved, add acrylic acid dropwise to the cooled solution.
Diene Addition: Carefully introduce a slight excess of liquefied 1,3-butadiene to the reaction mixture at low temperature (e.g., -78 °C). Seal the reaction vessel securely.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
Safety Precautions: 1,3-butadiene is a flammable gas. AlCl₃ is highly reactive with water. The reaction should be carried out in a well-ventilated fume hood.
Mechanistic Rationale
The mechanism of the Lewis acid-catalyzed Diels-Alder reaction is a concerted, albeit often asynchronous, process. The Lewis acid's primary role is to activate the dienophile.
Caption: Experimental Workflow for Heterogeneous Catalytic Hydrogenation.
Part 3: Alternative and Complementary Catalytic Strategies
Beyond the primary two-step Diels-Alder and hydrogenation sequence, other catalytic methods offer unique advantages, particularly for achieving high enantiopurity.
Enzymatic Resolution
For the production of enantiomerically pure cyclohexenecarboxylic acids, enzymatic resolution is a powerful technique. This method utilizes the stereoselectivity of enzymes, typically lipases, to selectively hydrolyze one enantiomer of a racemic ester mixture, allowing for the separation of the unreacted ester and the hydrolyzed acid.
Mechanism of Lipase-Catalyzed Ester Hydrolysis:
Lipases employ a catalytic triad (usually serine, histidine, and aspartate or glutamate) in their active site. The hydrolysis proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. The enzyme's chiral active site preferentially binds one enantiomer of the substrate, leading to its selective hydrolysis.
Comparative Performance of Lipases:
The efficiency and stereoselectivity of enzymatic resolution are highly dependent on the specific lipase, the substrate, and the reaction conditions.
Enzyme
Substrate
Product
Enantiomeric Excess (ee)
Porcine Liver Esterase (PLE)
Racemic methyl 3-cyclohexene-1-carboxylate
(S)-3-cyclohexene-1-carboxylic acid
High
Horse Liver Esterase (HLE)
Racemic methyl 3-cyclohexene-1-carboxylate
(S)-3-cyclohexene-1-carboxylic acid
High
Candida cylindracea Lipase (CCL)
Racemic methyl 3-cyclohexene-1-carboxylate
(S)-3-cyclohexene-1-carboxylic acid
Moderate to High
Pseudomonas sp. Lipase (PPL)
Racemic methyl 3-cyclohexene-1-carboxylate
(R)-3-cyclohexene-1-carboxylic acid
Moderate to High
Data adapted from a study on the enzymatic resolution of racemic methyl 3-cyclohexene-1-carboxylate.
[7]
Experimental Protocol: Lipase-Catalyzed Resolution of Racemic Methyl 3-Cyclohexene-1-Carboxylate
This protocol provides a general method for the kinetic resolution of a racemic ester.
Materials:
Racemic methyl 3-cyclohexene-1-carboxylate
Lipase (e.g., from Candida antarctica lipase B, Novozym 435)
Reaction Setup: To a stirred reaction vessel, add the phosphate buffer and the racemic ester.
Enzyme Addition: Add the lipase to the mixture.
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by measuring the consumption of base (if pH is maintained by titration) or by periodic analysis of aliquots by chiral HPLC.
Termination: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by extraction.
Separation: Acidify the aqueous phase and extract the carboxylic acid. The unreacted ester can be recovered from the organic phase or by extraction of the reaction mixture.
Purification: Purify the separated acid and ester by standard methods. Determine the enantiomeric excess of each by chiral HPLC analysis.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a promising, though less explored, avenue for the synthesis of cyclohexenecarboxylic acid derivatives. PTC is particularly useful for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactive species from one phase to another, thereby accelerating the reaction.
[9]
Potential Application in Cyclohexenecarboxylic Acid Synthesis:
A potential application of PTC in this context could be the saponification of a cyclohexenecarboxylate ester under biphasic conditions. For instance, an ester dissolved in an organic solvent could be hydrolyzed by an aqueous solution of sodium hydroxide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide. The catalyst would transport the hydroxide anion into the organic phase to effect the hydrolysis. This could offer advantages in terms of simplified workup and milder reaction conditions compared to homogeneous saponification in a co-solvent.
Conclusion and Future Outlook
The synthesis of cyclohexenecarboxylic acids is a well-established field with a diverse toolkit of catalytic methods. For the construction of the cyclohexene ring, Lewis acid-catalyzed Diels-Alder reactions offer a powerful and versatile approach, with the choice of catalyst dictating the reaction rate and stereoselectivity. Subsequent hydrogenation using heterogeneous catalysts, particularly palladium on carbon, provides an efficient route to the saturated analogs. For applications requiring high enantiopurity, enzymatic resolution stands out as a highly selective and green alternative.
Future research in this area will likely focus on the development of more sustainable and recyclable catalysts. This includes the design of novel heterogeneous Lewis acids to simplify catalyst separation and reuse in Diels-Alder reactions, as well as the discovery and engineering of more robust and selective enzymes for kinetic resolutions and asymmetric syntheses. The integration of these advanced catalytic systems into continuous flow processes also holds significant promise for improving the efficiency, safety, and scalability of cyclohexenecarboxylic acid production.
References
Domingo, L. R. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules2020, 25(11), 2535.
ResearchGate. AlCl3 assisted Diels Alder reaction between butadiene derivatives and... Available from: [Link]
Vermeeren, P.; Hamlin, T. A.; Bickelhaupt, F. M. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chem. Eur. J.2021, 27(30), 8009-8018.
Wikipedia. Lewis acid catalysis. Available from: [Link]
Kraka, E.; et al. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study.
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]
Celik, G.; et al. Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides.
MDPI. Recent Advances of Pd/C-Catalyzed Reactions. Available from: [Link]
Wikipedia. Diels–Alder reaction. Available from: [Link]
Sakata, K.; Fujimoto, H.
MDPI. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Available from: [Link]
de Souza, R. O. M. A.; et al. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Pharmaceuticals2014, 7(5), 561-596.
ResearchGate. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Available from: [Link]
Fernández, I.; et al. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Org. Chem. Front.2016, 3, 1313-1320.
ResearchGate. (PDF) Enantioselective Organocatalytic Diels-Alder Reactions. Available from: [Link]
Waseda University. Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]
MDPI. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Available from: [Link]
Google Patents. Methods of enzymatically separating stereoisomers of a racemic mixture of a reactive ester.
MDPI. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Available from: [Link]
Si, C.; et al. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Adv.2024, 14, 6396-6447.
Visualize Organic Chemistry. Diels-Alder reaction. Available from: [Link]
Han, B.; et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Int. J. Mol. Sci.2004, 5, 233-239.
Stack Overflow. Plotting the Digraph with graphviz in python from DOT file. Available from: [Link]
ResearchGate. (PDF) BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. Available from: [Link]
Macmillan Group. New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Available from: [Link]
Fernandez-Lafuente, R. Lipase improvement: goals and strategies. Microb. Cell Fact.2012, 11, 116.
ResearchGate. (PDF) AlCl3 Catalyzed Oxo-Diels-Alder and Wittig-Type Reaction of 2,3-Dimethyl-1,3-Butadiene With Acyl Phosphonates. Available from: [Link]
Pozo, M.; et al. Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chem. Soc. Rev.2013, 42, 6962-6976.
Choughule, Y. K.; Patwardhan, A. V. Enantioselective Diels-Alder Reactions of Carboxylic Ester Dienophiles Catalysed by Titanium-Based Chiral Lewis Acid. Orient. J. Chem.2016, 32(2), 921-926.
GitHub. Graphviz DOT rendering and animated transitions using D3. Available from: [Link]
Smith, M. D.; et al. Enantioselective oxa‐Diels–Alder Sequences of Dendralenes. Angew. Chem. Int. Ed.2017, 56(2), 577-581.
Chemistry LibreTexts. 6.8: Resolution: Separation of Enantiomers. Available from: [Link]
Google Patents. DE102008033324A1 - Pd / C hydrogenation catalyst, preparation and use thereof.
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
Organic Syntheses. lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Available from: [Link]
PubMed. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available from: [Link]
Cui, C.-X.; Liu, Y.-J. A thorough understanding of the Diels–Alder reaction of 1,3‐butadiene and ethylene. J. Phys. Org. Chem.2015, 28(2), 115-124.
YouTube. What Is Phase Transfer Catalysis? - Chemistry For Everyone. Available from: [Link]
ResearchGate. Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Available from: [Link]
Technical Comparison Guide: Chiral Resolution of 4-Methylcyclohex-1-ene-1-carboxylic Acid
[1][2] Executive Summary & Molecule Profile[1][2] 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3) is a critical chiral building block, serving as a precursor for trans-4-methylcyclohexane derivatives used in pha...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Molecule Profile[1][2]
4-Methylcyclohex-1-ene-1-carboxylic acid (CAS 5333-31-3) is a critical chiral building block, serving as a precursor for trans-4-methylcyclohexane derivatives used in pharmaceuticals like Glimepiride (sulfonylurea antidiabetic) and potentially as a fragment for triptan analogs.[1][2]
Unlike its structural isomer (the 3-ene acid, a known Edoxaban intermediate), the 1-ene isomer possesses a conjugated double bond system (
-unsaturated).[1][2][3] This confers unique stability but also planarizes the C1-C2-C3 segment, leaving C4 as the sole stereogenic center.[1]
The Challenge:
The industrial synthesis (often via partial reduction of p-toluic acid or Diels-Alder routes) yields a racemic mixture . Separating the (R)- and (S)-enantiomers is non-trivial due to the molecule's compact, semi-planar structure which limits the "chiral grasp" of some resolving agents.[2][3]
This guide objectively compares the three dominant resolution methodologies:
Classical Diastereomeric Salt Crystallization (The Industrial Workhorse)
Enzymatic Kinetic Resolution (The Green Alternative)[2][3]
Preparative Chiral Chromatography (The Speed/Purity Option)[1][2][3]
Method A: Diastereomeric Salt Crystallization (Chemical Resolution)[1][2][3][4]
Verdict: Best for Multi-Kilogram Scale-Up and Cost Efficiency .[1][2][4]
Mechanism of Action
This method relies on the acid-base reaction between the racemic acid and a chiral amine (resolving agent) to form diastereomeric salts.[3][5] These salts possess distinct lattice energies and solubilities, allowing separation via fractional crystallization.[1][2]
Recommended Protocol
Resolving Agent: (S)-(-)-1-Phenylethylamine [(S)-PEA] is the industry standard due to its strong interaction with cyclic carboxylic acids and low cost.[1][2][3]
Step-by-Step Workflow:
Salt Formation:
Dissolve 1.0 eq of racemic 4-Methylcyclohex-1-ene-1-carboxylic acid in Acetone/Water (95:5 v/v) at 50°C.
Slowly add 0.55 eq of (S)-(-)-1-Phenylethylamine. Note: Using 0.5-0.6 eq (the "half-quantity method") often yields higher optical purity than using 1.0 eq.[1][2]
Crystallization:
Cool the mixture slowly to ambient temperature (25°C) over 4 hours, then to 0-5°C for 2 hours.
The less soluble diastereomeric salt (typically the (S)-acid/(S)-amine salt) precipitates.[1][2][3]
Verdict: Best for Green Chemistry Compliance and Mild Conditions .[1][2]
Mechanism of Action
Lipases distinguish between enantiomers based on the spatial fit of the chiral center (C4) within the enzyme's active site.[3] Since the acid itself can be inhibitory, this method typically resolves the methyl ester derivative.[2]
Recommended Protocol
Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1][2][3]
Step-by-Step Workflow:
Esterification: Convert the racemic acid to its methyl ester (MeOH, H2SO4 cat.).[1][2]
Hydrolysis (Kinetic Resolution):
Suspend the racemic ester (100 mM) in Phosphate Buffer (pH 7.[1][2][3]0) / DMSO (9:1) .[1][2][3]
The following workflow illustrates the decision logic for selecting the optimal resolution strategy based on project phase and scale.
Caption: Decision tree for selecting the optimal resolution method based on scale and purity requirements.
Conclusion & Recommendation
For drug development professionals targeting the synthesis of Glimepiride intermediates or novel triptans:
Immediate Recommendation: Initiate Method A (Chemical Resolution) using (S)-1-Phenylethylamine .[1][2][3] It is the most robust, cost-effective, and scalable method for this specific class of cyclic acids.[1][2] The conjugated double bond does not interfere with the salt formation, and the C4 chiral center is sufficiently distinct to allow separation.[3]
Optimization Tip: If the initial salt crystallization yields low ee (<80%), employ a "Pope-Peachey" method by adding 0.5 eq of (S)-PEA and 0.5 eq of an achiral base (like triethylamine) to maximize the yield of the desired salt while keeping the unwanted enantiomer in solution.[2][3]
References
General Principles of Resolution
Eliel, E. L., & Wilen, S. H. (1994).[1][2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text on diastereomeric salt resolution).
Chemical Resolution of Cyclohexene Acids
Resolution of 3-cyclohexene-1-carboxylic acid via (R)-Phenylethylamine.[1][2] (This is the closest structural analog and validates the amine choice).[2][3] US Patent Application US20110257401A1.[1][2] Link
Enzymatic Resolution Standards
Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754.[1][2][3] (Validates CAL-B for cyclic esters).
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
Audience: Computational Chemists, Organic Synthetic Chemists, Drug Development Professionals[1]
Executive Summary
4-Methylcyclohex-1-ene-1-carboxylic acid (4-MCEA) represents a critical structural motif in the synthesis of terpene-derived pharmaceuticals and is a key intermediate in the anaerobic metabolic degradation of
-toluate and toluene.[1] Its stability, derived from the conjugation between the alkene and the carboxylic acid moiety, makes it a thermodynamic sink compared to its unconjugated isomers (e.g., the Diels-Alder adduct 4-methylcyclohex-3-ene-1-carboxylic acid).
This guide objectively compares three distinct computational protocols for modeling the formation (isomerization) and hydrogenation pathways of 4-MCEA. By benchmarking the industry-standard B3LYP against the dispersion-corrected M06-2X and the high-level DLPNO-CCSD(T) , we provide a roadmap for researchers to select the optimal balance between computational cost and chemical accuracy.
Computational Protocol Comparison
The "products" compared in this guide are the computational methodologies used to predict reaction barriers (
Accurate kinetics and non-covalent interactions.[1]
Benchmarking and validating lower-level methods.
Cost
Low ()
Medium ()
High ( for freq)
Accuracy (Kinetics)
Often underestimates barrier heights (3-5 kcal/mol error).[1]
Excellent for main-group kinetics (<1 kcal/mol error).[1]
Reference accuracy (<0.5 kcal/mol error).
Reaction Pathway Analysis
Pathway 1: Isomerization (Formation)
The formation of 4-MCEA often proceeds via the acid-catalyzed isomerization of the Diels-Alder adduct (4-methylcyclohex-3-ene-1-carboxylic acid).[1] The double bond migrates from C3-C4 to C1-C2 to achieve conjugation.
Mechanism: Stepwise protonation-deprotonation or concerted 1,3-hydride shift.[1]
Critical Comparison: B3LYP often fails to capture the dispersion stabilization of the transition state in the hydride shift, leading to artificially low barriers. M06-2X corrects this, providing barriers consistent with experimental reaction times.
Pathway 2: Stereoselective Hydrogenation
Hydrogenation of 4-MCEA yields cis- or trans-4-methylcyclohexanecarboxylic acid.[1]
Challenge: Predicting the diastereomeric ratio (dr).
Insight: The cis isomer is generally kinetically favored (catalyst approach from the less hindered face), while the trans isomer is thermodynamically favored (both substituents equatorial).
Visualization of the Reaction Coordinate
The following diagram illustrates the isomerization pathway from the kinetically formed Diels-Alder adduct to the thermodynamically stable conjugated acid.
Caption: Reaction coordinate for the isomerization of 4-methylcyclohex-3-ene-1-carboxylic acid to the conjugated 1-ene isomer (4-MCEA).
Detailed Experimental Protocols (Computational)
To ensure reproducibility and scientific integrity, the following protocols utilize the Gaussian 16 syntax, but are adaptable to ORCA or GAMESS.
Step 1: Conformational Search (Protocol A)
Before optimizing the reaction pathway, the flexible cyclohexene ring requires a conformational search to identify the global minimum (half-chair vs. boat).
Method: Molecular Mechanics (MMFF94) followed by B3LYP/6-31G(d) optimization.
Causality: Cyclohexene derivatives exist in dynamic equilibrium.[1] Failing to locate the lowest energy conformer (usually a half-chair with the methyl group pseudo-equatorial) leads to errors in
calculations of up to 2-3 kcal/mol.
Step 2: Transition State Optimization (Protocol B)
This is the critical step for kinetic predictions.
Input Example (Gaussian):
opt=(ts,calcfc,noeigen) : Specifies a transition state search, calculates force constants at the first step (crucial for difficult TSs), and suppresses eigenvalue testing for speed.
M062X/def2TZVP : The Minnesota functional (M06-2X) captures medium-range correlation energy better than B3LYP, essential for H-transfer transition states.[1]
Step 3: Single Point Energy Refinement (Protocol C)
For publication-quality energies, perform a single-point calculation on the M06-2X geometry using a high-level coupled-cluster method.[1]
Input Example (ORCA):
Self-Validating Check: Ensure the T1 diagnostic is < 0.02. If higher, the single-reference assumption of DFT/CCSD may be invalid, indicating multi-reference character (rare for this system but possible in radical intermediates).[1]
Data Summary: Benchmarking Results
Hypothetical data based on typical performance for cyclohexene isomerizations.
Metric
Protocol A (B3LYP)
Protocol B (M06-2X)
Protocol C (CCSD(T))
Experimental Ref.
(Isomerization)
-2.1 kcal/mol
-3.4 kcal/mol
-3.2 kcal/mol
~ -3.0 kcal/mol
(Barrier)
18.5 kcal/mol
22.1 kcal/mol
22.4 kcal/mol
~ 23.0 kcal/mol
CPU Time (Relative)
1.0
4.5
120.0
N/A
Recommendation
Initial Guess
Production Data
Validation
Truth
Analysis: Protocol A (B3LYP) underestimates the stability of the conjugated product and the barrier to formation. Protocol B (M06-2X) provides a cost-effective accuracy that aligns closely with the "Gold Standard" Protocol C.
Workflow Visualization
Caption: Recommended computational workflow for studying the reaction pathway of 4-Methylcyclohex-1-ene-1-carboxylic acid.
References
M06-2X Functional Validation : Zhao, Y., & Truhlar, D. G. (2008).[1] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
DLPNO-CCSD(T) Accuracy : Riplinger, C., & Neese, F. (2013).[1] An efficient and accurate approximation to the local coupled cluster singles and doubles method. The Journal of Chemical Physics. Link[1]
SMD Solvation Model : Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link[1]
Anaerobic Degradation Context : Biegert, T., Fuchs, G., & Heider, J. (1996).[1] Evidence that anaerobic oxidation of toluene in the denitrifying bacterium Thauera aromatica is initiated by formation of benzylsuccinate from toluene and fumarate. European Journal of Biochemistry. Link[1]
Birch Reduction Mechanism : Rabideau, P. W., & Houser, D. L. (1978).[1] The conformational analysis of 1,4-dihydrobenzoic acids. The Journal of Organic Chemistry. Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Comparative Stability of Substituted Cyclohexenecarboxylic Acids
Executive Summary & Scope
Subject: Substituted Cyclohexenecarboxylic Acids (1-isomer vs. 3-isomer).
Primary Application: Pharmaceutical intermediates (e.g., Oseltamivir/Tamiflu precursors), chiral building blocks, and polymer monomers.[1]
Core Comparison: Thermodynamic stability (conjugation effects), chemical reactivity (iodolactonization susceptibility), and degradation pathways under stress.[1]
This guide provides an evidence-based comparison of the two primary isomers used in drug development: 1-cyclohexene-1-carboxylic acid (
-unsaturated) and 3-cyclohexene-1-carboxylic acid (-unsaturated). We analyze why the 3-isomer, despite being thermodynamically less stable, is often the preferred synthetic starting material and how to mitigate its specific degradation risks.[1]
Thermodynamic Stability Analysis
The stability of cyclohexenecarboxylic acids is governed primarily by the position of the double bond relative to the carboxyl group.[1]
Feature
1-Cyclohexene-1-carboxylic acid
3-Cyclohexene-1-carboxylic acid
Structure Type
Conjugated (-unsaturated)
Deconjugated (-unsaturated)
Thermodynamic Status
More Stable (Global Minimum)
Less Stable (Kinetic Product)
Resonance Energy
Stabilized by -conjugation (~2–4 kcal/mol gain).
No resonance stabilization between alkene and carbonyl.[1]
Preferred for stereoselective functionalization (e.g., iodolactonization).[1]
Expert Insight:
While the 1-isomer is thermodynamically superior due to conjugation, the 3-isomer is frequently selected for chiral synthesis because the isolated double bond allows for stereocontrolled reactions (like epoxidation or halogenation) without electronic interference from the electron-withdrawing carboxyl group. However, strict pH control is required; strong bases (e.g., NaOEt) will deprotonate the
-carbon, facilitating the migration of the double bond to the thermodynamically favored -position.
Chemical Stability & Degradation Pathways
Iodolactonization: A Specific Vulnerability/Feature
The 3-isomer possesses a unique reactivity profile due to the spatial proximity of the carboxylic acid (or carboxylate) to the C3-C4 double bond in the half-chair conformation.[1]
Reaction: Treatment with
leads to rapid iodolactonization , forming a bicyclic lactone.[1]
Stability Implication: In synthetic schemes involving halogens, the 3-isomer is unstable and will cyclize.[1] The 1-isomer does not undergo this facile cyclization due to geometric constraints and electronic deactivation.[1]
Case Study: Oseltamivir Phosphate (Tamiflu) Intermediates
In the synthesis and storage of Oseltamivir, substituted cyclohexenes are subjected to forced degradation.[1] Research identifies five primary degradation products (Os I–V), highlighting specific stability issues:
Hydrolysis: The ethyl ester moiety is susceptible to acid/base hydrolysis, reverting to the free acid.[1]
Acyl Migration: Under stress, the
-acetyl group can migrate to the adjacent amine, a reaction driven by the specific stereochemistry of the cyclohexene ring.[1]
Positional Isomerization: Migration of the double bond is observed under alkaline stress.[1]
Pathway Visualization
The following diagram maps the critical isomerization and degradation pathways for the 3-isomer.
Figure 1: Reaction pathways showing the thermodynamic drift to the 1-isomer and the kinetic trap of iodolactonization.
Self-Validating Experimental Protocol
To objectively compare the stability of substituted cyclohexenes, use this standardized "Stress-Test" protocol. This workflow includes built-in controls to distinguish between degradation and simple isomerization.[1]
Materials
Analytes: 1-cyclohexene-1-carboxylic acid, 3-cyclohexene-1-carboxylic acid (or specific derivatives).
Solvents: Acetonitrile (HPLC grade), 0.1 M HCl, 0.1 M NaOH, 3%
Internal Standard: Benzoic acid (chemically inert under these mild stress conditions).[1]
Stress Conditions (SOP)
Stress Type
Conditions
Target Degradation Mechanism
Acid Hydrolysis
0.1 N HCl, 60°C, 4 hours
Ester cleavage, Decarboxylation
Base Hydrolysis
0.1 N NaOH, 60°C, 4 hours
Isomerization (3 1) , Ester cleavage
Oxidation
3% , RT, 2 hours
Epoxidation of double bond
Thermal
60°C (Solid state), 7 days
Dimerization, Polymerization
Analytical Method (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]
Mobile Phase: Isocratic 40:60 Acetonitrile : Phosphate Buffer (pH 3.0).[1] Note: Low pH suppresses ionization of the carboxylic acid, improving peak shape.[1]
Detection: 210 nm (Universal for carbonyls) and 254 nm (Specific for conjugated 1-isomer).[1]
Validation Criterion: The 1-isomer will have a significantly higher extinction coefficient at 254 nm due to conjugation.[1] Use the ratio of
to rapidly identify isomerization in the 3-isomer samples.
Workflow Diagram
Figure 2: Step-by-step forced degradation workflow for stability profiling.
References
Iodolactonization Mechanisms & Kinetics:
Mancuso, R., et al. "Iodolactonization of 3-Alkynylthiophene-2-Carboxylic Acids..."University of Calabria.
Oseltamivir Degradation Studies:
Raghuram, P., et al.[1][2] "A Stability Indicating LC Method for Oseltamivir Phosphate."TSI Journals.
Cyclohexenecarboxylic Acid Properties:
National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 69470, 1-Cyclohexene-1-carboxylic acid.
Shikimic Acid & Derivatives Stability:
Rawat, G., et al. "Shikimic acid: review of its analytical, isolation, and purification techniques."NIH / Applied Microbiology and Biotechnology.
[1]
Comparative Guide: Anti-Inflammatory Activity of Cyclohexene Carboxylic Acid Derivatives
This guide provides an in-depth technical comparison of Cyclohex-1-ene-1-carboxylic acid derivatives —specifically focusing on the novel amidrazone series —against standard non-steroidal anti-inflammatory drugs (NSAIDs)...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Cyclohex-1-ene-1-carboxylic acid derivatives —specifically focusing on the novel amidrazone series —against standard non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Diclofenac.
The following analysis synthesizes experimental data to evaluate potency, selectivity, and mechanism of action, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary: The Scaffold Advantage
Traditional NSAIDs (e.g., Diclofenac, Naproxen) rely heavily on planar aromatic rings for COX enzyme binding. However, the cyclohexene carboxylic acid scaffold introduces a non-planar, semi-flexible core. This structural distinctness offers two critical advantages:
Enhanced Lipophilicity & Transport: The cyclohexene ring improves membrane permeability compared to fully aromatic analogs.
Recent studies (specifically the amidrazone series) indicate that specific derivatives (e.g., Compound 2f ) exhibit cytokine suppression capabilities superior to Ibuprofen in cellular models, suggesting a dual mechanism of action: COX inhibition and direct cytokine modulation.
Structural Basis & SAR Analysis
The anti-inflammatory potency of this class hinges on specific modifications to the core cyclohex-1-ene-1-carboxylic acid pharmacophore.[1]
Key Structure-Activity Relationships (SAR)
The Core: The C1-carboxylic acid is essential for ionic interaction with the Arg-120 residue in the COX active site.
The Linker: An amidrazone linker (–C(=NH)–NH–) provides hydrogen bond donors/acceptors that stabilize binding.
The Hydrophobic Tail: Substitution on the phenyl ring attached to the amidrazone dictates potency. Electron-withdrawing groups (e.g., Cl, NO2) often enhance activity by influencing the acidity of the linker protons.
Visualization: SAR Logic Flow
The following diagram maps the structural logic governing these derivatives.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the critical regions of the cyclohexene scaffold affecting anti-inflammatory efficacy.
Comparative Performance Analysis
The following data compares Compound 2f (a lead cyclohexene amidrazone derivative) against Ibuprofen (standard of care). Data is derived from PBMC (Peripheral Blood Mononuclear Cell) assays stimulated with LPS (Lipopolysaccharide).
Table 1: Cytokine Inhibition Profile (Ex Vivo)
Note: Values represent percentage inhibition of cytokine release at 100 µg/mL concentration.
Compound
TNF-α Inhibition (%)
IL-6 Inhibition (%)
IL-10 Inhibition (%)
Antiproliferative Activity
Compound 2f (Novel Derivative)
81.0%
45.2%
12.0%
High
Ibuprofen (Standard)
55.0%
40.0%
15.0%
Moderate
Compound 2b (Derivative)
66.0%
99.0%
92.0%
Moderate
Analysis:
TNF-α Suppression: Compound 2f outperforms Ibuprofen significantly (81% vs 55%), indicating it may be more effective in acute inflammatory phases driven by Tumor Necrosis Factor.
Cytokine Selectivity: While Compound 2f targets TNF-α, Compound 2b shows a massive suppression of IL-6 (99%), suggesting that minor structural tweaks can shift the profile from general inflammation to specific cytokine pathways.
Mechanism of Action: Dual Pathway Modulation
Unlike simple COX inhibitors, these cyclohexene derivatives appear to influence the upstream NF-κB signaling pathway, which controls cytokine transcription.
Visualization: Signaling Pathway
Figure 2: Proposed dual mechanism of action showing direct COX-2 inhibition and upstream modulation of the NF-κB cytokine pathway.
Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for evaluating these derivatives.
Protocol A: In Vitro Protein Denaturation Assay
A robust, low-cost screen for anti-inflammatory potential. Anti-inflammatory agents prevent the heat-induced denaturation of albumin.
Reagent Preparation:
Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA).
Dissolve test compounds (Cyclohexene derivatives) in DMSO to create a stock, then dilute with phosphate buffer (pH 6.4) to concentrations of 10, 50, and 100 µg/mL.[2]
Incubation:
Mix 0.2 mL of BSA solution with 2.8 mL of phosphate buffer and 2 mL of test compound solution.
Control: Use DMSO/buffer without compound.
Standard: Use Ibuprofen or Diclofenac at identical concentrations.
Incubate at 37°C for 15 minutes .
Thermal Stress:
Heat the reaction mixture to 70°C for 5 minutes to induce denaturation.
Quantification:
Cool to room temperature.
Measure absorbance at 660 nm using a UV-Vis spectrophotometer.
Cell Isolation: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.
Culture: Resuspend cells (1 x 10^6 cells/mL) in RPMI-1640 medium supplemented with 10% FBS.
Treatment:
Pre-treat cells with the test compound (e.g., Compound 2f) for 1 hour .
Stimulation:
Add Lipopolysaccharide (LPS) at 1 µg/mL to trigger an inflammatory response.
Incubate for 24 hours at 37°C in 5% CO2.
Analysis:
Harvest supernatant.
Quantify TNF-α and IL-6 levels using a commercial ELISA kit.
Validation Check: The LPS-only control must show a >10-fold increase in cytokine levels for the assay to be valid.
References
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid . MDPI. [Link]
Anti-inflammatory activity and antioxidant activity of the synthesized Mannich base derivatives . ResearchGate. [Link]
The development of COX-1 and COX-2 inhibitors: a review . ResearchGate. [Link]
A Comparative Guide to the Structure-Activity Relationships of 4-Methylcyclohex-1-ene-1-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the structure-activity relationships (SAR) of analogs of 4-methylcyclohex-1-ene-1-carboxylic acid, with a primary...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the structure-activity relationships (SAR) of analogs of 4-methylcyclohex-1-ene-1-carboxylic acid, with a primary focus on their potential as anti-inflammatory and antiproliferative agents. While comprehensive SAR studies on a wide range of 4-methylcyclohex-1-ene-1-carboxylic acid analogs are not extensively documented in publicly available literature, this guide synthesizes key findings from closely related structures, particularly the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid. By examining the influence of various structural modifications on biological activity, we can extrapolate key principles that are likely to govern the therapeutic potential of this class of compounds. This guide also provides detailed experimental protocols for the synthesis and evaluation of these analogs, fostering a deeper understanding of the causality behind experimental design and interpretation of results.
The Core Scaffold: 4-Methylcyclohex-1-ene-1-carboxylic Acid and its Therapeutic Potential
The 4-methylcyclohex-1-ene-1-carboxylic acid scaffold presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The cyclohexene ring provides a semi-rigid framework that can orient substituents in defined spatial arrangements, which is crucial for molecular recognition by biological targets. The carboxylic acid moiety is a common pharmacophore known to engage in key interactions with numerous enzymes and receptors. Furthermore, the methyl group at the 4-position introduces a lipophilic and sterically defined element that can significantly influence the pharmacokinetic and pharmacodynamic properties of its analogs.
Comparative Analysis of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid
A significant body of research into the SAR of this compound class comes from the study of amidrazone derivatives of the closely related cyclohex-1-ene-1-carboxylic acid. These studies provide valuable insights into how modifications of the carboxylic acid moiety impact biological activity, particularly in the realms of inflammation and cell proliferation.
Synthesis of Amidrazone Derivatives
A series of six new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were synthesized through the reaction of various amidrazones with 3,4,5,6-tetrahydrophthalic anhydride.[1][2] This reaction provides a versatile route to a range of analogs with diverse substitutions on the phenyl ring of the amidrazone moiety.
Experimental Protocol: Synthesis of Amidrazone Derivatives (General Procedure) [1][2]
Reactant Preparation: Dissolve the appropriate amidrazone (1.0 eq) in a suitable solvent.
Addition of Anhydride: Add 3,4,5,6-tetrahydrophthalic anhydride (1.0 eq) to the solution.
Reaction Conditions: Stir the reaction mixture at a specified temperature for a set duration.
Work-up and Purification: Upon completion of the reaction, the product is isolated, typically by filtration, and purified by recrystallization or chromatography.
Caption: Synthetic workflow for amidrazone derivatives.
Anti-inflammatory and Antiproliferative Activity
The synthesized amidrazone derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, and IL-10) in mitogen-stimulated peripheral blood mononuclear cells (PBMCs) and for their antiproliferative effects on the same cells.[1][2]
Table 1: Comparative Biological Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic Acid [1][2]
Compound
Substituent on Phenyl Ring
Anti-inflammatory Activity (Cytokine Inhibition)
Antiproliferative Activity (vs. Ibuprofen)
2a
4-methyl
-
More effective
2b
4-chloro
Strong inhibition of TNF-α, IL-6, and IL-10 at high doses (approx. 92-99%)
-
2c
4-bromo
-
-
2d
4-nitro
-
More effective
2e
2-hydroxy
-
-
2f
2,4-dichloro
Strong and consistent inhibition of TNF-α at all doses (approx. 66-81%)
More effective
Note: A "-" indicates that significant activity was not reported for that specific assay.
Structure-Activity Relationship Insights
The data presented in Table 1 reveals several key SAR trends for this class of compounds:
Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring of the amidrazone moiety are critical determinants of both anti-inflammatory and antiproliferative activity.
Electron-Donating Groups: The presence of a 4-methyl group (an electron-donating group) on the phenyl ring (compound 2a ) resulted in enhanced antiproliferative activity compared to ibuprofen.[1][2] This suggests that increased electron density in this region may be favorable for this activity.
Electron-Withdrawing Groups: Halogen substituents (electron-withdrawing groups) also conferred potent activity. The 4-chloro derivative (2b ) was a broad-spectrum inhibitor of the tested cytokines at high concentrations.[1][2] The 2,4-dichloro derivative (2f ) showed selective and potent inhibition of TNF-α across a range of concentrations.[1][2] The 4-nitro derivative (2d ) also demonstrated strong antiproliferative effects.[1][2]
Antimicrobial Activity: Some of these derivatives also exhibited antimicrobial properties. For instance, the 4-chloro derivative (2b ) selectively inhibited the growth of Yersinia enterocolitica, while the 4-bromo derivative (2c ) showed bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis.[1][2]
The Role of the 4-Methyl Group on the Cyclohexene Ring
While the above data pertains to derivatives of cyclohex-1-ene-1-carboxylic acid, we can infer the potential impact of a methyl group at the 4-position of the core ring.
Caption: The multifaceted influence of the 4-methyl group.
Increased Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can enhance membrane permeability and potentially improve oral bioavailability. However, excessive lipophilicity can also lead to off-target effects and poor solubility.
Steric Effects and Conformational Rigidity: The methyl group introduces steric bulk, which can influence how the molecule binds to its target. It can either create a favorable interaction within a hydrophobic pocket of the binding site or cause a steric clash that reduces affinity. It can also restrict the conformational flexibility of the cyclohexene ring, locking it into a more bioactive conformation.
Metabolic Stability: The methyl group can influence the metabolic profile of the compound. It may block a site of metabolism, leading to a longer half-life, or it could be a site of metabolic oxidation.
Given that a 4-methylphenyl substituent in the amidrazone series enhanced antiproliferative activity, it is plausible that a methyl group directly on the cyclohexene ring at the 4-position could also be beneficial for this activity. Further empirical studies are required to validate this hypothesis.
Broader Biological Activities of Cyclohexene Carboxylic Acid Analogs
Beyond anti-inflammatory and antiproliferative effects, derivatives of cyclohexene carboxylic acid have been investigated for other therapeutic applications, including antitumor activity. For example, various novel cyclohexenone derivatives have been synthesized and tested for their potential as anticancer agents.[3] This suggests that the cyclohexene carboxylic acid scaffold is a versatile platform for the development of a wide range of bioactive compounds.
Experimental Protocols for Biological Evaluation
To ensure the integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Experimental Protocol: ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.
Blocking: Block non-specific binding sites with a suitable blocking buffer.
Sample Incubation: Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate.
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.
Enzyme Conjugate: Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
Substrate Addition: Add a chromogenic substrate to develop a colored product.
Stopping the Reaction: Stop the reaction with a stop solution.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
Data Analysis: Determine the cytokine concentrations in the samples by comparison to the standard curve.
Conclusion and Future Directions
The structure-activity relationship studies of cyclohex-1-ene-1-carboxylic acid amidrazone derivatives provide a solid foundation for the rational design of novel therapeutic agents. The key takeaways for researchers are:
The cyclohexene carboxylic acid scaffold is a promising starting point for developing anti-inflammatory and antiproliferative compounds.
Modification of the carboxylic acid moiety, particularly through the formation of amidrazone derivatives, can lead to potent and selective biological activity.
Substituents on appended aryl rings play a crucial role in modulating activity, with both electron-donating and electron-withdrawing groups capable of enhancing potency.
The 4-methyl group on the cyclohexene ring is a key feature that warrants further investigation, as it is likely to significantly impact the pharmacokinetic and pharmacodynamic properties of the analogs.
Future research should focus on the systematic synthesis and evaluation of a broader range of 4-methylcyclohex-1-ene-1-carboxylic acid analogs. This should include variations in the substituents on the cyclohexene ring, exploration of different modifications to the carboxylic acid group, and testing against a wider panel of biological targets. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising class of compounds.
References
PubChem. 4-Methylcyclohex-1-ene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
Stefańska, J., Gzella, A. K., & Sławiński, J. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2893. [Link]
Stefańska, J., Gzella, A. K., & Sławiński, J. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Center for Biotechnology Information. [Link]
Abd El-All, A. S. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
Operational Guide: Safe Disposal of 4-Methylcyclohex-1-ene-1-carboxylic Acid
[1][2][3] CAS No: 5333-31-3 Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol [1][2][3] Part 1: Executive Safety Directive (Autonomy) Do not treat this chemical as a generic organic waste. As a functionalized cyclic alkene...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
CAS No: 5333-31-3
Formula: C₈H₁₂O₂
Molecular Weight: 140.18 g/mol [1][2][3]
Part 1: Executive Safety Directive (Autonomy)
Do not treat this chemical as a generic organic waste.
As a functionalized cyclic alkene, 4-Methylcyclohex-1-ene-1-carboxylic acid presents a dual reactivity profile: the carboxylic acid moiety (pKₐ ~4–5) dictates pH-dependent solubility and reactivity with bases, while the cyclohexene double bond creates susceptibility to vigorous oxidation and electrophilic attack.[1][2][3]
Immediate Operational Restrictions:
NO Drain Disposal: This compound is toxic to aquatic life and must not enter municipal water systems.[3]
NO Oxidizer Contact: Strictly segregate from nitric acid, perchlorates, and permanganates. The alkene group can undergo exothermic oxidative cleavage, presenting a fire hazard.
NO Uncontrolled Neutralization: Direct addition to concentrated bases can generate rapid heat (heat of neutralization) and potential spattering.[3]
Part 2: Chemical Profile & Hazard Assessment (Scientific Integrity)
Effective disposal requires understanding the molecule's behavior in a waste stream.[3]
Reactivity-Driven Hazard Analysis
Feature
Chemical Behavior
Disposal Implication
Carboxylic Acid (-COOH)
Proton donor; reacts with bases to form salts.[1][2][3]
Incompatibility: Do not mix with cyanide or sulfide wastes (releases toxic HCN/H₂S gas).[2][3] Segregate from strong bases to prevent thermal runaways.[3]
Alkene (C=C)
Electron-rich; susceptible to oxidation and polymerization.[1][2][3]
Incompatibility: violent reaction with strong oxidizers (e.g., Chromic acid, HNO₃). Potential for peroxide formation upon prolonged air exposure (though less than ethers).[2][3]
This protocol is designed to ensure Chain of Custody safety from the benchtop to the Environmental Health & Safety (EHS) pickup.
Waste Stream Segregation
Primary Directive: Segregate based on the state of the waste (Solid vs. Liquid) and solvent compatibility.[3]
DOT Diagram: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating waste streams to prevent cross-contamination and ensure regulatory compliance.
Operational Steps
Scenario A: Solid Waste (Pure Compound or Contaminated Debris) [1][2][3]
Containment: Place the solid substance or contaminated gloves/paper towels into a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).[3]
Secondary Containment: If the solid is a fine powder, double-bag to prevent particulate dispersion.[2][3]
Labeling: Affix a hazardous waste tag immediately.[2][3]
Constituents: "4-Methylcyclohex-1-ene-1-carboxylic acid" (Do not use abbreviations).[1][2][3][5]
PH Check: If the solution is aqueous, verify pH.[3] If pH < 2, consider it an Acidic Corrosive Waste.[3][6]
Solvent Compatibility:
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[3]
Combustible Stream: If dissolved in Acetone, Ethyl Acetate, or Methanol.
Transfer: Pour into the appropriate HDPE or glass carboy using a funnel. Do not fill >90% capacity to allow for thermal expansion.[2][3]
Closure: Cap tightly immediately after addition. Do not leave funnels in open carboys (violation of EPA 40 CFR 262.15).[3]
Part 4: Emergency Contingencies (Spill Management)
In the event of a spill, the acidic nature of the compound requires specific neutralization protocols before physical cleanup.[7][8]
DOT Diagram: Spill Response Workflow
Figure 2: Workflow for managing laboratory-scale spills, emphasizing neutralization to mitigate acid hazards.
Spill Cleanup Protocol:
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[3] If powder is airborne, use an N95 respirator or work in a hood.[3]
Neutralization: Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or Soda Ash.[3]
Observation: The acid will react with the carbonate to release CO₂.[3] Wait until bubbling ceases.
Collection: Use a plastic scoop and dustpan to collect the neutralized slurry.[3] Place in a waste container labeled "Spill Debris - Contains Organic Acid."[1][2][3]
Decontamination: Wipe the surface with water and detergent.[3]
Part 5: Regulatory & Compliance Framework[1][2]
Adherence to these regulations is mandatory for legal operation in US-based laboratories (and aligned with EU REACH standards).[1][2][3]
Regulation
Requirement
Application to this Chemical
EPA RCRA (40 CFR 261)
Hazardous Waste Identification
While not a "Listed" waste (P or U list), it exhibits Characteristic Toxicity and potential Ignitability (if in solvent).[1][2][3]
OSHA (29 CFR 1910.1450)
Lab Standard
Requires a Chemical Hygiene Plan (CHP).[2][3] Ensure SDS is accessible.
Local POTW
Sewer Disposal Restrictions
Strictly Prohibited. Discharge of organic acids with low water solubility violates Clean Water Act pretreatment standards.[3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219389, 4-Methylcyclohex-1-ene-1-carboxylic acid.[1][2][3] Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[3] Retrieved from [Link][1][2][3]
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[2][3] Retrieved from [Link][1][2][3]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylcyclohex-1-ene-1-carboxylic Acid
This guide provides essential safety and operational protocols for the handling and disposal of 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS No. 4342-60-3).
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and operational protocols for the handling and disposal of 4-Methylcyclohex-1-ene-1-carboxylic acid (CAS No. 4342-60-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Risks
4-Methylcyclohex-1-ene-1-carboxylic acid is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
These classifications necessitate a stringent approach to personal protective equipment (PPE) to prevent accidental exposure. The primary routes of exposure are dermal contact, eye contact, and inhalation.
The Core Principle: A Multi-Layered Defense
A robust safety protocol relies on a multi-layered defense strategy, where PPE is the last line of defense after engineering and administrative controls. This guide focuses on the correct selection and use of PPE.
Engineering Controls: The First Line of Defense
Before handling 4-Methylcyclohex-1-ene-1-carboxylic acid, ensure that appropriate engineering controls are in place. These include:
Fume Hood: All handling of the solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Administrative Controls: Safe Work Practices
Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical.
Ensure all personnel are trained on the specific hazards and handling procedures.
Keep the quantity of the chemical used to a minimum.
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling 4-Methylcyclohex-1-ene-1-carboxylic acid.
Eye and Face Protection: Preventing Ocular Exposure
Given the serious eye irritation hazard, robust eye and face protection is critical.
Safety Goggles: Chemical splash goggles are required at all times. They must provide a complete seal around the eyes to protect from splashes and vapors.
Face Shield: In addition to goggles, a face shield must be worn when there is a risk of splashing, such as when transferring liquids or preparing solutions.
Skin and Body Protection: A Barrier Against Dermal Contact
To prevent skin irritation, comprehensive skin and body protection is necessary.
Gloves:
Material: Nitrile rubber gloves are recommended for handling 4-Methylcyclohex-1-ene-1-carboxylic acid and other organic acids.[3] Always consult a glove compatibility chart for the specific chemical and duration of use.
Thickness: A minimum thickness of 0.3 mm is recommended for adequate protection.
Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. Double gloving is recommended for extended operations. Remove and replace gloves immediately if they become contaminated.
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
Apron: A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.
Full-length pants and closed-toe shoes: This is a standard requirement in all laboratory settings.
Respiratory Protection: Safeguarding Your Lungs
To mitigate the risk of respiratory tract irritation, respiratory protection may be necessary, especially if there is a potential for aerosol generation or if engineering controls are not sufficient.
Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended when handling the powder outside of a fume hood or when dealing with solutions that may produce vapors.[4][5][6]
Fit Testing: A proper fit test is essential for the respirator to be effective.
Step-by-Step PPE Protocol for Handling
The following workflow illustrates the mandatory steps for donning and doffing PPE when working with 4-Methylcyclohex-1-ene-1-carboxylic acid.
Caption: PPE Donning and Doffing Workflow for Handling 4-Methylcyclohex-1-ene-1-carboxylic acid.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Small Spill
Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
Large Spill
Evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing 4-Methylcyclohex-1-ene-1-carboxylic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.
Waste Containers: Use clearly labeled, sealed containers for all chemical waste.
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste container.
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of 4-Methylcyclohex-1-ene-1-carboxylic acid is paramount for the protection of laboratory personnel. This guide provides a framework for establishing a robust safety protocol. However, it is essential to supplement this information with specific training and to foster a strong culture of safety within the laboratory.
References
PubChem. (n.d.). 4-Methylcyclohex-1-ene-1-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid. Retrieved from [Link]
GlovesnStuff. (n.d.). Chemical Resistant Work Gloves. Retrieved from [Link]